molecular formula C6H10Cl2N2 B1487580 5-Methylpyridin-3-amine dihydrochloride CAS No. 1187932-24-6

5-Methylpyridin-3-amine dihydrochloride

Cat. No.: B1487580
CAS No.: 1187932-24-6
M. Wt: 181.06 g/mol
InChI Key: KUSPBIMVMRUBFJ-UHFFFAOYSA-N
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Description

5-Methylpyridin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C6H10Cl2N2 and its molecular weight is 181.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-methylpyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.2ClH/c1-5-2-6(7)4-8-3-5;;/h2-4H,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSPBIMVMRUBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to 5-Methylpyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 1187932-24-6

Introduction

5-Methylpyridin-3-amine dihydrochloride is a pivotal chemical intermediate, valued for its role in the synthesis of a diverse array of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. This guide, intended for the discerning researcher and development professional, provides a comprehensive overview of its chemical identity, synthesis, physical and chemical properties, safe handling protocols, and its significant applications as a versatile building block in medicinal chemistry. The dihydrochloride salt form enhances the compound's stability and solubility, rendering it a more manageable reagent in various synthetic applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. This data provides the necessary foundation for reaction planning, purification, and formulation.

PropertyValueSource
CAS Number 1187932-24-6PubChem[1]
Molecular Formula C₆H₁₀Cl₂N₂PubChem[1]
Molecular Weight 181.06 g/mol PubChem[1]
IUPAC Name 5-methylpyridin-3-amine;dihydrochloridePubChem[1]
Synonyms 5-METHYL-PYRIDIN-3-YLAMINE DIHYDROCHLORIDE, 5-methylpyridin-3-amine;dihydrochloridePubChem[1]
Appearance Off-white to yellow or brown crystalline powder (for the free base)Chem-Impex[2]
Solubility Soluble in waterChem-Impex[3]

Synthesis and Mechanistic Insights

The synthesis of 5-Methylpyridin-3-amine typically proceeds through a two-step sequence starting from the readily available 3-picoline (3-methylpyridine). This process involves an electrophilic nitration followed by a reduction of the resulting nitro group. The final step involves the formation of the dihydrochloride salt.

Synthetic Workflow Overview

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 3-Picoline C 5-Methyl-3-nitropyridine A->C Electrophilic Aromatic Substitution B Nitrating Mixture (HNO₃/H₂SO₄) D 5-Methyl-3-nitropyridine F 3-Amino-5-methylpyridine D->F Catalytic Hydrogenation E Reducing Agent (e.g., Pd/C, H₂) G 3-Amino-5-methylpyridine I 5-Methylpyridin-3-amine dihydrochloride G->I Acid-Base Reaction H HCl G A 5-Methylpyridin-3-amine dihydrochloride C Kinase Inhibitor Scaffold A->C Coupling Reaction (e.g., Buchwald-Hartwig) B Coupling Partner (e.g., aryl halide) D Further Functionalization C->D E Final Kinase Inhibitor D->E

Caption: General scheme for the use of 5-Methylpyridin-3-amine in kinase inhibitor synthesis.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the positions of the amino and methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbon atoms of the pyridine ring and the methyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the free base, 3-amino-5-methylpyridine.

A detailed spectroscopic analysis of the synthesized compound is crucial to confirm its structure and purity before its use in further synthetic steps. The spectroscopic features of aminopyridines are well-documented and can be used for comparison. [4]

Safe Handling and Storage

As with all pyridine derivatives, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. [5][6]* Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [5]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [6]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [1]

Conclusion

This compound is a fundamentally important building block in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with its versatile reactivity, makes it an invaluable tool for the development of novel pharmaceuticals and agrochemicals. A comprehensive understanding of its properties, synthesis, and safe handling is essential for any researcher or scientist working with this compound.

References

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Sources

An In-depth Technical Guide to 5-Methylpyridin-3-amine Dihydrochloride: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methylpyridin-3-amine dihydrochloride, a key chemical intermediate. We will delve into its molecular structure, physicochemical properties, synthesis, and critical applications in the pharmaceutical and agrochemical industries. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: A Versatile Pyridine Derivative

This compound is the salt form of the parent compound 3-Amino-5-methylpyridine (also known as 5-amino-3-picoline).[1][2] The dihydrochloride form enhances the compound's stability and solubility in aqueous solutions, making it a more convenient and frequently used reagent in various synthetic applications.[3] Its strategic placement of an amino and a methyl group on the pyridine ring makes it a valuable building block for creating more complex molecules with desired biological activities.[1][] Consequently, it serves as a crucial intermediate in the synthesis of a range of pharmaceuticals and agrochemicals.[1][3][5]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its molecular structure. The presence of a pyridine ring, an amino group, a methyl group, and its formation as a dihydrochloride salt all contribute to its unique chemical properties and reactivity.

Key Identifiers and Properties
PropertyValueSource
IUPAC Name 5-methylpyridin-3-amine;dihydrochloride[6]
Molecular Formula C₆H₁₀Cl₂N₂[6]
Molecular Weight 181.06 g/mol [6]
Parent Compound CAS Number 3430-19-1 (for 3-Amino-5-methylpyridine)[2]
Appearance Off-white to yellow or brown crystalline powder[1]
Solubility Soluble in water[3]
Structural Representation

The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. A methyl group (-CH₃) is attached at the 5-position, and an amino group (-NH₂) is at the 3-position. In the dihydrochloride salt, two molecules of hydrogen chloride (HCl) have reacted with the basic nitrogen atoms of the pyridine ring and the amino group.

2D structure of this compound

Synthesis and Reactivity

General Synthetic Approach

The synthesis of 3-Amino-5-methylpyridine, the parent compound, can be achieved through a multi-step process. A common method involves the condensation and subsequent decarboxylation of diethyl malonate, followed by a reduction reaction.[7] The resulting 3-Amino-5-methylpyridine can then be treated with hydrochloric acid to yield the dihydrochloride salt.

G start Starting Materials (e.g., Diethyl malonate) step1 Condensation & Decarboxylation start->step1 intermediate Nitro-pyridine intermediate step1->intermediate step2 Reduction intermediate->step2 parent 3-Amino-5-methylpyridine step2->parent step3 Treatment with HCl parent->step3 final 5-Methylpyridin-3-amine dihydrochloride step3->final

Sources

Foreword: The Strategic Importance of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Methylpyridin-3-amine Dihydrochloride

In the landscape of modern chemical synthesis, pyridines represent a cornerstone of heterocyclic chemistry. Their prevalence in pharmaceuticals, agrochemicals, and materials science is a testament to their versatile reactivity and unique electronic properties. Among these, 5-Methylpyridin-3-amine, also known as 3-amino-5-picoline, stands out as a particularly valuable building block.[1][2] Its structure is a key feature in various bioactive molecules, making the development of robust and efficient synthetic routes to this compound—and its stable dihydrochloride salt—a critical endeavor for researchers and process chemists alike.[1][3] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, grounded in mechanistic principles and practical, field-proven insights.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A successful synthesis begins with a logical deconstruction of the target molecule. For this compound, the most apparent disconnection is the final salt formation from its free base, 5-Methylpyridin-3-amine. The core challenge lies in the regioselective introduction of the amino group at the C3 position of the 5-methylpyridine scaffold. Three principal strategies emerge from this analysis:

  • Direct Reduction: The most straightforward approach involves the reduction of a corresponding nitro-substituted precursor, 3-nitro-5-methylpyridine. This strategy leverages the well-established chemistry of nitroarene reduction.

  • Carbon-Nitrogen Bond Formation via Rearrangement: Classic name reactions that construct C-N bonds by removing a carbonyl group offer powerful alternatives. The Hofmann and Curtius rearrangements, starting from derivatives of 5-methylnicotinic acid, are prime candidates.

  • Amination of a Pre-functionalized Ring: Direct amination of a pyridine ring bearing a suitable leaving group at the C3 position, such as a halogen, represents another possibility, often employing metal catalysis.

The following diagram outlines these strategic disconnections, providing a logical map for the synthetic pathways detailed in this guide.

G Target 5-Methylpyridin-3-amine dihydrochloride FreeBase 5-Methylpyridin-3-amine (3-Amino-5-picoline) Target->FreeBase Acid Treatment (HCl) Nitro 3-Nitro-5-methylpyridine FreeBase->Nitro Pathway 1: Nitro Group Reduction Amide 5-Methylnicotinamide FreeBase->Amide Pathway 2a: Hofmann Rearrangement CarboxylicAcid 5-Methylnicotinic Acid FreeBase->CarboxylicAcid Pathway 2b: Curtius Rearrangement Halo 3-Halo-5-methylpyridine FreeBase->Halo Pathway 3: Direct Amination

Caption: Retrosynthetic analysis of this compound.

Chapter 2: The Preeminent Pathway: Reduction of 3-Nitro-5-methylpyridine

The reduction of an aromatic nitro group is one of the most reliable and widely used methods for the preparation of anilines, and this holds true for their heterocyclic analogues.[4] This pathway is often favored in industrial settings due to its high efficiency and the relative accessibility of the starting materials.

Synthesis of the 3-Nitro-5-methylpyridine Precursor

The key intermediate, 3-nitro-5-methylpyridine, can be synthesized from 3-nitro-5-chloropyridine via a condensation reaction with diethyl malonate, followed by decarboxylation.[5] This sequence effectively replaces the chlorine atom with a methyl group, providing the required carbon skeleton.

The Reduction Step: A Comparative Analysis

The conversion of the nitro group to a primary amine is the critical transformation. Several methods are available, each with distinct advantages and operational considerations. The choice of reagent is dictated by factors such as functional group tolerance, cost, scale, and safety.[6][7]

Reduction MethodReagentsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or Raney Nickel>90%High yield, clean reaction, catalyst can be recycled.[7]Requires specialized high-pressure equipment, potential for dehalogenation if other halides are present.[7]
Metal-Acid Reduction Fe/AcOH or Zn/AcOH70-90%Inexpensive reagents, tolerant of many functional groups.[7][8]Stoichiometric amounts of metal required, leading to significant waste streams; can be exothermic.
Transfer Hydrogenation Hydrazine hydrate, Ammonium formate80-95%Avoids the use of high-pressure H₂ gas, good for lab scale.Hydrazine is highly toxic.
Sulfide Reduction Na₂S or (NH₄)₂SVariableCan selectively reduce one nitro group in a dinitro compound.[7]Often requires harsh conditions, can produce sulfur-containing byproducts.
Detailed Experimental Protocol: Reduction via Catalytic Hydrogenation

This protocol describes the reduction of 3-nitro-5-methylpyridine using palladium on carbon (Pd/C) as the catalyst. This method is chosen for its high efficiency and clean product profile.[5]

Step 1: Catalyst Suspension

  • In a high-pressure hydrogenation vessel, add 3-nitro-5-methylpyridine (1.0 eq).

  • Add a suitable solvent, such as methanol or ethanol, to dissolve the substrate.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%). The catalyst should be handled in a moist state to prevent ignition.

Step 2: Hydrogenation

  • Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS.

Step 3: Work-up and Isolation

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet and disposed of properly.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Methylpyridin-3-amine as an oil or solid.[5]

The following workflow diagram visualizes this experimental process.

G cluster_prep Vessel Preparation cluster_reaction Hydrogenation Reaction cluster_workup Isolation A Charge Reactor with 3-Nitro-5-methylpyridine & Solvent B Add Pd/C Catalyst (under inert atmosphere) A->B C Seal & Purge Vessel with N₂ B->C D Pressurize with H₂ Gas C->D E Stir at Set Temp/Pressure D->E F Monitor Progress (H₂ uptake, TLC/GC) E->F G Vent H₂ & Purge with N₂ F->G H Filter through Celite to Remove Catalyst G->H I Concentrate Filtrate in vacuo H->I J Obtain Crude 5-Methylpyridin-3-amine I->J

Caption: Workflow for the catalytic hydrogenation of 3-nitro-5-methylpyridine.

Chapter 3: Alternative Pathways via Rearrangement Reactions

While nitro group reduction is highly effective, rearrangement reactions provide fundamentally different and powerful synthetic routes starting from carboxylic acid derivatives. These methods are particularly useful when the corresponding nitro-compound is inaccessible or when exploring diverse synthetic strategies.

The Hofmann Rearrangement

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom.[9][10] For this synthesis, the starting material would be 5-methylnicotinamide. The reaction proceeds via an isocyanate intermediate, which is hydrolyzed in situ to the amine.[10][11]

Causality of Reagents:

  • Bromine (or NaOBr): Acts as an oxidant to form an N-bromoamide intermediate.

  • Strong Base (NaOH): Deprotonates the N-bromoamide, creating an anion that spontaneously rearranges, expelling the bromide ion and forming the isocyanate. The base also facilitates the final hydrolysis of the isocyanate.[9]

Detailed Experimental Protocol:

  • Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a chilled aqueous solution of sodium hydroxide (e.g., 10-15%).

  • Dissolve 5-methylnicotinamide (1.0 eq) in water or a suitable co-solvent and cool the solution in an ice bath.

  • Slowly add the cold sodium hypobromite solution to the amide solution, maintaining a low temperature (0-5 °C).

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat (e.g., 70-80 °C) until the evolution of CO₂ ceases.

  • Cool the mixture and extract the product, 5-Methylpyridin-3-amine, with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts, filter, and concentrate under reduced pressure to isolate the product.

The Curtius Rearrangement

Similar to the Hofmann rearrangement, the Curtius rearrangement also proceeds through an isocyanate intermediate but starts from an acyl azide.[12][13] This method decouples the formation of the reactive intermediate from the harsh basic conditions of the Hofmann rearrangement.[14] The acyl azide is typically prepared from the corresponding carboxylic acid (5-methylnicotinic acid).

Causality of Reagents:

  • Acyl Azide Formation: 5-methylnicotinic acid is first converted to an activated derivative (like an acyl chloride using SOCl₂) and then reacted with an azide source (e.g., sodium azide) to form 5-methylnicotinoyl azide.

  • Thermal Decomposition: Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (a thermodynamically highly favorable process) to form the isocyanate.[13][14]

  • Trapping the Isocyanate: The isocyanate can be hydrolyzed with aqueous acid or base to yield the amine.

Detailed Experimental Protocol:

  • Acyl Azide Synthesis: Convert 5-methylnicotinic acid (1.0 eq) to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. After removing the excess reagent, dissolve the crude acyl chloride in a non-protic solvent (e.g., acetone or THF) and treat it with a solution of sodium azide (NaN₃, ~1.2 eq) in water, keeping the temperature low.

  • Rearrangement and Hydrolysis: Carefully extract the acyl azide into a solvent like toluene. Heat this solution to reflux. The rearrangement will occur with the evolution of N₂ gas. After the rearrangement is complete, add dilute aqueous acid (e.g., HCl) and continue heating to hydrolyze the isocyanate to the amine.

  • Isolation: Cool the reaction, neutralize with a base, and extract the aqueous layer with an organic solvent to isolate the 5-Methylpyridin-3-amine.

The diagram below illustrates the key mechanistic steps of both rearrangements.

G cluster_hofmann Hofmann Rearrangement cluster_curtius Curtius Rearrangement H1 5-Methylnicotinamide R-CO-NH₂ H2 N-Bromoamide R-CO-NHBr H1->H2 Br₂ / NaOH H3 Isocyanate R-N=C=O H2->H3 -HBr, Rearrangement H4 5-Methylpyridin-3-amine R-NH₂ H3->H4 H₂O, -CO₂ C1 5-Methylnicotinic Acid R-COOH C2 Acyl Azide R-CO-N₃ C1->C2 1. SOCl₂ 2. NaN₃ C3 Isocyanate R-N=C=O C2->C3 Heat (Δ), -N₂ Rearrangement C4 5-Methylpyridin-3-amine R-NH₂ C3->C4 H₂O, -CO₂

Caption: Comparison of Hofmann and Curtius rearrangement pathways.

Chapter 4: Final Step - Dihydrochloride Salt Formation

For handling, storage, and application in aqueous media, converting the free base 5-Methylpyridin-3-amine to its dihydrochloride salt is standard practice. The salt form generally exhibits higher stability, is less odorous, and has improved solubility in polar solvents.[3]

Rationale: The pyridine ring nitrogen (pKa ~5-6) and the exocyclic amino group (pKa ~3-4) are both basic. In the presence of a strong acid like hydrochloric acid, both nitrogen atoms can be protonated, forming a stable dihydrochloride salt.[15]

Detailed Experimental Protocol:

  • Dissolve the crude or purified 5-Methylpyridin-3-amine free base (1.0 eq) in a suitable solvent, such as isopropanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride (2.0 - 2.2 eq) in a compatible solvent (e.g., HCl in isopropanol, HCl in diethyl ether, or concentrated aqueous HCl if the product is not water-soluble).

  • The dihydrochloride salt will typically precipitate out of the solution.

  • Stir the resulting slurry for a period (e.g., 30-60 minutes) to ensure complete precipitation.

  • Collect the solid product by filtration, wash it with a small amount of the cold solvent, and dry it under vacuum to obtain the final this compound.

Conclusion

The synthesis of this compound can be approached through several reliable pathways. The reduction of 3-nitro-5-methylpyridine stands out as the most direct and industrially scalable method, with catalytic hydrogenation offering the cleanest and highest-yielding transformation. For laboratory-scale synthesis or when exploring alternative chemical space, the Hofmann and Curtius rearrangements provide powerful, mechanistically distinct routes from carboxylic acid derivatives. The final, straightforward conversion to the dihydrochloride salt yields a stable, easy-to-handle product, poised for its role as a critical intermediate in the development of next-generation pharmaceuticals and agrochemicals.

References

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Solubility Profile of 5-Methylpyridin-3-amine Dihydrochloride: A Methodological and Predictive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyridin-3-amine dihydrochloride is a pyridine derivative of significant interest in pharmaceutical and chemical synthesis. As a dihydrochloride salt, its physicochemical properties, particularly solubility, are critical for its application in drug discovery, process chemistry, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document establishes a scientifically grounded, predicted solubility profile based on its molecular structure. Furthermore, it delivers detailed, field-proven experimental protocols for determining thermodynamic solubility, offering researchers a robust framework for empirical validation. The guide includes methodologies for analytical quantification and discusses key factors influencing solubility, ensuring a thorough understanding for its practical application.

Introduction to this compound

This compound is the salt form of the parent compound 3-Amino-5-methylpyridine (also known as 5-amino-3-picoline). The parent compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The formation of a dihydrochloride salt significantly alters the molecule's physicochemical properties, most notably its solubility and handling characteristics.

Molecular Structure and Physicochemical Properties:

  • Molecular Formula: C₆H₁₀Cl₂N₂[2]

  • Molecular Weight: 181.06 g/mol [2]

  • Structure: The molecule consists of a pyridine ring substituted with a methyl group at the 5-position and an amino group at the 3-position. The dihydrochloride form indicates that both the pyridinic nitrogen and the exocyclic amino group are protonated, forming hydrochloride salts. This dual protonation is key to its high polarity.

The use of this compound as a building block is critical in creating more complex molecules with specific biological activities, making the understanding of its solubility paramount for reaction setup, purification, and formulation.[1]

Predicted Solubility Profile

The solubility of a compound is dictated by its ability to form favorable interactions with solvent molecules. The dihydrochloride salt structure of 5-Methylpyridin-3-amine provides strong indicators for its solubility behavior.

  • Aqueous Solubility: The presence of two hydrochloride moieties renders the molecule highly polar and ionic. It is expected to be readily soluble in water and aqueous buffers. The protonated amine and pyridine groups can form strong ion-dipole interactions and hydrogen bonds with water molecules. While the methyl group and the aromatic ring introduce some hydrophobicity, their influence is likely overshadowed by the ionic nature of the salt.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated in simple alcohols. These solvents can engage in hydrogen bonding and can effectively solvate the ionic species. Solubility may decrease slightly with increasing alcohol chain length (e.g., in isopropanol or butanol) due to the decreasing polarity of the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] These solvents have large dipole moments and can effectively solvate the cation, but they are not hydrogen bond donors, which may slightly limit the solubility compared to protic solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): The compound is predicted to be poorly soluble or insoluble in non-polar solvents.[3] The significant energy required to break the crystal lattice of this ionic salt cannot be compensated by the weak van der Waals forces offered by non-polar solvents.

Quantitative Data Summary

While specific experimental data for this compound is not widely published, the following table summarizes the predicted qualitative solubility based on first principles of physical chemistry. This serves as a practical starting point for experimental design.

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale
Aqueous Water, PBS (pH 7.4)Highly SolubleStrong ion-dipole interactions and hydrogen bonding due to the dihydrochloride salt form.
Polar Protic Methanol, EthanolSoluble to Highly SolubleSolvents can solvate ions and participate in hydrogen bonding.
Polar Aprotic DMSO, DMF, AcetonitrileModerately SolubleHigh polarity solvates ions, but lack of hydrogen bond donation may be a limiting factor.
Non-Polar Toluene, HexanesInsoluble / Sparingly SolubleInsufficient solvent polarity to overcome the compound's crystal lattice energy.
Chlorinated Dichloromethane (DCM)Insoluble / Sparingly SolubleAlthough slightly polar, generally insufficient to dissolve highly ionic salts.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive quantitative data, a standardized experimental protocol is essential. The shake-flask method is a globally recognized standard for determining thermodynamic (equilibrium) solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of choice (e.g., Water, PBS pH 7.4, Ethanol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system for quantification

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. "Excess" is critical to ensure a saturated solution is formed with undissolved solid remaining.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm that solid material remains.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. To separate the saturated solution from the excess solid, withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step must be performed quickly to prevent temperature changes that could alter solubility. Centrifugation prior to filtration is recommended for fine suspensions.

  • Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated filtrate with the appropriate mobile phase or solvent used for the analytical method. A precise dilution factor is crucial for accurate back-calculation.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described in Section 5.0, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Quantification A 1. Add excess solid to known volume of solvent B 2. Seal and agitate at constant temperature (24-48h) A->B C 3. Centrifuge to pellet undissolved solid B->C D 4. Filter supernatant with 0.22 µm syringe filter C->D E 5. Accurately dilute the filtrate D->E F 6. Analyze by validated HPLC-UV method E->F G 7. Calculate solubility from concentration F->G caption Workflow for Shake-Flask Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination

Analytical Quantification Methodology: HPLC-UV

A robust and validated analytical method is required to quantify the concentration of the dissolved compound in the saturated filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable technique for this purpose.

Principle: The method separates the analyte from any potential impurities on a stationary phase, and a UV detector quantifies the analyte based on its absorbance at a specific wavelength.

Suggested HPLC-UV Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic modifier (e.g., Acetonitrile or Methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The UV absorbance maximum (λmax) should be determined by scanning a dilute solution of the compound. Pyridine derivatives typically absorb strongly in the 254-270 nm range.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Calibration: A multi-point calibration curve must be prepared using standards of known concentrations to ensure linearity and accuracy of quantification.

Key Factors Influencing Solubility

  • pH: As a dihydrochloride salt of a weak base, the solubility of this compound will be highly pH-dependent. In acidic to neutral pH, the compound will exist in its fully protonated, highly soluble form. As the pH increases towards the pKa values of the amino and pyridine groups, the compound will deprotonate to its less soluble free base form, potentially causing precipitation.

  • Temperature: The dissolution of most solid compounds is an endothermic process; therefore, solubility typically increases with temperature. This relationship should be determined experimentally if the compound is to be used in processes with varying thermal conditions.

  • Common Ion Effect: In solutions already containing chloride ions, the solubility of the dihydrochloride salt may be slightly reduced due to the common ion effect, which shifts the dissolution equilibrium.

Conclusion and Practical Implications

Understanding the solubility of this compound is fundamental for its effective use. This guide establishes that the compound is predicted to be highly soluble in aqueous and polar protic solvents, with moderate solubility in polar aprotic solvents and poor solubility in non-polar media. For drug development professionals, this high aqueous solubility is advantageous for creating parenteral formulations or for use in aqueous reaction media. For process chemists, it informs the choice of solvents for reaction, workup, and crystallization. The provided experimental and analytical protocols offer a clear and reliable pathway for researchers to generate precise quantitative solubility data, enabling scientifically sound decisions in their research and development endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Amino-5-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

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A Senior Application Scientist's Technical Guide to 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 3-Amino-5-methylpyridine (also known as 5-methylpyridin-3-amine), a pivotal heterocyclic building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document delineates the compound's fundamental physicochemical properties, established synthetic routes, characteristic reactivity, and key applications, with a pronounced focus on its role in pharmaceutical development. The guide integrates practical, field-proven insights, step-by-step experimental protocols, and robust safety information to ensure both innovative application and safe handling. All data and procedural descriptions are substantiated with citations from authoritative sources to uphold the highest standards of scientific integrity.

Introduction: The Strategic Importance of 3-Amino-5-methylpyridine

3-Amino-5-methylpyridine, a substituted pyridine derivative, has emerged as a strategically important intermediate in the synthesis of complex molecular architectures.[1] Its unique electronic and steric profile—a pyridine ring functionalized with a nucleophilic amino group and an electron-donating methyl group—makes it a versatile scaffold.[1] This structure is particularly prevalent in the design of bioactive molecules, where the pyridine core can engage in crucial hydrogen bonding and π-stacking interactions within biological targets, while the amino group serves as a key handle for synthetic elaboration.[1][2] This guide aims to be a comprehensive resource, consolidating critical technical information to empower scientists in leveraging this compound's full potential in research and development endeavors, from agrochemicals to advanced materials and, most notably, drug discovery.[1][2][3]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of 3-Amino-5-methylpyridine are summarized below, providing the essential data required for reaction planning, analytical method development, and quality control.

Core Properties
PropertyValueSource(s)
Molecular Formula C₆H₈N₂[4]
Molecular Weight 108.14 g/mol [4]
CAS Number 3430-19-1[4]
Appearance Off-white to yellow or brown crystalline powder[1]
Melting Point 59-63 °C
IUPAC Name 5-methylpyridin-3-amine[4]
Synonyms 3-Amino-5-picoline, 5-Methyl-pyridin-3-ylamine[1]
SMILES Cc1cncc(N)c1
InChI Key JXUWZXFVCBODAN-UHFFFAOYSA-N
Spectroscopic Fingerprints

Spectroscopic analysis is crucial for identity confirmation and purity assessment. While a comprehensive public database of spectra for this specific molecule is limited, typical chemical shifts and absorption patterns for analogous structures can be inferred.

  • ¹H NMR: The proton NMR spectrum of a related compound, 3-(aminomethyl)pyridine, shows aromatic protons in the δ 7.2-8.6 ppm range and aminomethyl protons around δ 3.9 ppm.[5] For 3-Amino-5-methylpyridine, one would expect distinct signals for the three aromatic protons, a singlet for the methyl protons (likely in the δ 2.2-2.5 ppm range), and a broad singlet for the amine protons that may shift depending on solvent and concentration.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic stretches for N-H bonds of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretches from the aromatic ring and methyl group (around 2850-3100 cm⁻¹), and C=C/C=N ring vibrations in the 1500-1600 cm⁻¹ region.[6]

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the exact mass of 108.0687 Da.[4] Predicted adducts include [M+H]⁺ at m/z 109.07603.[7]

Synthesis and Manufacturing Pathways

The synthesis of 3-Amino-5-methylpyridine can be approached through several strategic routes. The choice of pathway often depends on the starting material availability, scalability, and desired purity profile. A common and effective method involves the reduction of a corresponding nitro-substituted pyridine.

Synthesis_Pathway A 3-Nitro-5-methylpyridine B 3-Amino-5-methylpyridine A->B   Reduction (e.g., H₂, Pd/C)   or Fe/AcOH

Caption: General synthesis scheme for 3-Amino-5-methylpyridine.

Key Synthetic Protocol: Reduction of 3-Nitro-5-methylpyridine

This protocol details a laboratory-scale synthesis via hydrogenation, a method often favored for its clean conversion and high yields.[8]

Rationale: The reduction of an aromatic nitro group is a fundamental and reliable transformation. Catalytic hydrogenation with palladium on carbon (Pd/C) is highly efficient. An alternative, particularly for scale-up, is the use of a reducing metal like iron in an acidic medium (e.g., acetic acid), which is cost-effective but may require more rigorous purification.[9]

Step-by-Step Methodology:

  • Reactor Setup: To a hydrogenation vessel, add 3-nitro-5-methylpyridine (1.0 eq).

  • Solvent and Catalyst: Add a suitable solvent, such as methanol or ethanol, to dissolve the starting material. Carefully add 5-10% Pd/C catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-5-methylpyridine.

  • Purification: The crude product can be purified by recrystallization or column chromatography to achieve high purity.

Chemical Reactivity and Strategic Transformations

The utility of 3-Amino-5-methylpyridine stems from the distinct reactivity of its functional groups. The amino group is a potent nucleophile and a directing group for electrophilic aromatic substitution, while the pyridine nitrogen can be protonated or alkylated.

Reactivity_Diagram cluster_main Key Reactions cluster_products Synthetic Derivatives A 3-Amino-5-methylpyridine B N-Acylated Product A->B Acylation (e.g., Ac₂O, AcCl) C Diazonium Salt A->C Diazotization (NaNO₂, aq. acid) D N-Alkylated Product A->D Reductive Amination (Aldehyde/Ketone, NaBH₃CN) E 3-Bromo-5-methylpyridine C->E Sandmeyer Reaction (e.g., CuBr)

Caption: Reactivity map of 3-Amino-5-methylpyridine.

Diazotization and Sandmeyer Reaction

A cornerstone reaction for aminopyridines is their conversion to diazonium salts, which are versatile intermediates for introducing a wide range of substituents.

Rationale: This two-step sequence allows the amino group to be replaced with halides, cyano groups, or other functionalities that are difficult to introduce directly. The process requires careful temperature control as diazonium salts can be unstable.[8]

Step-by-Step Methodology (for Bromination):

  • Salt Formation: Dissolve 3-Amino-5-methylpyridine (1.0 eq) in an aqueous acid solution (e.g., 48% HBr) with cooling in an ice-salt bath to between -10 °C and 0 °C.[8]

  • Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30-60 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the copper catalyst solution.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir until nitrogen evolution ceases.

  • Work-up: Basify the reaction mixture with a strong base (e.g., NaOH) to pH > 9.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting 3-Bromo-5-methylpyridine by distillation or chromatography.[8]

Applications in Drug Discovery and Development

3-Amino-5-methylpyridine is a valuable building block in medicinal chemistry, appearing in a range of therapeutic agents.[1][2] Its structure is often incorporated to serve as a hinge-binding motif in kinase inhibitors or as a scaffold for developing agents targeting neurological disorders.[2] For instance, derivatives are used to synthesize potent inhibitors of Janus kinase (JAK2), a key target in myeloproliferative neoplasms.[10] Furthermore, its hydrochloride salt is noted for its ease of handling and solubility, making it a preferred intermediate in various pharmaceutical synthesis processes.[2]

Safety, Handling, and Storage

Proper handling of 3-Amino-5-methylpyridine is essential for laboratory safety. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[4]

Hazard Summary
  • GHS Hazard Statements: H302, H315, H318, H335.[4]

  • Signal Word: Danger.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11] Use in a well-ventilated area or under a chemical fume hood.[11][12]

First Aid Measures
  • If Swallowed: Rinse mouth. Immediately call a poison center or doctor.[12]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water.[11][12]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11][12]

Storage Recommendations
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

  • Incompatibilities: Keep away from strong oxidizing agents and acids.[12]

Conclusion

3-Amino-5-methylpyridine stands out as a versatile and highly valuable heterocyclic intermediate. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an indispensable tool for chemists, particularly in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview, from fundamental data to practical synthetic protocols and safety considerations, to support and inspire its continued application in creating novel and impactful chemical entities.

References

  • Pipzine Chemicals. (n.d.). 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

  • Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. (CN104844613B).
  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-methylpyridine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-5-methylpyridine (C6H8N2). Retrieved from [Link]

  • Google Patents. (n.d.). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

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An In-depth Technical Guide to the Role of 5-Methylpyridin-3-amine Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Architect in Modern Drug Discovery

In the vast lexicon of chemical reagents available to the medicinal chemist, certain molecules distinguish themselves not by their inherent biological activity, but by their profound utility as foundational scaffolds. 5-Methylpyridin-3-amine, particularly in its stable dihydrochloride salt form, represents one such unassuming yet pivotal architect. Its strategic arrangement of a nucleophilic amine, a bioisosterically valuable pyridine ring, and a modulating methyl group provides a versatile platform for constructing complex molecular entities with tailored pharmacological profiles. This guide aims to move beyond a cursory overview, delving into the causality behind its widespread adoption in drug discovery programs, from its fundamental chemical properties to its application in the synthesis of targeted therapeutics. We will explore not just the "what," but the "why" and "how" this scaffold has become integral to the development of novel kinase inhibitors, central nervous system agents, and other critical classes of pharmaceuticals.

Core Physicochemical and Structural Characteristics

5-Methylpyridin-3-amine dihydrochloride is the salt form of 3-Amino-5-methylpyridine (also known as 3-amino-5-picoline). The dihydrochloride form enhances stability and improves solubility in aqueous media, rendering it more amenable to handling and reaction setup in laboratory settings.[1] Its fundamental structure offers a unique combination of features that are highly desirable in a medicinal chemistry scaffold.

PropertyValueSource
IUPAC Name 5-methylpyridin-3-amine;dihydrochlorideDerived from[2]
Molecular Formula C₆H₁₀Cl₂N₂Derived from[2][3]
Molecular Weight 181.07 g/mol Derived from[2][3]
Appearance Solid
Melting Point 59-63 °C (for free base)
SMILES CC1=CC(=CN=C1)N.Cl.ClDerived from[2]
InChI Key JXUWZXFVCBODAN-UHFFFAOYSA-N (for free base)[2]

The core utility of this molecule stems from three key structural motifs:

  • The Pyridine Ring: A six-membered aromatic heterocycle that is a common feature in numerous FDA-approved drugs.[4] It often serves as a bioisostere for a benzene ring, offering improved water solubility and the ability to act as a hydrogen bond acceptor through its nitrogen atom.[5][6]

  • The C3-Amino Group: This primary amine is a crucial functional handle. It serves as a potent nucleophile and a key point for derivatization, most commonly through amide bond formation, reductive amination, or participation in nucleophilic aromatic substitution reactions.

  • The C5-Methyl Group: This substituent provides steric bulk and alters the electronic properties of the pyridine ring. It can be strategically utilized to probe binding pockets for favorable van der Waals interactions and to block potential sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.

Synthesis and Chemical Reactivity

While various synthetic routes exist, a common laboratory-scale synthesis of 5-Methylpyridin-3-amine involves a multi-step process starting from readily available precursors. The dihydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.

Illustrative Synthetic Pathway

A representative synthesis involves the reduction of a corresponding nitro-pyridine precursor.[7]

Synthesis_of_5_Methylpyridin_3_amine cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 3_Picoline 3-Picoline Nitro_Product 5-Methyl-3-nitropyridine 3_Picoline->Nitro_Product Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Nitro_Product Free_Base 5-Methylpyridin-3-amine Nitro_Product->Free_Base Reduction Reducing_Agent e.g., Fe/HCl or H₂, Pd/C Reducing_Agent->Free_Base Final_Product 5-Methylpyridin-3-amine dihydrochloride Free_Base->Final_Product Protonation HCl 2 eq. HCl in Ether/EtOH HCl->Final_Product

Caption: General synthetic route to this compound.

Key Reactions in Medicinal Chemistry

The primary amine of the scaffold is the main reactive center, enabling its incorporation into larger, more complex molecules.

Reactivity_Diagram cluster_reactions Key Derivatization Reactions cluster_products Resulting Scaffolds main { 5-Methylpyridin-3-amine | Versatile Scaffold} amide Amide Bond Formation (R-COCl, EDCI/HOBt) main:f1->amide sulfonamide Sulfonamide Formation (R-SO₂Cl) main:f1->sulfonamide buchwald Buchwald-Hartwig Coupling (Ar-X, Pd catalyst) main:f1->buchwald reductive Reductive Amination (R-CHO, NaBH(OAc)₃) main:f1->reductive prod_amide Amide Derivatives (e.g., Kinase Inhibitors) amide->prod_amide prod_sulfonamide Sulfonamide Derivatives sulfonamide->prod_sulfonamide prod_buchwald Diaryl/Heteroarylamines buchwald->prod_buchwald prod_reductive Substituted Amines reductive->prod_reductive

Caption: Key reactions utilizing the 5-Methylpyridin-3-amine scaffold.

Application as a Privileged Scaffold in Drug Design

The pyridine ring is considered a "privileged scaffold," a molecular framework that can provide ligands for diverse biological targets.[8] 5-Methylpyridin-3-amine capitalizes on this, serving as a cornerstone in the design of targeted therapies, most notably in oncology.

Kinase Inhibitors: A Cornerstone Application

Kinase deregulation is a hallmark of many cancers, making kinase inhibitors a major focus of drug discovery. The 5-Methylpyridin-3-amine scaffold is frequently employed in this space.

  • PIM Kinase Inhibitors: Pan-PIM kinase inhibitors are being investigated for hematological malignancies.[9] Medicinal chemistry efforts have utilized aminopyridine cores to develop potent and selective inhibitors. For example, the clinical candidate PIM447 was developed from an aminopiperidyl series, highlighting the utility of substituted amine scaffolds in targeting the PIM kinase family.[9]

  • CHK1 Kinase Inhibitors: Checkpoint kinase 1 (CHK1) is a critical regulator of the DNA damage response. A series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were developed as potent CHK1 inhibitors, starting from a virtual screening hit.[10] The core structure often involves an amide linkage to a substituted pyridine or picoline amine, demonstrating the direct application of scaffolds like 5-Methylpyridin-3-amine.

  • FLT3/Aurora Kinase Inhibitors: Mutations in FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML).[11][12] Drug discovery programs have identified dual FLT3/Aurora kinase inhibitors based on an imidazo[4,5-b]pyridine core, which is constructed from substituted 2-amino-3-nitropyridine intermediates.[11] The substitution pattern on the pyridine ring is crucial for achieving desired potency and pharmacokinetic properties.

  • FGFR4 Inhibitors: Fibroblast growth factor receptor 4 (FGFR4) is a target in hepatocellular carcinoma. Novel selective inhibitors have been designed using aminopyridine scaffolds that form covalent interactions with a key cysteine residue (Cys552) in the ATP-binding site.[13]

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3, FGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., PIM, CHK1) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates (P) Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to Inhibitor Inhibitor derived from 5-Methylpyridin-3-amine Inhibitor->Kinase Blocks ATP Binding Site

Caption: Inhibition of a generic kinase pathway by a drug derived from the scaffold.

GPCR Allosteric Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors targeted by a significant portion of approved drugs. While traditional drugs target the primary (orthosteric) binding site, allosteric modulators bind to a distinct site, offering the potential for greater subtype selectivity and a more nuanced pharmacological effect.[14][15] Pyridine-containing molecules have been explored as allosteric modulators for various GPCRs, including serotonin and glutamate receptors, for the treatment of CNS disorders.[14][16] The 5-Methylpyridin-3-amine scaffold can be incorporated into structures designed to probe these less-conserved allosteric sites, potentially leading to drugs with fewer side effects.[15]

Bioisosteric Replacement Strategy

Bioisosterism is a cornerstone strategy in medicinal chemistry where one functional group or atom is replaced by another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change to the chemical structure.[17][18]

  • Pyridine as a Benzene Bioisostere: The pyridine ring in 5-Methylpyridin-3-amine is a classic bioisostere of a phenyl ring.[6] This substitution can:

    • Improve Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility compared to its carbocyclic analog.

    • Alter Metabolism: The pyridine ring has a different metabolic profile than a benzene ring, potentially blocking sites of oxidative metabolism and improving the drug's half-life.

    • Introduce New Interactions: The lone pair on the nitrogen can form specific hydrogen bonds or metal coordination interactions within a protein's binding site that are not possible with a phenyl ring.

This strategy of bioisosteric replacement is a key reason for the scaffold's prevalence, allowing chemists to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties while maintaining or improving target affinity.[6][17]

Representative Experimental Protocol: Amide Coupling

The following protocol describes a general procedure for coupling this compound with a carboxylic acid, a common step in the synthesis of many kinase inhibitors.

Objective: To synthesize N-(5-methylpyridin-3-yl)benzamide as a model compound.

Materials:

  • This compound

  • Benzoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq).

  • Solvent Addition: Add anhydrous DCM or DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of DCM/DMF. Add TEA or DIPEA (2.5-3.0 eq) to neutralize the dihydrochloride salt and the HCl generated during the reaction.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(5-methylpyridin-3-yl)benzamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

This compound is more than just a simple chemical intermediate; it is a validated and highly effective starting point for the rational design of complex drug candidates. Its value is rooted in its trifecta of desirable features: a reactive handle for diverse chemical transformations, a bioisosterically advantageous pyridine core, and a methyl group for steric and electronic modulation. Its proven success in the highly competitive field of kinase inhibitor development is a testament to its utility. As drug discovery continues to tackle increasingly complex biological targets, the demand for versatile, reliable, and "privileged" scaffolds will only grow. It is therefore certain that 5-Methylpyridin-3-amine and its derivatives will continue to be instrumental in building the next generation of targeted therapeutics.

References

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  • Das, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

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  • Li, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. [Link]

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  • Fancelli, D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Calias, P., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. [Link]

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  • Wang, Y., et al. (2023). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules. [Link]

  • Harris, S. F., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

  • S. M. Riyadh, et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

  • DePinto, W., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids. [Link]

  • van Veldhoven, J. P. D., et al. (2019). Allosteric modulation of G protein‐coupled receptors by amiloride and its derivatives. Perspectives for drug discovery? British Journal of Pharmacology. [Link]

  • M. V. Vovk, et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][3]triazino[2,3-c]quinazolines. International Journal of Molecular Sciences. [Link]

  • Su, M., et al. (2023). Design of allosteric modulators that change GPCR G protein subtype selectivity. Nature Chemical Biology. [Link]

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  • Bielenica, A., et al. (2021). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 5-Methylpyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry, agrochemicals, and materials science.[1] Its presence in numerous biologically active compounds and functional materials drives a continuous demand for efficient and versatile synthetic methodologies to access novel substituted derivatives. 5-Methylpyridin-3-amine, particularly in its stable dihydrochloride salt form, represents a versatile and strategic starting material for the synthesis of a diverse array of 3,5-disubstituted pyridines.[2] The amino group at the C-3 position serves as a synthetic handle for classical diazotization chemistry, enabling its conversion into various functionalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 5-Methylpyridin-3-amine dihydrochloride to synthesize key intermediates and final target molecules through robust and well-established synthetic protocols.

Key Intermediate: this compound

This compound is a readily available and stable precursor. The dihydrochloride form ensures stability and ease of handling. It is important to note that the two equivalents of HCl will react with bases used in subsequent reactions, a factor that must be accounted for in the stoichiometry of the reagents. The core strategy for its use involves the transformation of the 3-amino group into a diazonium salt, which is a highly versatile intermediate that can be readily displaced by a wide range of nucleophiles. This initial transformation opens the gateway to a multitude of substituted pyridine building blocks.

SECTION 1: Diazotization and Sandmeyer-Type Reactions

The conversion of the 3-amino group into a diazonium salt is the pivotal first step in unlocking the synthetic potential of 5-Methylpyridin-3-amine. This is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[3][4] The resulting diazonium salt is generally unstable and is used immediately in the subsequent substitution reaction.

Mechanism of Diazotization

The reaction begins with the protonation of nitrous acid by the strong acid to form the nitrosonium ion (NO⁺), a potent electrophile. The nucleophilic amino group of the 5-methylpyridin-3-amine then attacks the nitrosonium ion. A series of proton transfers and elimination of a water molecule leads to the formation of the 5-methylpyridine-3-diazonium salt.[5]

Diazotization Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Diazonium Salt Formation NaNO2 NaNO₂ HONO HONO NaNO2->HONO + HCl HCl 2 HCl H2ONO+ H₂O⁺-NO HONO->H2ONO+ + H⁺ NO+ NO⁺ (Nitrosonium ion) H2ONO+->NO+ - H₂O Amine 5-Methylpyridin-3-amine N-Nitrosoamine N-Nitrosoamine intermediate Amine->N-Nitrosoamine + NO⁺ Diazohydroxide Diazohydroxide N-Nitrosoamine->Diazohydroxide Tautomerization Diazonium 5-Methylpyridine-3-diazonium salt Diazohydroxide->Diazonium + H⁺, - H₂O

Caption: Mechanism of diazotization of 5-Methylpyridin-3-amine.

Protocol 1: Synthesis of 3-Bromo-5-methylpyridine via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aryl diazonium salt into an aryl halide using a copper(I) salt catalyst.[6] This protocol details the synthesis of 3-bromo-5-methylpyridine, a key building block for subsequent cross-coupling reactions.

Rationale: The use of a copper(I) salt is crucial as it facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical, which then abstracts a halogen from the copper(II) halide. This radical-nucleophilic aromatic substitution is generally more efficient than a direct nucleophilic substitution on the diazonium salt.[7] The reaction is performed at low temperatures to ensure the stability of the diazonium intermediate.

Materials:

  • This compound

  • Hydrobromic acid (48% aq.)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add this compound (1.0 eq).

  • Cool the flask in an ice-salt bath to -5 to 0 °C and slowly add hydrobromic acid (48%, ~4-5 eq). Note that the starting material is a dihydrochloride salt, so sufficient acid is needed to protonate the starting amine and for the diazotization.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid (48%, ~2-3 eq) and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 30-60 minutes until gas evolution ceases.

  • Cool the mixture to room temperature and neutralize by the slow addition of a concentrated NaOH solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield 3-bromo-5-methylpyridine.[8]

ReagentMolar Eq.Purpose
This compound1.0Starting material
Hydrobromic acid (48%)~6-8Acid medium for diazotization and bromide source
Sodium nitrite1.1Forms nitrous acid in situ for diazotization
Copper(I) bromide1.2Catalyst for the Sandmeyer reaction
Sodium hydroxideAs neededNeutralization during work-up
Variations of the Sandmeyer Reaction

This methodology can be adapted to synthesize other 3-halo and 3-cyano-5-methylpyridines:

  • For 3-Chloro-5-methylpyridine: Use hydrochloric acid instead of hydrobromic acid and copper(I) chloride (CuCl) as the catalyst.[9]

  • For 3-Cyano-5-methylpyridine: Use copper(I) cyanide (CuCN) as the reagent. This reaction often requires neutral or slightly basic conditions for the final displacement step.[10]

SECTION 2: Palladium-Catalyzed Cross-Coupling Reactions

With 3-halo-5-methylpyridines in hand, a vast array of carbon-carbon and carbon-nitrogen bonds can be formed using palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry due to their broad functional group tolerance and high efficiency.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl and aryl-alkenyl bonds by reacting an organoboron species (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[11]

Rationale: The reaction cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[12] The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.

Suzuki Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L₂) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX 3-Bromo-5-methylpyridine ArX->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-5-methylpyridine with Phenylboronic Acid

Materials:

  • 3-Bromo-5-methylpyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • A phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) if using Pd(OAc)₂

  • A base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

  • To a Schlenk flask, add 3-bromo-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-methyl-5-phenylpyridine.[1]

ComponentTypical LoadingRole in Reaction
Palladium Catalyst1-5 mol%Facilitates the cross-coupling
Phosphine Ligand1-10 mol%Stabilizes Pd(0) and promotes catalytic cycle
Base2.0-3.0 eqActivates the boronic acid for transmetalation
Solvent-Solubilizes reactants and facilitates heating
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines, catalyzed by a palladium complex.[13][14]

Rationale: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the desired C-N coupled product.[6][15] Bulky, electron-rich phosphine ligands are typically required to facilitate the reductive elimination step, which is often rate-limiting.

Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-5-methylpyridine with Aniline

Materials:

  • 3-Bromo-5-methylpyridine (1.0 eq)

  • Aniline (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)

  • A strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with the palladium precatalyst, the phosphine ligand, and the base.

  • Add 3-bromo-5-methylpyridine to the flask.

  • Add the anhydrous, degassed solvent via syringe, followed by the aniline.

  • Seal the flask and heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(5-methylpyridin-3-yl)aniline.[1][15]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted pyridines. Through a strategic two-step sequence involving an initial Sandmeyer reaction to convert the amino group into a halide, followed by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, chemists can access a diverse library of 3,5-disubstituted pyridines. The protocols outlined in this application note provide a robust foundation for researchers to develop novel compounds for applications in drug discovery, agrochemicals, and materials science. Careful consideration of the reaction parameters, particularly the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.

References

  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.
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  • ChemicalBook. (2024). 3-Amino-5-methylpyridine-2-carbonitrile.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
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  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Liu, R. (2016). Synthesis method of 3-bromo-5-methylpyridine. CN105418181A.
  • Wikipedia. (2023). Suzuki reaction.
  • National Institutes of Health. (2021). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
  • Barbero, M., Crisma, M., Degani, I., Fochi, R., & Perracino, P. (1998). A New, General, One-Pot Synthesis of Aryl Chlorides and Bromides from the Corresponding Amines under Mild Conditions. Synthesis, 1998(10), 1171-1175.
  • DiMauro, E. F., & Kennedy, J. M. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. The Journal of Organic Chemistry, 72(3), 1013–1016.
  • Organ, M. G., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Wang, D., & D'Souza, D. M. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506.
  • Chen, J., & Seeberger, P. H. (2012). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 10(28), 5375-5378.
  • EPFL. (2020). Process for the preparation of 3-amino-5-methylpyrazole. EP0623600A1.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Chemistry LibreTexts. (2024). 24.9: Reactions of Arylamines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Zhang, J., & Larock, R. C. (2003). One-Pot Synthesis of Imidazo[1,5-a]Pyridines. The Journal of Organic Chemistry, 68(15), 5932-5935.
  • Chem-Impex. (n.d.). 3-Amino-5-methylpyridine.
  • Ley, S. V., & Leach, A. G. (2021). Deaminative chlorination of aminoheterocycles.
  • Al-Adhami, M. A. A., & Al-Masoudi, N. A. (2015).
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Application Notes and Protocols for 5-Methylpyridin-3-amine dihydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a cornerstone of modern agrochemical design, featuring prominently in the molecular architecture of numerous high-performance herbicides, insecticides, and fungicides. Its unique electronic properties and metabolic stability make it a privileged scaffold for the development of potent and selective active ingredients. Within the vast landscape of pyridine-based building blocks, 5-Methylpyridin-3-amine, particularly in its stable dihydrochloride salt form, emerges as a versatile and strategically important intermediate. Its bifunctional nature, possessing a nucleophilic amino group and a modifiable pyridine core, allows for the construction of complex agrochemical molecules.

This technical guide provides an in-depth exploration of the application of 5-Methylpyridin-3-amine dihydrochloride in the synthesis of advanced agrochemicals. We will delve into the rationale behind its use, provide detailed, field-proven protocols for key transformations, and present a representative synthesis of a pyridine carboxamide fungicide, a class of agrochemicals with significant commercial relevance.

Core Attributes of this compound in Synthesis

The utility of this compound as a precursor in agrochemical synthesis is rooted in several key characteristics:

  • Strategic Substitution Pattern: The 3-amino and 5-methyl substituents on the pyridine ring provide a specific steric and electronic environment that can be crucial for biological efficacy and target-site binding.

  • Nucleophilic Handle: The primary amino group serves as a key nucleophile for the formation of amide, urea, thiourea, and other critical linkages that are often responsible for the mode of action of the final agrochemical.

  • Stable Salt Form: The dihydrochloride salt offers superior stability, handling, and shelf-life compared to the free base, which is an important consideration in industrial-scale synthesis. The free base can be readily generated in situ prior to reaction.

  • Versatility in Derivatization: The pyridine ring itself can be further functionalized, allowing for the fine-tuning of the physicochemical properties of the target molecule, such as solubility, systemic transport in plants, and environmental persistence.

Application Focus: Synthesis of a Representative Pyridine Carboxamide Fungicide

To illustrate the practical application of this compound, we will detail a representative synthesis of a pyridine carboxamide fungicide. This class of fungicides, which includes commercial products like Boscalid, primarily acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[1] The core structure of these fungicides typically consists of a pyridine carboxamide moiety linked to a substituted aniline.

In this example, we will outline the synthesis of a conceptual yet representative target molecule: 2-Chloro-N-(5-methylpyridin-3-yl)nicotinamide . This molecule embodies the key structural features of a pyridine carboxamide fungicide and its synthesis from this compound is a scientifically sound and illustrative pathway.

Overall Synthetic Workflow

The synthesis of 2-Chloro-N-(5-methylpyridin-3-yl)nicotinamide from this compound can be conceptualized as a two-step process:

  • Liberation of the Free Base: Neutralization of the dihydrochloride salt to yield the reactive 5-Methylpyridin-3-amine free base.

  • Amide Coupling: Acylation of the 5-Methylpyridin-3-amine with 2-chloronicotinoyl chloride to form the target amide.

G cluster_0 Workflow for 2-Chloro-N-(5-methylpyridin-3-yl)nicotinamide Synthesis A 5-Methylpyridin-3-amine dihydrochloride B 5-Methylpyridin-3-amine (Free Base) A->B  Step 1: Neutralization D 2-Chloro-N-(5-methylpyridin-3-yl)nicotinamide B->D  Step 2: Amide Coupling C 2-Chloronicotinoyl chloride C->D G cluster_0 Buchwald-Hartwig Amination Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C L(n-1)Pd(II)(Ar)X B->C D Ligand Exchange C->D HNR'R'' E L(n-1)Pd(II)(Ar)(NR'R'') D->E F Reductive Elimination E->F F->A Ar-NR'R''

Sources

Application Notes and Protocols for 5-Methylpyridin-3-amine Dihydrochloride in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Versatile Pyridin-Amine Building Block

5-Methylpyridin-3-amine dihydrochloride, a derivative of 3-amino-5-methylpyridine, is emerging as a valuable building block in the synthesis of advanced materials. Its unique structure, featuring a pyridine ring with both a methyl and an amino substituent, offers a combination of properties that can be exploited to create polymers and composites with enhanced thermal stability, mechanical strength, and specific chemical functionalities. The dihydrochloride salt form often provides improved solubility in various solvent systems, facilitating its use in a range of polymerization and curing processes.

This document provides detailed application notes and protocols for the use of this compound in two key areas of material science: as a monomer for the synthesis of high-performance polyamides and as a curing agent for epoxy resins. The protocols are designed to be robust and self-validating, with explanations of the scientific principles behind the experimental choices.

Physicochemical Properties of 5-Methylpyridin-3-amine and its Dihydrochloride

A solid understanding of the physicochemical properties of the parent amine and its dihydrochloride salt is crucial for its effective application.

Property3-Amino-5-methylpyridineThis compound
Molecular Formula C₆H₈N₂C₆H₁₀Cl₂N₂
Molecular Weight 108.14 g/mol 181.06 g/mol
Appearance White to light yellow crystalline solidOff-white to light yellow solid
Melting Point 59-63 °CData not readily available
Solubility Soluble in organic solventsEnhanced solubility in polar solvents, including water

Application I: Synthesis of High-Performance Polyamides

The incorporation of pyridine rings into the backbone of polyamides can significantly enhance their thermal stability and mechanical properties due to the rigidity and aromaticity of the pyridine moiety.[1][2] 3-Amino-5-methylpyridine can act as a diamine monomer in polycondensation reactions with dicarboxylic acids to produce novel polyamides. The dihydrochloride salt can be used directly in some polymerization schemes or, more commonly, neutralized in situ.

Scientific Rationale

The lone pair of electrons on the pyridine nitrogen atom can participate in intermolecular interactions, potentially leading to improved chain packing and enhanced mechanical strength. Furthermore, the pyridine unit can act as a proton acceptor, influencing the polymer's solubility and interaction with other molecules. The methyl group on the pyridine ring can also affect the polymer's processability and solubility by introducing a non-coplanar moiety.

Experimental Workflow: Polyamide Synthesis

G cluster_prep Monomer Preparation cluster_poly Polycondensation cluster_char Characterization monomer_prep Neutralize 5-Methylpyridin-3-amine dihydrochloride to free amine polymerization React monomers in a suitable solvent (e.g., NMP) with a catalyst (e.g., pyridine/TPP) monomer_prep->polymerization Introduce into reaction vessel dicarboxylic_acid Prepare dicarboxylic acid (e.g., terephthaloyl chloride) dicarboxylic_acid->polymerization precipitation Precipitate the polymer in a non-solvent (e.g., methanol) polymerization->precipitation Transfer polymer solution purification Wash and dry the polyamide precipitation->purification characterization Analyze properties (FTIR, NMR, TGA, DSC, Mechanical Testing) purification->characterization

Caption: Workflow for the synthesis and characterization of polyamides using 5-Methylpyridin-3-amine.

Detailed Protocol: Synthesis of a Polyamide from 3-Amino-5-methylpyridine and Terephthaloyl Chloride

This protocol is based on the well-established Yamazaki-Higashi polycondensation method, adapted for the use of 3-amino-5-methylpyridine.[3]

Materials:

  • 3-Amino-5-methylpyridine (or this compound and a suitable base like triethylamine)

  • Terephthalic acid

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

Procedure:

  • Monomer Preparation (if starting from dihydrochloride):

    • Dissolve this compound in a minimal amount of water.

    • Add a stoichiometric amount of a base (e.g., 2 equivalents of triethylamine) and stir for 30 minutes.

    • Extract the free amine into a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the free 3-Amino-5-methylpyridine.

  • Polycondensation Reaction:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add a stoichiometric amount of 3-Amino-5-methylpyridine and terephthalic acid.

    • Add anhydrous NMP, anhydrous pyridine, triphenyl phosphite, and anhydrous calcium chloride to the flask. A typical molar ratio would be Diamine:Diacid:Pyridine:TPP of 1:1:2:2.

    • Heat the reaction mixture to 100°C and stir for 4-8 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization progresses.

  • Polymer Isolation and Purification:

    • After the reaction is complete, cool the viscous polymer solution to room temperature.

    • Pour the polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.

    • Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

    • Dry the polyamide in a vacuum oven at 80°C overnight.

Expected Outcome and Characterization:

The resulting polyamide is expected to be an amorphous solid with good solubility in polar aprotic solvents like DMF, DMAc, and NMP.[3][4] The incorporation of the pyridine moiety is anticipated to result in a high glass transition temperature (Tg) and good thermal stability, as determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2][3] The chemical structure can be confirmed by FTIR and NMR spectroscopy. The mechanical properties of films cast from the polymer solution can be evaluated using tensile testing.

Application II: Curing Agent for Epoxy Resins

Aminopyridine derivatives have shown promise as effective curing agents and accelerators for epoxy resins.[5][6][7] The nitrogen atom in the pyridine ring can act as a catalyst for the epoxy ring-opening reaction, while the primary amine group of 3-amino-5-methylpyridine can participate in the cross-linking process. The use of such curing agents can lead to cured epoxy resins with high hardness and good thermal properties.[8]

Scientific Rationale

The curing of epoxy resins with amines involves the nucleophilic attack of the amine's active hydrogens on the carbon atoms of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group. The pyridine nitrogen, being a Lewis base, can catalyze this reaction by activating the epoxy ring.[9][10] This dual functionality can lead to efficient curing and a highly cross-linked network.

Experimental Workflow: Epoxy Resin Curing

G cluster_prep Formulation cluster_cure Curing Process cluster_char Characterization epoxy_resin Select epoxy resin (e.g., DGEBA) mixing Mix resin and curing agent at a specific stoichiometric ratio epoxy_resin->mixing curing_agent Prepare 5-Methylpyridin-3-amine dihydrochloride solution or neutralized free amine curing_agent->mixing curing Apply heat according to a pre-determined curing schedule (e.g., isothermal or ramp) mixing->curing post_curing Optional post-curing step to ensure complete reaction curing->post_curing thermal_analysis Analyze curing kinetics (DSC) and thermal stability (TGA) post_curing->thermal_analysis mechanical_testing Measure mechanical properties (e.g., hardness, tensile strength) post_curing->mechanical_testing

Caption: Workflow for the curing of epoxy resin using 5-Methylpyridin-3-amine as a curing agent.

Detailed Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) based Epoxy Resin

This protocol outlines the steps for evaluating the curing behavior and final properties of an epoxy resin cured with 3-amino-5-methylpyridine.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • 3-Amino-5-methylpyridine (or its dihydrochloride salt with a neutralizing agent)

  • Suitable solvent for the curing agent if necessary (e.g., acetone)

Procedure:

  • Stoichiometric Calculation:

    • Determine the amine hydrogen equivalent weight (AHEW) of 3-amino-5-methylpyridine. Since it has two active hydrogens from the primary amine, the AHEW is its molecular weight divided by 2.

    • Determine the epoxy equivalent weight (EEW) of the DGEBA resin (provided by the manufacturer).

    • Calculate the required parts by weight of the curing agent per 100 parts of resin (phr) for a stoichiometric ratio (AHEW / EEW) * 100.

  • Formulation and Curing:

    • If using the dihydrochloride, it should be neutralized to the free amine before mixing with the epoxy resin.

    • Thoroughly mix the calculated amount of 3-amino-5-methylpyridine with the epoxy resin at room temperature until a homogeneous mixture is obtained. If the curing agent is solid, it can be gently warmed or dissolved in a minimal amount of a low-boiling solvent which is then evaporated before curing.

    • Pour the mixture into a mold for mechanical testing or into an aluminum pan for DSC analysis.

    • Cure the sample in an oven following a specific temperature profile. A typical curing schedule could be 1-2 hours at 120°C followed by a post-curing step at 150°C for 1-2 hours. The optimal curing schedule should be determined experimentally using techniques like DSC.

Curing Kinetics and Thermal Analysis:

  • Differential Scanning Calorimetry (DSC):

    • Perform a dynamic DSC scan (e.g., from room temperature to 250°C at a heating rate of 10°C/min) on the uncured mixture to determine the onset and peak of the exothermic curing reaction, and the total heat of reaction. This information is crucial for designing the curing schedule.[11]

    • After an initial cure, a second DSC scan can be performed to determine the glass transition temperature (Tg) of the cured material.[12]

  • Thermogravimetric Analysis (TGA):

    • Conduct TGA on the cured sample to evaluate its thermal stability and decomposition temperature.

Mechanical Properties Evaluation:

  • Hardness Test: Measure the Shore D hardness of the cured sample.

  • Tensile Test: Prepare dog-bone shaped specimens and perform tensile testing to determine the tensile strength, Young's modulus, and elongation at break.[13]

Safety Precautions

  • 5-Methylpyridin-3-amine and its dihydrochloride salt should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Epoxy resins and their curing agents can be skin and respiratory sensitizers. Avoid direct contact and inhalation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound, through its parent amine, presents significant opportunities for the development of advanced materials. Its incorporation into polyamides can lead to polymers with superior thermal and mechanical properties. As a curing agent for epoxy resins, it offers the potential for creating highly cross-linked networks with enhanced hardness. The protocols provided herein serve as a starting point for researchers to explore the full potential of this versatile building block in their specific material science applications. Further optimization of reaction conditions and formulations will likely lead to the development of novel materials with tailored properties for a wide range of applications.

References

  • Aoki, D., et al. (2024). Thermal curing of epoxy resins at lower temperature using 4‐(methylamino)pyridine derivatives as novel thermal latent curing agents. Journal of Polymer Science.
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  • Penczek, P., & Pielichowski, J. (2000). Kinetics of the curing reaction of selected epoxy resin-amine systems. Polimery, 45(11-12), 743-750.
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  • Sánches-Cabezas, P., et al. (2021). Data on mechanical and thermal properties of an amine-epoxy system at various post-curing temperatures.
  • Tokyo University of Science. (2024). Thermal curing of epoxy resins at lower temperature using 4-(methylamino)
  • Al-Ramdhan, M. H., & Al-Husainy, Z. S. (2021). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Journal of Engineering.
  • ResearchGate. (2024).
  • Špaček, V., & Dušek, K. (1975). The kinetics of model reactions of curing epoxy resins with amines. Journal of Polymer Science: Polymer Symposia, 53(1), 215-223.
  • Yan, S., et al. (2011). Soluble polyimides based on a novel pyridine-containing diamine m,p-PAPP and various aromatic dianhydrides. Journal of Polymer Research, 18(6), 1957-1966.
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  • Kim, S. J., et al. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers, 14(3), 481.
  • ResearchGate. (2024). SYNTHESIS, CHARACTERIZATION AND FILM PREPARATION OF NEW CO-POLYIMIDE BASED ON NEW 3,5-DIAMINO- N -(PYRIDIN-4-YLMETHYL)BENZAMIDE, ODA AND 6FDA.
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The Strategic Role of 5-Methylpyridin-3-amine Dihydrochloride in the Synthesis of Novel Neurological Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs. Within this class, aminopyridines serve as critical intermediates for compounds targeting the central nervous system (CNS). This technical guide focuses on 5-Methylpyridin-3-amine dihydrochloride, a versatile building block for the synthesis of novel neurological drug candidates. We provide a detailed exploration of its chemical properties, a step-by-step synthetic protocol for its derivatization into a potent monoamine oxidase B (MAO-B) inhibitor, and an analysis of the underlying neuropharmacological pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for the discovery of next-generation therapeutics for neurodegenerative diseases.

Introduction: The Significance of the Aminopyridine Moiety in Neuropharmacology

The 5-methyl-3-aminopyridine structure is of significant interest in the development of neurological drugs due to its unique electronic and steric properties, which allow for specific interactions with biological targets.[1][2] Derivatives of aminopyridines have been investigated for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[3][4][5] The pyridine ring can act as a hydrogen bond acceptor, influencing the binding affinity and pharmacokinetic properties of a drug candidate.[2] this compound offers a stable and reactive starting material for the synthesis of a diverse library of compounds, particularly those targeting enzymes and receptors implicated in neurodegeneration.[1]

Physicochemical Properties of this compound

Understanding the fundamental properties of this intermediate is crucial for its effective use in synthesis. The dihydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its handling and reaction setup.

PropertyValueReference
IUPAC Name 5-methylpyridin-3-amine;dihydrochloride
CAS Number 38874-45-6
Molecular Formula C₆H₁₀Cl₂N₂
Molecular Weight 181.06 g/mol
Form Solid
Melting Point 59-63 °C (for free base)

Application in Synthesis: A Protocol for a Potent MAO-B Inhibitor

To illustrate the utility of this compound, we present a detailed protocol for the synthesis of a representative pyridinyl benzamide, a class of compounds known to exhibit potent and selective inhibition of monoamine oxidase B (MAO-B).[6][7] Elevated MAO-B activity is a key factor in the progression of Parkinson's disease, as it contributes to the depletion of dopamine in the brain.[6][]

Synthetic Workflow Overview

The following diagram outlines the key steps in the synthesis of N-(5-methylpyridin-3-yl)-4-(trifluoromethyl)benzamide, a potential MAO-B inhibitor.

G cluster_0 Preparation of Free Base cluster_1 Amide Coupling Reaction cluster_2 Purification start This compound neutralization Neutralization with Base (e.g., NaHCO₃) start->neutralization Aqueous Solution free_base 5-Methylpyridin-3-amine (Free Base) neutralization->free_base Extraction coupling Acylation in Aprotic Solvent (e.g., DCM) with a non-nucleophilic base (e.g., Triethylamine) free_base->coupling acyl_chloride 4-(Trifluoromethyl)benzoyl chloride acyl_chloride->coupling workup Aqueous Workup coupling->workup product N-(5-methylpyridin-3-yl)-4-(trifluoromethyl)benzamide chromatography Silica Gel Chromatography workup->chromatography final_product Purified Product chromatography->final_product

Caption: Synthetic workflow for N-(5-methylpyridin-3-yl)-4-(trifluoromethyl)benzamide.

Detailed Experimental Protocol

Objective: To synthesize N-(5-methylpyridin-3-yl)-4-(trifluoromethyl)benzamide.

Materials:

  • This compound

  • 4-(Trifluoromethyl)benzoyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Preparation of the Free Base:

    • Dissolve this compound (1.0 eq) in water.

    • Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is ~8-9.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-methylpyridin-3-amine as the free base.

  • Amide Coupling:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methylpyridin-3-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion of the reaction, quench with water and separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(5-methylpyridin-3-yl)-4-(trifluoromethyl)benzamide.

Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Neurological Signaling Pathway: MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a mitochondrial enzyme responsible for the degradation of key neurotransmitters, most notably dopamine. In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency in dopamine, resulting in the characteristic motor symptoms. Inhibition of MAO-B is a validated therapeutic strategy to increase the synaptic availability of dopamine.

The synthesized N-(5-methylpyridin-3-yl)-4-(trifluoromethyl)benzamide is designed to act as a competitive, reversible inhibitor of MAO-B.[7] The pyridinyl and benzamide moieties are crucial for binding within the active site of the enzyme, preventing the breakdown of dopamine.

G dopamine Dopamine maob Monoamine Oxidase B (MAO-B) dopamine->maob Substrate dopac DOPAC (Inactive Metabolite) maob->dopac Metabolism inhibitor N-(5-methylpyridin-3-yl)-4- (trifluoromethyl)benzamide inhibitor->maob Competitive Inhibition

Caption: Mechanism of MAO-B inhibition by the synthesized compound.

By inhibiting MAO-B, the synthesized compound leads to an increase in the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission and potentially alleviating the motor symptoms of Parkinson's disease.

Conclusion and Future Directions

This compound is a valuable and versatile intermediate for the synthesis of neurologically active compounds. The provided protocol for the synthesis of a potent MAO-B inhibitor serves as a practical example of its application in drug discovery. The unique structural features of the 5-methyl-3-aminopyridine scaffold offer significant opportunities for the development of selective and potent modulators of various CNS targets. Future research should focus on expanding the library of derivatives from this intermediate and exploring their efficacy in preclinical models of a wider range of neurological disorders.

References

  • Reddy, P. A., et al. (2021). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Molecules, 26(15), 4478. [Link]

  • Tzvetkov, N. T., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Medicinal Chemistry, 30(25), 2865-2879. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Tzvetkov, N. T., et al. (2020). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. European Journal of Medicinal Chemistry, 200, 112431. [Link]

  • Carradori, S., & Petzer, J. P. (2020). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Future Medicinal Chemistry, 12(13), 1225-1243. [Link]

  • Salem, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of Molecular Structure, 1284, 135332. [Link]

  • Hryhorowicz, S., et al. (2022). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 12(1), 1-14. [Link]

  • Bontempi, N., et al. (2020). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, 63(17), 9344-9361. [Link]

  • Kim, H. J., et al. (2020). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 25(18), 4238. [Link]

  • Chierrito, T. P., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(10), 8084-8098. [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. Retrieved from [Link]

  • Taillefumier, C., & Chapleur, Y. (2004). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (5), 502-503. [Link]

  • Wang, C., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutants. European Journal of Medicinal Chemistry, 200, 112443. [Link]

  • Kandeel, M., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Bioorganic Chemistry, 86, 421-431. [Link]

  • Wright, G. C., et al. (1987). Synthesis of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides With Hyperglycemic-Hypoglycemic Activity. Journal of Medicinal Chemistry, 30(11), 2105-2110. [Link]

  • Miller, M. W., et al. (2012). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry, 55(21), 9146-9160. [Link]

  • Ogawa, Y., & Tateno, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 267-280. [Link]

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Application Notes and Protocols: The Strategic Nucleophilic Substitution of 5-Methylpyridin-3-amine Dihydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Pyridine Building Block

5-Methylpyridin-3-amine, often supplied as its more stable dihydrochloride salt, is a highly valuable heterocyclic intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its pyridine core is a prevalent motif in a multitude of bioactive compounds. The strategic placement of the nucleophilic amino group at the C3 position and the weakly electron-donating methyl group at C5 creates a unique electronic landscape. This guide provides an in-depth exploration of the nucleophilic substitution reactions involving this scaffold, offering researchers a comprehensive resource for its effective utilization. We will dissect the nuanced reactivity of this molecule, which can be broadly categorized into three strategic pathways:

  • Ring-Targeted Nucleophilic Aromatic Substitution (SNAr): Involving the introduction and subsequent displacement of a leaving group on the pyridine ring.

  • Direct C-H Functionalization: Such as direct amination of the pyridine ring via hydride displacement.

  • The Amino Group as the Nucleophile: Leveraging the inherent nucleophilicity of the exocyclic nitrogen for N-alkylation, N-acylation, and the synthesis of fused heterocyclic systems.

This document moves beyond simple procedural lists to explain the underlying principles governing these transformations, empowering scientists to troubleshoot and adapt these methods for novel applications.

Part 1: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack. However, this reactivity is highly regioselective. Nucleophilic attack is strongly favored at the C2 and C4/C6 positions (ortho and para to the ring nitrogen), as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitrogen atom.[2] Attack at the C3 and C5 positions is electronically disfavored as it does not permit this stabilization.

Consequently, to achieve nucleophilic substitution at a specific position on the 5-methylpyridin-3-amine ring, a leaving group must first be installed.

Strategy A: Halogenation and Subsequent Displacement

A robust method for functionalizing the pyridine ring is to first introduce a halogen atom, which can then serve as a leaving group in a subsequent SNAr reaction. Bromination is a common and effective strategy.

Causality Behind the Protocol: Direct bromination of 3-aminopyridine derivatives can be complex. The amino group is a strong activating group for electrophilic substitution, but it can be protonated under acidic conditions, becoming a deactivating group. Furthermore, the pyridine nitrogen can be protonated. To ensure predictable regioselectivity and prevent unwanted side reactions, the highly nucleophilic amino group is often first protected, for example, via acetylation. This temporarily moderates its activating effect and directs electrophilic attack. Following bromination, the protecting group is removed to yield the halo-aminopyridine, which is now primed for nucleophilic substitution.

Experimental Protocol 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

This protocol is adapted from a procedure for the bromination of 2-amino-3-methylpyridine and illustrates the principle of amino group protection, halogenation, and deprotection.[3]

  • Step 1: N-Acetylation (Protection)

    • In a round-bottom flask, suspend 5-methylpyridin-3-amine (1.0 eq) in acetic anhydride (1.5 eq).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and carefully quench with water. Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product, N-(5-methylpyridin-3-yl)acetamide, with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Bromination

    • Dissolve the N-(5-methylpyridin-3-yl)acetamide (1.0 eq) in a suitable solvent such as acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add liquid bromine (1.1 eq) dropwise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture into water and neutralize with a sodium hydroxide solution.

    • Filter the resulting solid, wash with water, and dry to obtain the brominated intermediate.

  • Step 3: Hydrolysis (Deprotection)

    • Suspend the brominated acetamide in an aqueous solution of hydrochloric acid (e.g., 6M HCl).

    • Heat the mixture to reflux for 2-6 hours until TLC indicates the complete removal of the acetyl group.

    • Cool the solution and neutralize with a concentrated sodium hydroxide solution until basic.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the target halo-aminopyridine.

With a halogen installed at an activated position (e.g., C2, C4, or C6), the molecule is now a substrate for SNAr. The bromine atom enhances its reactivity towards nucleophilic substitution and coupling reactions.[4]

Workflow for Halogenation-Displacement Strategy

G cluster_0 Step 1: Protection cluster_1 Step 2: Halogenation cluster_2 Step 3: Deprotection cluster_3 Step 4: SNAr A 5-Methylpyridin-3-amine B N-(5-methylpyridin-3-yl)acetamide A->B Acetic Anhydride, Reflux C Halo-N-acetyl Intermediate B->C Br2, AcOH D Halo-aminopyridine (e.g., 2-bromo-5-methylpyridin-3-amine) C->D Acid Hydrolysis (e.g., HCl, H2O) E Substituted Product D->E Nucleophile (Nu-), Heat, Base

Caption: Workflow for SNAr via a protection-halogenation-deprotection sequence.

Strategy B: Diazotization and the Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into an excellent leaving group—a diazonium salt (–N₂⁺)—which can then be displaced by a wide variety of nucleophiles.[5] This provides a route to introduce substituents at the C3 position, which is otherwise unreactive towards SNAr.

Causality Behind the Protocol: The reaction proceeds by treating the aminopyridine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form the pyridyl-3-diazonium salt. This intermediate is often unstable and is immediately treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) which catalyzes the displacement of the N₂ gas by the corresponding nucleophile (Cl⁻, Br⁻, CN⁻).[6]

Experimental Protocol 2: Sandmeyer Bromination of 3-Amino-5-methylpyridine

This protocol is adapted from a procedure for the synthesis of 2,5-dibromo-3-methylpyridine from the corresponding amino precursor.[3]

  • Diazonium Salt Formation:

    • Prepare a solution of hydrobromic acid (48% aqueous). To this, add 3-amino-5-methylpyridine (1.0 eq) and a catalytic amount of cuprous bromide (CuBr, 0.1 eq).

    • Cool the mixture to a temperature between -5 °C and 0 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water.

    • Add the sodium nitrite solution dropwise to the aminopyridine mixture, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is often indicated by a color change.

  • Nucleophilic Displacement:

    • After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5 °C for 30-60 minutes.

    • Slowly warm the reaction mixture to room temperature, and then gently heat to 50-60 °C. Vigorous evolution of nitrogen gas will be observed.

    • Maintain heating until gas evolution ceases (typically 1-2 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and neutralize by the careful addition of a base, such as aqueous sodium hydroxide or sodium carbonate solution, until the pH is > 8.

    • Extract the product, 3-bromo-5-methylpyridine, with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or distillation to obtain the final product.

Table 1: Representative Sandmeyer Reactions on Aminopyridines

Starting MaterialReagentsProductYieldReference
2-Amino-3-methyl-5-bromopyridine1. NaNO₂, HBr2. CuBr2,5-Dibromo-3-methylpyridineN/A[3]
3-Aminopyridine1. NaNO₂, HCl2. CuCl3-ChloropyridineGood[7][8]
3-Aminopyridine1. NaNO₂, H₂SO₄2. H₂O, Heat3-HydroxypyridineGood[5]

Yields are often reported as "Good" in general literature; specific yields depend heavily on substrate and precise conditions.

Part 2: The Amino Group as the Nucleophile

The most direct and common reactivity of 5-methylpyridin-3-amine involves the lone pair of electrons on the exocyclic amino group. This group can readily act as a nucleophile, attacking a wide range of electrophiles. The dihydrochloride salt must first be neutralized with a suitable base to free the amine for reaction.

N-Acylation

N-acylation is a fundamental transformation used to form amide bonds, which are critical in pharmaceuticals and protected intermediates. The reaction of 5-methylpyridin-3-amine with an acylating agent like an acyl chloride or anhydride is typically efficient and high-yielding.

Causality Behind the Protocol: The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair on the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl chloride, a chloride ion is expelled. For an anhydride, a carboxylate is the leaving group. A non-nucleophilic base (like triethylamine or pyridine) is often added to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.

Experimental Protocol 3: Synthesis of N-(5-methylpyridin-3-yl)acetamide

This protocol is based on a reported procedure for a structurally similar substrate, 6-methoxy-4-methylpyridin-3-amine.[9]

  • Reaction Setup:

    • Dissolve 5-methylpyridin-3-amine (1.0 eq) in a suitable aprotic solvent (e.g., toluene, dichloromethane, or THF) in a round-bottom flask equipped with a magnetic stirrer.

    • If starting from the dihydrochloride salt, add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) and stir for 15-30 minutes.

    • Add acetic anhydride (1.2-1.4 eq) to the solution.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. For less reactive acylating agents or to increase the reaction rate, the mixture can be heated (e.g., to 100 °C as in the reference protocol).[9]

    • Monitor the reaction progress by TLC until the starting amine is fully consumed (typically 1-3 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess acetic acid) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-(5-methylpyridin-3-yl)acetamide, which can be further purified by recrystallization or column chromatography if necessary.

Mechanism of N-Acylation

Caption: Nucleophilic acyl substitution mechanism for N-acylation.

N-Alkylation

Alkylation of the amino group introduces alkyl substituents, a common strategy for modulating the physicochemical properties (e.g., lipophilicity, basicity) of a molecule. However, these reactions can be challenging to control.

Causality Behind the Protocol: The primary amine is nucleophilic and can displace a leaving group from an alkyl halide (SN2 reaction). A significant challenge is over-alkylation; the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[10] To achieve selective mono-alkylation, one can use a large excess of the starting amine relative to the alkylating agent. Alternatively, reductive amination with an aldehyde or ketone provides a more controlled route to mono-alkylation.

Experimental Protocol 4: Base-Mediated N-Alkylation

This general protocol is adapted from standard procedures for the N-alkylation of heterocyclic amines.[10]

  • Reaction Setup:

    • To a solution of 5-methylpyridin-3-amine (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

    • Stir the suspension at room temperature for 15-30 minutes.

  • Reaction Execution:

    • Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 eq) dropwise to the mixture.

    • Stir the reaction at a suitable temperature (room temperature to 80 °C) and monitor by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.

  • Work-up and Isolation:

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the mono-alkylated product from di-alkylated and unreacted starting material.

Table 2: Comparison of N-Alkylation and N-Acylation of 5-Methylpyridin-3-amine

ReactionElectrophileTypical ConditionsKey Challenges & Considerations
N-Acylation Acyl Chloride, AnhydrideBase (Et₃N, Pyridine), Aprotic Solvent (DCM, THF)Generally high-yielding and selective for mono-acylation.
N-Alkylation Alkyl HalideBase (K₂CO₃, DIPEA), Polar Aprotic Solvent (DMF)Prone to over-alkylation; requires careful control of stoichiometry or alternative methods (reductive amination).
Application in Fused Heterocycle Synthesis

The nucleophilicity of both the amino group and the pyridine ring nitrogen can be harnessed in concert to construct fused heterocyclic systems, such as imidazo[4,5-c]pyridines. These scaffolds are of significant interest in medicinal chemistry.[11]

Causality Behind the Protocol: A common strategy involves a two-step sequence. First, the 3-amino group is acylated as described previously. Then, under acidic conditions and heat, the endocyclic pyridine nitrogen acts as a nucleophile, attacking the newly formed amide carbonyl, leading to an intramolecular cyclization and dehydration to form the fused imidazole ring. This cyclization is a powerful application of the inherent reactivity of the aminopyridine core.

Conclusion

5-Methylpyridin-3-amine dihydrochloride is a multifaceted synthetic building block whose reactivity can be precisely controlled through a deep understanding of its electronic properties. While the pyridine ring itself is unreactive towards direct SNAr at the C3/C5 positions, strategic functionalization via halogenation or diazotization opens pathways for ring substitution. More commonly, the exocyclic amino group serves as a potent nucleophile for N-acylation and N-alkylation. The judicious choice of reagents and reaction conditions allows chemists to selectively engage either the ring or the amino group, making 5-methylpyridin-3-amine a cornerstone intermediate for constructing complex molecular architectures for drug discovery and beyond.

References

  • Google Patents. (2016). Preparation method for 2,5-dibromo-3-methylpyridine. CN105348177A.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate. Retrieved from [Link]

  • Grokipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Zayed, M. F., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4938. Retrieved from [Link]

  • ResearchGate. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Chemistry Notes. (2022). Chichibabin pyridine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of 2-Amino-5-bromo-3-methylpyridine in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Amino-5-bromo-3-methylpyridine: A Versatile Intermediate for Innovative Synthesis. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Coll. Vol. 4, p.273 (1963); Vol. 35, p.45 (1955). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 763-770. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 29, 2005-2033. Retrieved from [Link]

  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications, 12, 7299. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

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Coupling reaction protocols for 5-Methylpyridin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Coupling Reactions of 5-Methylpyridin-3-amine Dihydrochloride for Pharmaceutical and Agrochemical Synthesis

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound in key synthetic coupling reactions. As a versatile building block, this pyridine derivative is integral to the synthesis of numerous biologically active compounds, from pharmaceuticals to advanced agrochemicals.[1][2] This guide moves beyond simple procedural lists to provide a deep understanding of the causality behind experimental choices, ensuring scientifically sound, reproducible, and optimized outcomes.

Foundational Considerations: Working with the Dihydrochloride Salt

5-Methylpyridin-3-amine is typically supplied as a more stable dihydrochloride salt (C₆H₈N₂·2HCl).[3] While this enhances shelf-life and handling, it introduces a critical prerequisite for virtually all coupling reactions: the in situ liberation of the free amine. The dihydrochloride form is often readily soluble in aqueous or polar protic solvents but less so in common aprotic organic solvents used for coupling reactions.[3]

The Core Imperative: Before the nucleophilic amino group can participate in any desired reaction, it must be deprotonated. This requires the addition of a suitable base to neutralize the two equivalents of hydrogen chloride. The choice of base is non-trivial and depends on the specific coupling reaction being performed. This initial acid-base neutralization is a crucial, non-negotiable first step for reaction success.

cluster_start Initial State cluster_process Free Amine Liberation (In Situ) cluster_product Reactive Intermediate start 5-Methylpyridin-3-amine Dihydrochloride (Salt) process Add ≥ 2 eq. Base (e.g., DIEA, K₂CO₃, Cs₂CO₃) + Anhydrous Solvent start->process Reaction Setup product 5-Methylpyridin-3-amine (Free Base) process->product Neutralization Amide Amide Coupling product->Amide Ready for Coupling Buchwald Buchwald-Hartwig Amination product->Buchwald Ready for Coupling Suzuki Suzuki Coupling (Post-Protection) product->Suzuki Ready for Coupling

Caption: Initial liberation of the free amine from its dihydrochloride salt.

Amide Bond Formation: The Workhorse Reaction

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[4] It involves the coupling of the primary amine of 5-methylpyridin-3-amine with a carboxylic acid. This reaction does not proceed spontaneously; the carboxylic acid must first be "activated" to create a highly electrophilic species that is susceptible to nucleophilic attack by the amine.[5]

Causality of Reagent Choice
  • Coupling Reagents: Reagents like HATU, HBTU, and EDC are used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive activated ester intermediate.[6] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) salts are highly efficient, leading to rapid reactions with minimal side products.[4]

  • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA), is essential. Its primary role is to neutralize the acidic byproducts formed during the activation step and, crucially in this case, to liberate the free amine from its dihydrochloride salt. It does not compete with the primary amine as a nucleophile.[7]

  • Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices as they effectively dissolve the reagents without interfering with the reaction.[5]

Protocol 2.1: HATU-Mediated Amide Coupling

This protocol describes the coupling of this compound with a generic carboxylic acid.

ReagentMolar Eq.Purpose
This compound1.0Amine source
Carboxylic Acid (R-COOH)1.1Coupling partner
HATU1.2Coupling reagent (activates carboxylic acid)
DIEA3.5 - 4.0Base (Liberates free amine and neutralizes reaction byproducts)
Anhydrous DMF-Solvent

Step-by-Step Methodology:

  • To a dry, nitrogen-purged round-bottom flask, add the Carboxylic Acid (1.1 eq.) and anhydrous DMF (to achieve a concentration of ~0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.2 eq.) and DIEA (3.5-4.0 eq.) to the flask. The addition of at least 3 equivalents of base is critical: 2 eq. to neutralize the dihydrochloride salt and at least 1 eq. for the coupling reaction itself.

  • Stir the mixture at 0 °C for 15-20 minutes to allow for the pre-activation of the carboxylic acid.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired amide.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds between aryl halides (or triflates) and amines.[8][9] This reaction is indispensable for synthesizing complex aryl amines that are inaccessible through classical methods like nucleophilic aromatic substitution.[10]

Mechanistic Principles

The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[9]

  • Ligand Exchange & Deprotonation: The amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[11]

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[8]

pd0 Pd(0)L₂ (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex L₂Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation (+ Amine, + Base) product_complex Product Formation amido_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration (+ Ar-NR'R'') center

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3.1: Buchwald-Hartwig Coupling with an Aryl Bromide

This protocol outlines the coupling of 5-Methylpyridin-3-amine with a generic aryl bromide.

ReagentMolar Eq.Purpose
This compound1.2Amine source
Aryl Bromide (Ar-Br)1.0Arylating agent
Pd₂(dba)₃ or Pd(OAc)₂0.01-0.05Palladium precatalyst
Xantphos or SPhos0.02-0.10Ligand (stabilizes catalyst, promotes reductive elimination)
Cs₂CO₃ or K₃PO₄3.0-4.0Base (Liberates free amine and facilitates deprotonation step)
Anhydrous Toluene or 1,4-Dioxane-Solvent

Step-by-Step Methodology:

  • To a dry Schlenk tube or reaction vial, add the Aryl Bromide (1.0 eq.), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., Cs₂CO₃, 3.5 eq.).

  • Add this compound (1.2 eq.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Add the anhydrous solvent (e.g., Toluene) via syringe.

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.

  • Monitor reaction progress by LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organohalide, creating a new carbon-carbon bond.[12][13] When using an aminopyridine, the primary amine can interfere with the catalytic cycle.[14] It can coordinate to the palladium center, potentially deactivating the catalyst.[14] A robust strategy involves protecting the amine group prior to the coupling reaction.

Strategy: Amine Protection Followed by Coupling

A common and effective method is to first protect the amine as an acetamide. This temporarily removes the problematic N-H protons and reduces the nucleophilicity of the nitrogen, preventing catalyst inhibition.[14][15] The Suzuki coupling is then performed on the protected intermediate, followed by deprotection to reveal the desired product.

start 5-Methylpyridin-3-amine (Free Base) protected N-(5-methylpyridin-3-yl)acetamide start->protected Protection (Ac₂O or AcCl) coupled N-(5-Aryl-methylpyridin-3-yl)acetamide protected->coupled Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) final 5-Aryl-3-methylpyridin-3-amine coupled->final Deprotection (Acidic or Basic Hydrolysis)

Caption: Workflow for Suzuki coupling via an amine protection strategy.

Protocol 4.1: Two-Step Suzuki Coupling

Part A: Protection (Acetamide Formation)

  • Liberate the free amine from this compound (1.0 eq.) by dissolving it in a suitable solvent (e.g., DCM) and adding a base (e.g., TEA, 2.5 eq.).

  • Cool the solution to 0 °C and slowly add acetic anhydride (1.2 eq.).

  • Stir at room temperature for 1-3 hours until TLC shows complete conversion.

  • Perform an aqueous work-up and purify to isolate N-(5-methylpyridin-3-yl)acetamide. This intermediate is used in the next step.

Part B: Suzuki-Miyaura Coupling This protocol is adapted from procedures for structurally similar aminopyridines.[16]

ReagentMolar Eq.Purpose
N-(5-halo-methylpyridin-3-yl)acetamide1.0Protected amine and coupling partner (assuming a halo-substituted version)
Arylboronic Acid1.5Aryl source
Pd(PPh₃)₄0.03-0.05Palladium(0) catalyst
K₃PO₄ or K₂CO₃3.0Base
1,4-Dioxane / Water (4:1)-Solvent system

Step-by-Step Methodology:

  • To a reaction vessel, add the protected halo-aminopyridine (1.0 eq.), Arylboronic Acid (1.5 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₃PO₄ (3.0 eq.).

  • Add the 1,4-Dioxane/Water (4:1) solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 85-95 °C and stir for 4-18 hours.[14]

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Deprotection: Purify the coupled acetamide by column chromatography. Subsequently, deprotect the amide via acidic or basic hydrolysis to yield the final 5-Aryl-3-methylpyridin-3-amine product.

References

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • J&K Scientific. 3-Amino-5-methylpyridine | 3430-19-1. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Available at: [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | Notes. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2014). Reductive amination with 5-ethyl-2-methylpyridine borane. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. Available at: [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • Chem Survival. (2011). Reductive Amination: Mechanism & Examples. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022). Reductive Amination. Available at: [Link]

  • PubMed Central. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

  • NIH. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Available at: [Link]

  • MDPI. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Available at: [Link]

  • NIH. (2020). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. PMC. Available at: [Link]

  • NIH. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. Available at: [Link]

  • PubMed. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Available at: [Link]

  • NIH. (2019). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Available at: [Link]

  • ResearchGate. (2004). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Available at: [Link]

  • MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Available at: [Link]

  • ResearchGate. (2004). Amino-Acid Promoted Ullmann-Type C–N Coupling. Available at: [Link]

  • PubChem. 3-Amino-5-methylpyridine. Available at: [Link]

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Application Note & Protocol: Acylation of 5-Methylpyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the N-acylation of 5-Methylpyridin-3-amine dihydrochloride. The protocol addresses the specific challenges posed by the dihydrochloride salt form of the starting material, which necessitates the in-situ generation of the free amine for successful reaction. We detail a robust and reproducible methodology using a common acylating agent, acetyl chloride, and outline the critical roles of the base and solvent. This guide is intended for researchers, chemists, and drug development professionals requiring a foundational method for synthesizing N-acylated 3-amino-5-methylpyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Theoretical Background & Mechanism

The acylation of an amine is a fundamental transformation in organic synthesis, forming a stable amide bond. The reaction proceeds via a nucleophilic acyl substitution mechanism. However, the use of 5-Methylpyridin-3-amine as its dihydrochloride salt introduces a critical preliminary step. The amine nitrogen atoms are protonated, rendering them non-nucleophilic. Therefore, a base is required to deprotonate the ammonium salt and liberate the free amine, which can then participate in the acylation reaction.[1][2]

Key Considerations:

  • Stoichiometry of the Base: A minimum of two equivalents of base are required to neutralize the two moles of HCl associated with the starting material. An additional equivalent is needed to scavenge the HCl generated during the acylation reaction itself. Therefore, a total of at least three equivalents of a suitable base is essential for the reaction to proceed to completion.

  • Choice of Base: Tertiary amines like triethylamine (TEA) or pyridine are commonly employed. Pyridine can serve a dual role: as an acid scavenger and as a nucleophilic catalyst.[3][4] It can react with the acyl chloride to form a highly reactive acylpyridinium ion intermediate, which is then more susceptible to attack by the aminopyridine.[4][5]

  • Acylating Agent: Acyl chlorides and acid anhydrides are effective acylating agents for this transformation.[6] Acyl chlorides are generally more reactive.

  • Solvent: Anhydrous aprotic solvents, such as dichloromethane (DCM) or tetrahydrofuran (THF), are ideal to prevent hydrolysis of the acylating agent.[3]

Reaction Mechanism:

The overall process can be broken down into two primary stages: deprotonation and nucleophilic acyl substitution.

Reaction_Mechanism sub 5-Methylpyridin-3-amine dihydrochloride free_amine Free Amine (Nucleophile) sub->free_amine - 2 HCl acyl_chloride Acetyl Chloride (Electrophile) base Base (≥3 eq.) intermediate Tetrahedral Intermediate free_amine->intermediate + Acetyl Chloride product N-(5-methylpyridin-3-yl)acetamide (Product) intermediate->product - Cl⁻ byproduct Base·HCl Salt (Byproduct) product->byproduct + Base, + H⁺

Figure 1: Generalized reaction mechanism for the acylation of this compound.

Detailed Experimental Protocol

This protocol describes the acetylation of this compound using acetyl chloride and triethylamine.

2.1 Materials and Reagents

ReagentCAS No.Molecular Wt. ( g/mol )Notes
This compoundN/A181.06Starting material. Ensure it is dry.
Acetyl Chloride75-36-578.50Reagent grade, ≥98%. Handle in a fume hood.
Triethylamine (TEA)121-44-8101.19Anhydrous, ≥99.5%. Distill if necessary.
Dichloromethane (DCM)75-09-284.93Anhydrous, <50 ppm water.
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01For aqueous work-up.
Brine (Saturated aq. NaCl)7647-14-558.44For aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent.
Silica Gel7631-86-960.08For column chromatography (230-400 mesh).

2.2 Equipment

  • Round-bottom flask (three-neck)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

2.3 Experimental Workflow

Figure 2: Step-by-step experimental workflow for the acylation protocol.

2.4 Step-by-Step Procedure

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: To the flask, add this compound (1.0 eq., e.g., 1.81 g, 10 mmol) and anhydrous dichloromethane (DCM, ~10 mL/mmol, 100 mL). This will form a suspension.

  • Liberation of Free Amine: Add anhydrous triethylamine (3.3 eq., e.g., 4.6 mL, 33 mmol) to the suspension via syringe. Stir the mixture at room temperature for 15-20 minutes. The suspension may become more homogeneous as the free amine is formed.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice-water bath.[7] Add a solution of acetyl chloride (1.1 eq., e.g., 0.86 g, 11 mmol) in anhydrous DCM (10 mL) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C. A precipitate of triethylamine hydrochloride will form.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution (~50 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM (2 x 50 mL).[7]

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[8]

  • Purification: Purify the resulting crude solid/oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 70%). Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield N-(5-methylpyridin-3-yl)acetamide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Insufficient base; wet reagents/solvent; inactive acylating agent.Ensure ≥3 eq. of base are used. Use freshly distilled/anhydrous reagents and solvents. Check the purity of the acetyl chloride.
Formation of Di-acylation Product Highly reactive conditions; strong base.[9]Maintain low temperature during addition. Avoid using an excessively strong base or a large excess of the acylating agent.
Recovery of Starting Material Incomplete deprotonation of the dihydrochloride salt.Increase the amount of base to 3.5-4.0 equivalents. Allow for a longer stirring time after base addition before adding the acylating agent.
Difficult Purification Byproducts (e.g., triethylamine hydrochloride) co-eluting with the product.Ensure the aqueous work-up is thorough. A pre-purification wash with dilute acid (e.g., 1M HCl) can help remove residual basic impurities.[8]

Conclusion

This application note provides a reliable and well-documented protocol for the acylation of this compound. The key to success lies in the stoichiometric use of a suitable base to liberate the nucleophilic free amine prior to the addition of the acylating agent. By following this detailed procedure, researchers can efficiently synthesize N-acylated 3-amino-5-methylpyridine derivatives, enabling further exploration in drug discovery and materials science programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. Retrieved from BenchChem website. [Link: https://www.benchchem.com/application-notes/synthesis-of-2-chloro-n-pyridin-4-yl-acetamide]
  • Química Organica.org. (n.d.). Alkylation and acylation of pyridine. Retrieved from Química Organica.org website. [Link: https://www.quimicaorganica.
  • Li, J., et al. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra08384a]
  • Chemistry Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol?. Retrieved from Chemistry Stack Exchange. [Link: https://chemistry.stackexchange.
  • Nikolaou, S., et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC. [Link: https://www.semanticsscholar.org/paper/Insights-into-the-N%2CN-diacylation-reaction-of-and-Nikolaou-Papakyriakopoulou/f228d40733a18a51351119b4b9b7e3663a8a9a08]
  • Reddit. (2020). What is the role of pyridine in the acetylations of alcohols?. r/OrganicChemistry. [Link: https://www.reddit.
  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Organic Chemistry. [Link: https://www.youtube.
  • Kas'yan, L. I., et al. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry. [Link: https://www.researchgate.
  • Buchwald, S. L., & Klapars, A. (2007). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. The Journal of Organic Chemistry. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2636712/]
  • ResearchGate. (2013). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from ResearchGate. [Link: https://www.researchgate.
  • Journal of the Chemical Society B: Physical Organic. (1967). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. [Link: https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670000789]
  • Reddit. (n.d.). What is the mechanism of the reaction between an amine hydrochloride salt and an acyl chloride?. r/chemhelp. [Link: https://www.reddit.com/r/chemhelp/comments/1758w60/what_is_the_mechanism_of_the_reaction_between_an/]
  • GlycoPOD. (2016). O-Acetylation using acetic anhydride in pyridine. Retrieved from GlycoPOD website. [Link: https://glycopod.glycoforum.gr.jp/protocols/P02-01E]
  • PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link: https://pubmed.ncbi.nlm.nih.gov/7604117/]
  • ResearchGate. (2015). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/280947701_The_Direct_Preparation_of_Amides_from_Amine_Hydrochloride_Salts_and_Orthoesters_A_Synthetic_and_Mechanistic_Perspective]
  • BenchChem. (n.d.). Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide. Retrieved from BenchChem website. [Link: https://www.benchchem.com/application-notes/reactivity-of-amino-groups-in-2-chloro-5-methylpyridine-3-4-diamine]
  • ResearchGate. (2021). Synthesis of amine hydrochloride salts. Retrieved from ResearchGate. [Link: https://www.researchgate.net/figure/Synthesis-of-amine-hydrochloride-salts_fig2_350419087]
  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from Chemistry Stack Exchange. [Link: https://chemistry.stackexchange.
  • Chemistry LibreTexts. (2020). 23.3: Reactions of amines. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/23%3A_Amines_and_Heterocycles/23.03%3A_Reactions_of_amines]

Sources

Application Notes and Protocols: Diazotization of 5-Methylpyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the diazotization of 5-methylpyridin-3-amine dihydrochloride. It delves into the underlying reaction mechanisms, offers detailed, field-proven protocols, and emphasizes critical safety considerations. The guide is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for successful and safe execution.

Introduction and Scientific Background

The diazotization of heteroaromatic amines, such as 5-methylpyridin-3-amine, is a cornerstone transformation in synthetic organic chemistry. This reaction converts a primary aromatic amine into a diazonium salt, a highly versatile intermediate.[1][2][3] These salts serve as precursors for a wide array of functional groups through subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions, making them invaluable in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][5]

The stability of the resulting diazonium salt is a critical factor, heavily influenced by the nature of the aromatic ring and the reaction conditions.[6][7][8] Pyridine-derived diazonium salts, particularly those with the diazo group at the 3-position, are known to be highly reactive and potentially unstable.[6][7][9] The electron-withdrawing nature of the protonated pyridine ring can increase the lability of the diazonium group. Therefore, precise control over the reaction conditions is paramount.

Reaction Mechanism

The diazotization reaction proceeds through the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2][10][11] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[11] The primary amine, 5-methylpyridin-3-amine, then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and elimination of a water molecule leads to the formation of the 5-methylpyridin-3-diazonium chloride.[2][11]

It is crucial to maintain a low temperature (typically 0-5 °C) throughout the reaction to prevent the premature decomposition of the unstable diazonium salt, which would lead to the evolution of nitrogen gas and the formation of undesired byproducts, such as the corresponding phenol.[3][10][12][13]

Diazotization_Mechanism cluster_0 Generation of Nitrosonium Ion cluster_1 Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl 2 HCl NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺, -H₂O Amine 5-Methylpyridin-3-amine NaCl NaCl H2O_1 H₂O Nitrosamine N-Nitrosamine intermediate Amine->Nitrosamine + NO⁺ Diazonium 5-Methylpyridin-3-diazonium chloride Nitrosamine->Diazonium + H⁺, -H₂O H2O_2 2 H₂O

Caption: General mechanism of diazotization.

Critical Safety Considerations: The "Twelve Cardinal Rules"

Diazonium salts are high-energy compounds and can be explosive, especially when isolated in a dry state.[6][12][13] The thermal instability and potential for violent decomposition necessitate strict adherence to safety protocols.[6][13] The following "Twelve Cardinal Rules," adapted from authoritative safety literature, must be followed:[6][12][13]

  • Assume Explosive Properties: Unless proven otherwise, always treat diazonium salts as potentially explosive.[6][12][13]

  • Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite to avoid excess.[6][12][13]

  • Test for Excess Nitrous Acid: Use starch-iodide paper to check for excess nitrous acid and neutralize it with sulfamic acid if necessary.[6][12][13]

  • Correct Reagent Addition Order: Combine the amine and acid first, then add the sodium nitrite solution slowly.[6][12][13]

  • Strict Temperature Control: Maintain the reaction temperature below 5 °C at all times.[6][10][12][13]

  • Vent Gas Generation: Ensure adequate ventilation to safely release any gases produced, primarily nitrogen.[6][12][13]

  • Assess Thermal Stability: If possible, determine the thermal stability of the specific diazonium compound using techniques like Differential Scanning Calorimetry (DSC).[12][13]

  • Prevent Precipitation: Do not allow the diazonium salt to precipitate out of solution unless it is a specific, controlled step (e.g., forming a more stable salt like a tetrafluoroborate).[6][12][13]

  • Analyze for Residuals: Check the final product for any residual diazo compounds.[6][12][13]

  • Quench Unreacted Diazonium: Before workup or disposal, quench any remaining diazonium salt.[6][12][13]

  • Limit Isolation Scale: If isolation is necessary, do not handle more than 0.75 mmol of the explosive diazonium salt at a time.[6][12][13]

  • Safe Handling of Solids: Use plastic spatulas for handling any solid diazonium salts and avoid scratching or grinding.[6][12][13]

Experimental Protocol: In-Situ Generation and Subsequent Sandmeyer Reaction

This protocol details the in-situ generation of 5-methylpyridin-3-diazonium chloride and its subsequent use in a Sandmeyer chlorination to yield 3-chloro-5-methylpyridine. This approach avoids the hazardous isolation of the intermediate diazonium salt.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Molarity/Conc.Amount (mmol)Volume/Mass
This compoundC₆H₁₀Cl₂N₂181.07-10.01.81 g
Hydrochloric Acid, concentratedHCl36.46~12 M-5.0 mL
Sodium NitriteNaNO₂69.002.0 M10.55.25 mL (solution)
Copper(I) ChlorideCuCl98.99-12.01.19 g
Deionized WaterH₂O18.02--As needed
Dichloromethane (DCM)CH₂Cl₂84.93--As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃-Saturated-As needed
Anhydrous Magnesium SulfateMgSO₄120.37--As needed
Starch-Iodide Paper----As needed
Sulfamic AcidH₃NSO₃97.09--As needed (for quench)
Step-by-Step Protocol

Protocol_Workflow A 1. Prepare Amine Solution Dissolve 5-methylpyridin-3-amine dihydrochloride in conc. HCl and water. B 2. Cool to 0-5 °C Use an ice-salt bath to maintain low temperature. A->B D 4. Slow Addition of Nitrite Add NaNO₂ solution dropwise to the amine solution, keeping T < 5 °C. B->D C 3. Prepare Nitrite Solution Dissolve NaNO₂ in deionized water. C->D E 5. Test for Excess Nitrous Acid Use starch-iodide paper. Quench excess with sulfamic acid if needed. D->E G 7. Sandmeyer Reaction Slowly add the cold diazonium solution to the CuCl solution. E->G F 6. Prepare CuCl Solution Dissolve CuCl in conc. HCl. F->G H 8. Warm and Stir Allow to warm to RT, then heat to 50-60 °C until N₂ evolution ceases. G->H I 9. Workup Cool, basify with NaHCO₃, and extract with dichloromethane (DCM). H->I J 10. Purification Dry organic layer with MgSO₄, filter, concentrate, and purify by column chromatography. I->J

Caption: Experimental workflow for the diazotization-Sandmeyer reaction.

Part A: Diazonium Salt Formation (In-Situ)

  • Prepare the Amine Solution: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, combine this compound (1.81 g, 10.0 mmol), concentrated hydrochloric acid (5.0 mL), and 10 mL of deionized water. Stir until all solids have dissolved.

  • Cool the Reaction Mixture: Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with vigorous stirring.

  • Prepare the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in 5 mL of deionized water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 20-30 minutes. Crucially, ensure the internal temperature does not rise above 5 °C.

  • Monitor the Reaction: After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; a blue-black color indicates excess. If the test is negative, add a small amount more of the nitrite solution. If positive, the diazotization is complete.

Part B: Sandmeyer Chlorination

  • Prepare the Catalyst Solution: In a separate 250 mL flask, dissolve copper(I) chloride (1.19 g, 12.0 mmol) in 10 mL of concentrated hydrochloric acid.

  • Perform the Substitution: Slowly and carefully, add the cold diazonium salt solution from Part A to the copper(I) chloride solution with vigorous stirring. This addition may cause foaming due to the evolution of nitrogen gas.

  • Complete the Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture in a water bath to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield 3-chloro-5-methylpyridine.

Applications and Further Transformations

The generated 5-methylpyridin-3-diazonium salt is a gateway to a variety of other 3-substituted-5-methylpyridine derivatives, which are important scaffolds in medicinal chemistry and materials science.[14][15][16][17][18]

  • Sandmeyer Reactions: Beyond chlorination, reaction with CuBr or CuCN can provide the corresponding bromo and cyano derivatives, respectively.[5][11][19]

  • Schiemann Reaction: Treatment with tetrafluoroboric acid (HBF₄) can precipitate the more stable diazonium tetrafluoroborate salt.[7] Thermal decomposition of this salt yields the 3-fluoro-5-methylpyridine.[11]

  • Hydroxylation: Warming the aqueous diazonium salt solution leads to the formation of 5-methylpyridin-3-ol.[5]

  • Azo Coupling: Reaction with activated aromatic compounds, such as phenols or anilines, will form highly colored azo dyes.[1]

Conclusion

The diazotization of this compound is a powerful synthetic tool, but one that demands respect and meticulous attention to safety. The inherent instability of pyridyl diazonium salts necessitates strict temperature control and the avoidance of isolation whenever possible.[6][9][20] By following the detailed protocols and adhering to the cardinal safety rules outlined in this guide, researchers can safely and effectively harness the synthetic potential of this versatile intermediate for applications in drug discovery and chemical development.

References

  • Chen, J., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 114-118. Available at: [Link]

  • Moody, C. J., & Rzepa, H. S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7169–7172. Available at: [Link]

  • Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Available at: [Link]

  • Chen, J. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Available at: [Link]

  • Ridd, J. H. (1965). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Chemistry Learners. (2024, July 20). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds. YouTube. Available at: [Link]

  • Khomyn, D. T., et al. (2022). PYRIDINE-2-DIAZONIUM SALTS IN ANIONARYLATION REACTIONS OF UNSATURATED CARBOXYLIC ACIDS AMIDES. TERNOPIL BIOSCIENCE. Available at: [Link]

  • Bălaşu, E., et al. (n.d.). THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Revue Roumaine de Chimie. Available at: [Link]

  • Shishov, A., et al. (2017). Structures, Stability, and Safety of Diazonium Salts. ResearchGate. Available at: [Link]

  • Butler, R. N. (1975). Diazotization of heterocyclic primary amines. Chemical Reviews. Available at: [Link]

  • Ridd, J. H. (n.d.). Kinetics and Mechanism of Diazotization. ResearchGate. Available at: [Link]

  • Smith, C. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 910. Available at: [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Available at: [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. Available at: [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. Available at: [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

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  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Available at: [Link]

  • Landrie, C. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

  • Neuhaus, J., et al. (2018). An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. Beilstein Journal of Organic Chemistry, 14, 2658-2663. Available at: [Link]

  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961-3964. Available at: [Link]

  • US Patent US4874847A. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.
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Topic: Analytical Methods for Monitoring Reactions with 5-Methylpyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

5-Methylpyridin-3-amine and its dihydrochloride salt are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The precise monitoring of chemical reactions involving this intermediate is critical for ensuring product quality, optimizing reaction yield, and maintaining process safety.[4] This document provides a comprehensive guide to the primary analytical techniques for monitoring reactions involving 5-Methylpyridin-3-amine dihydrochloride. It details validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the scientific rationale behind methodological choices to empower researchers in drug development and process chemistry.

Introduction: The Imperative for Rigorous Reaction Monitoring

In modern chemical synthesis, particularly within the pharmaceutical industry, a "black box" approach to reactions is no longer sufficient. Process Analytical Technology (PAT) and rigorous in-process monitoring are essential for developing robust and scalable chemical processes.[5] Reaction monitoring provides critical, real-time or near-real-time data on the consumption of reactants, the formation of products, and the emergence of any intermediates or byproducts.[4][6] This insight allows chemists to:

  • Determine Reaction Kinetics: Understand the reaction rate, identify the endpoint, and prevent the formation of degradation products from over-processing.

  • Optimize Process Parameters: Confidently adjust variables like temperature, catalyst loading, or reagent stoichiometry to maximize yield and purity.

  • Ensure Safety and Scalability: Identify and control potential exotherms or the accumulation of unstable intermediates before scaling up from the lab to a pilot plant or manufacturing facility.[4]

This compound presents unique analytical challenges due to its properties as a polar, basic, aromatic amine salt.[1][7][8] The selection of an appropriate analytical method is therefore a critical first step in any process development workflow.

Analyte Properties & Method Selection Rationale

Chemical Structure: this compound

  • Formula: C₆H₈N₂·2HCl

  • Molecular Weight: 181.06 g/mol (dihydrochloride salt)

  • Key Features: Aromatic pyridine ring, primary amine group, methyl substituent. The dihydrochloride form ensures solubility in polar/aqueous media but reduces volatility.

The choice of analytical technique depends on the reaction conditions, the information required (e.g., qualitative vs. quantitative), and the available instrumentation. The following diagram outlines the logical workflow for selecting the most suitable method.

Method_Selection cluster_0 Primary Considerations cluster_2 Specific Techniques Start Reaction Monitoring Goal NeedRealTime Real-Time Data Needed? Start->NeedRealTime InSitu In-Situ Spectroscopy (NMR, FT-IR, Raman) NeedRealTime->InSitu Yes Offline Offline Chromatography NeedRealTime->Offline No / At-line is sufficient SampleMatrix Reaction Matrix Complexity (Homogeneous vs. Heterogeneous) HPLC HPLC / UPLC-UV/MS SampleMatrix->HPLC Polar / Non-volatile Analytes GCMS GC-MS (with Derivatization or Neutralization) SampleMatrix->GCMS Volatile / Semi-volatile Analytes NMR_Flow Flow NMR InSitu->NMR_Flow Detailed structural info Offline->SampleMatrix NMR_Tube At-line NMR (Manual Sampling) Offline->NMR_Tube Structural Confirmation

Caption: Logical workflow for selecting an analytical method.

Offline Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and versatile technique for monitoring reactions of polar aromatic compounds like 5-Methylpyridin-3-amine.[9][10] It offers excellent quantitation, robustness, and high throughput.

Principle of Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is run through a nonpolar stationary phase (typically C18). Nonpolar compounds interact more strongly with the stationary phase and elute later, while polar compounds elute earlier. 5-Methylpyridin-3-amine is a moderately polar compound, making it well-suited for this technique. The addition of an acid, such as formic or trifluoroacetic acid, to the mobile phase is crucial. It ensures the basic amine group is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.[11] Detection is typically achieved via UV-Vis spectroscopy, leveraging the aromatic ring's chromophore, or by mass spectrometry (LC-MS) for enhanced specificity.[11]

Detailed Protocol: Reversed-Phase HPLC-UV
  • Reaction Sampling and Quenching:

    • At specified time points, withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent (e.g., 50:50 acetonitrile:water) in a 1.5 mL autosampler vial. This stops the reaction and prepares the sample for analysis.

    • Causality: Quenching is essential to ensure the sample composition accurately reflects the reaction's state at the moment of sampling.

  • Instrumentation and Conditions:

    • A standard HPLC or UPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is required.

    ParameterRecommended SettingRationale
    Column C18, 2.1 x 50 mm, 1.8 µm particle sizeIndustry-standard for separating moderately polar compounds. Smaller particles offer higher resolution.
    Mobile Phase A 0.1% Formic Acid in WaterAcid modifier ensures protonation of the amine for good peak shape.[11]
    Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
    Gradient 5% to 95% B over 5 minutes; hold 1 min; re-equilibrateA gradient is effective for separating reactants and products that may have different polarities.
    Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
    Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.[11]
    Injection Volume 2.0 µLSmall volume prevents column overloading.
    Detection UV at 254 nmAromatic pyridine rings strongly absorb UV light. A PDA detector can be used to confirm peak identity.
  • Data Analysis:

    • Identify the peaks for the starting material and product(s) by running authentic standards.

    • Integrate the peak area for each component at each time point.

    • Calculate the percent conversion using the formula: % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100. (Note: This assumes equal response factors. For absolute quantitation, a calibration curve is required).

Offline Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12] While the dihydrochloride salt of 5-methylpyridin-3-amine is not directly suitable for GC, the corresponding free base is. This method requires a specific sample workup.

Principle of Method

GC separates compounds based on their boiling point and interaction with the stationary phase in a heated column. After separation, the compounds enter a mass spectrometer, which fragments them into characteristic ions, providing a molecular fingerprint for identification and confident quantification. For polar compounds like amines, derivatization or neutralization is often required to increase volatility and prevent peak tailing.[9]

Detailed Protocol: GC-MS of the Free Base
  • Reaction Sampling and Workup (Self-Validating):

    • Withdraw a 100 µL aliquot from the reaction and quench in 1 mL of water.

    • Add 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the aqueous layer is basic (pH > 8). This neutralizes the dihydrochloride to the volatile free base.

    • Vortex the mixture thoroughly and allow the layers to separate. The free base will be extracted into the organic layer.

    • Transfer a portion of the organic layer to a GC vial for analysis.

    • Trustworthiness: This extraction protocol is self-validating. The absence of the analyte in the organic layer before basification and its presence after confirms successful neutralization and extraction.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA general-purpose, low-bleed column suitable for a wide range of semi-polar compounds.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Oven Program Start at 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 2 minA temperature ramp is necessary to elute compounds with different boiling points effectively.
MS Interface 280 °CPrevents condensation of analytes between the GC and MS.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 40-400A suitable range to capture the molecular ion and key fragments of the analyte and related compounds.

In-Situ & At-Line Analysis: NMR Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information in real-time without the need for chromatographic separation.[6][13] It is non-invasive and can directly quantify all hydrogen-containing species in the solution.

Principle of Method

NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus dictates its specific resonance frequency, creating a unique spectrum for each molecule. By monitoring the change in signal intensity for specific peaks corresponding to the reactant and product, one can directly track the reaction progress.[14]

Detailed Protocol: At-Line ¹H NMR Monitoring

This protocol is for labs where a dedicated flow-NMR setup is unavailable but rapid reaction insight is still desired.

  • Sample Preparation:

    • At specified time points, withdraw a ~0.1 mL aliquot of the reaction mixture.

    • Quench the reaction by adding it to 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, depending on reaction solvent) in an NMR tube.

    • Causality: The choice of deuterated solvent is critical. It must be miscible with the reaction mixture and not have signals that obscure the peaks of interest.

  • NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key signals to monitor for 5-Methylpyridin-3-amine:

      • Methyl Protons (-CH₃): A singlet, typically well-resolved from other signals.

      • Aromatic Protons (Ar-H): Multiple signals in the aromatic region.

    • Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate quantification.

  • Data Analysis and Workflow:

    • Reference the spectrum (e.g., to the residual solvent peak).

    • Integrate a well-resolved signal for the starting material (I_SM) and a well-resolved signal for the product (I_P).

    • Normalize the integrals to the number of protons they represent (e.g., divide the methyl signal integral by 3).

    • Calculate the molar ratio and percent conversion.

NMR_Workflow cluster_0 Sampling & Prep cluster_1 Acquisition cluster_2 Data Processing A Withdraw Aliquot from Reaction B Quench in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1D ¹H Spectrum C->D E Reference Spectrum D->E F Integrate SM & Product Peaks E->F G Normalize Integrals F->G H Calculate Conversion G->H

Caption: Workflow for at-line ¹H NMR reaction monitoring.

Conclusion

The successful development of chemical processes involving this compound relies on the judicious application of modern analytical techniques. For routine quantitative analysis of reaction progress and purity, HPLC-UV is the method of choice due to its robustness and simplicity. When volatility is not a limitation and confident identification of byproducts is needed, GC-MS after a neutralization workup provides unparalleled specificity. For gaining deep mechanistic insight and real-time kinetic data, NMR spectroscopy is the most powerful tool, offering rich structural information directly from the reaction mixture. The protocols and rationales provided herein serve as a validated starting point for any researcher or scientist working with this important chemical intermediate.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • Seven Essential Steps for In Situ Reaction Monitoring.Spectroscopy Online.
  • Reaction Monitoring.Bruker.
  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil.Thermo Fisher Scientific.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Technical Support Center: Refinement of Analytical Methods for Arom
  • In-Situ Monitoring of Chemical Reactions.Mettler Toledo.
  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...
  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis.Reddit.
  • NMR Reaction Monitoring Robust to Spectral Distortions.
  • ANALYTICAL METHODS.Agency for Toxic Substances and Disease Registry.
  • NMR reaction monitoring during the development of an active pharmaceutical ingredient.
  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR
  • Chirality Sensing of N-Heterocycles via 19F NMR.
  • Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols.Scilit.
  • 3-Amino-5-methylpyridine hydrochloride.Chem-Impex.
  • NMR reaction monitoring in flow synthesis.Beilstein Journal of Organic Chemistry.
  • Advanced NMR techniques for structural characterization of heterocyclic structures.ESA-IPB.
  • 3-Amino-5-methylpyridine | BLD Pharm.BLD Pharm.
  • 3-Aminopyridine Safety D
  • Methyl-d3-amine HCl Safety D
  • 2-AMINO-5-METHYLPYRIDINE Material Safety D
  • 3-Amino-5-methylpyridine PubChem CID 2762894.
  • 3-Amino-5-methylpyridine.Chem-Impex.
  • 5-Methylpyridin-3-amine | 3430-19-1.ChemicalBook.
  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.Loba Chemie.
  • 2-Amino-5-methylpyridine Safety D
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

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Troubleshooting & Optimization

Technical Support Center: 5-Methylpyridin-3-amine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 5-Methylpyridin-3-amine and its dihydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their synthetic endeavors.[1][2] 5-Methylpyridin-3-amine is a key intermediate in the production of a wide range of pharmaceuticals and agrochemicals.[1][3] This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, structured in a practical question-and-answer format. Our goal is to explain the causality behind common side reactions and offer field-proven solutions to optimize your synthetic outcomes.

Part 1: Troubleshooting Guide by Synthetic Route

This section addresses specific issues categorized by the most common synthetic strategies employed to produce the parent amine, 5-Methylpyridin-3-amine.

Route A: Reduction of 3-Nitro-5-methylpyridine

The reduction of the nitro group is a fundamental and widely used transformation. However, it is not without its challenges, which often relate to incomplete reactions or over-reduction.

Question 1: My reduction of 3-nitro-5-methylpyridine using Fe/NH₄Cl is incomplete. TLC analysis shows a new spot in addition to my starting material and product. What is this byproduct and how can I push the reaction to completion?

Answer: The most probable byproduct you are observing is the 5-methylpyridin-3-ylhydroxylamine . The reduction of an aromatic nitro group is a stepwise process, proceeding from the nitro compound to a nitroso intermediate, then to a hydroxylamine, and finally to the desired amine.[4] The formation of a stable hydroxylamine intermediate is common, especially if the activity of the reducing agent diminishes or if the reaction conditions are not optimal.

Troubleshooting Steps:

  • Re-activate the Iron: The surface of the iron powder can become passivated by oxide layers or byproducts. Add a small amount of dilute HCl or acetic acid to the reaction mixture to re-activate the iron surface and increase the reduction potential.[5]

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-70 °C) can provide the necessary activation energy to reduce the hydroxylamine intermediate to the amine. Monitor the progress carefully by TLC to avoid potential degradation.

  • Ensure Sufficient Reducing Agent: Ensure you have used a sufficient stoichiometric excess of iron powder (typically 3-5 equivalents). If the reaction has stalled, a careful, portion-wise addition of more iron powder can restart the reduction.

  • Solvent System: The choice of solvent can impact the reaction rate. A mixture like ethanol/water or methanol/water is often effective as it helps to dissolve the organic substrate while allowing for the aqueous-based reduction chemistry.

Question 2: I'm using catalytic hydrogenation (e.g., Pd/C with H₂) to reduce 3-nitro-5-methylpyridine, but I'm getting a complex mixture of products and a loss of aromaticity. What is happening?

Answer: This issue points towards over-reduction of the pyridine ring . While catalytic hydrogenation is a clean and efficient method, the pyridine ring itself can be reduced under certain conditions, leading to piperidine derivatives.[6] This is particularly problematic under high hydrogen pressure, elevated temperatures, or with highly active catalysts in acidic media, which protonates and activates the pyridine ring towards reduction.

Troubleshooting Steps & Preventative Measures:

ParameterRecommended ConditionRationale
Catalyst 10% Pd/C, 5% PtO₂Standard catalysts are usually sufficient. Avoid highly aggressive catalysts like Rhodium unless necessary.[4]
Pressure 1-4 atm (15-60 psi)High pressures (>100 psi) significantly increase the risk of ring reduction. Start with lower pressures.
Solvent Methanol, Ethanol, Ethyl AcetateNeutral solvents are preferred. Avoid strongly acidic solvents like neat acetic acid.
Temperature Room Temperature to 40 °CElevated temperatures accelerate ring reduction. Maintain a controlled, moderate temperature.
Additives None required typicallyThe addition of acids should be avoided as it promotes ring protonation and subsequent reduction.

Workflow for Troubleshooting Over-Reduction:

Caption: Troubleshooting workflow for over-reduction during hydrogenation.

Route B: Curtius Rearrangement of 5-Methylnicotinoyl Azide

The Curtius rearrangement offers a pathway from a carboxylic acid (5-methylnicotinic acid) to the amine.[7][8] The key intermediate is an isocyanate, which is prone to side reactions.

Question 3: My Curtius rearrangement yields the desired amine, but it's contaminated with a significant amount of a high-molecular-weight, insoluble white solid. What is this byproduct?

Answer: The byproduct is almost certainly a symmetrical urea , specifically N,N'-bis(5-methylpyridin-3-yl)urea. This forms when the highly reactive 5-methylpyridin-3-yl isocyanate intermediate reacts with a molecule of the desired product, 5-methylpyridin-3-amine.[9] This side reaction is especially prevalent if the isocyanate is not trapped quickly or if there is residual water in the reaction.

Reaction Pathways:

CurtiusReaction cluster_0 Desired Pathway cluster_1 Side Reaction Isocyanate 5-Methylpyridin-3-yl Isocyanate Amine Product: 5-Methylpyridin-3-amine Isocyanate->Amine + H₂O, -CO₂ Isocyanate2 5-Methylpyridin-3-yl Isocyanate Urea Byproduct: Symmetrical Urea Isocyanate2->Urea + Product Amine Amine2 Product Amine Amine2->Urea

Caption: Desired amine formation vs. urea byproduct formation.

Preventative Measures:

  • Anhydrous Conditions: Ensure all reagents and solvents (e.g., toluene, dioxane) are scrupulously dried. Perform the reaction under an inert atmosphere (N₂ or Ar).[9]

  • "One-Pot" Procedure: The most effective method is to generate the isocyanate and trap it in situ. After forming the acyl azide and inducing rearrangement (typically by heating), immediately add the trapping nucleophile (e.g., t-butanol to form a Boc-protected amine, or acid/water for direct hydrolysis). This minimizes the concentration of free isocyanate.

  • Dilution: Running the reaction at high dilution can disfavor the bimolecular reaction between the isocyanate and the product amine.[9]

Route C: Buchwald-Hartwig Amination of 3-Halo-5-methylpyridines

This palladium-catalyzed cross-coupling reaction is powerful but sensitive, especially with electron-deficient heteroaryl halides like 3-bromo-5-methylpyridine.[10][11]

Question 4: My Buchwald-Hartwig amination of 3-bromo-5-methylpyridine with aqueous ammonia is failing or giving very low yields. My main byproduct appears to be 3-methylpyridine. What is going wrong?

Answer: There are two primary, interconnected issues here: catalyst inhibition and hydrodehalogenation .

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[12]

  • Hydrodehalogenation: The major byproduct, 3-methylpyridine, is the result of hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings and can become dominant when the desired reductive elimination step is slow, which is often the case with inhibited catalysts.[10]

Troubleshooting & Optimization:

The key to success is the careful selection of the ligand and base, which can shield the palladium center and promote the desired C-N bond formation over side reactions.[11][12]

ComponentRecommendationRationale & Key Considerations
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Standard precursors are effective. The choice of ligand is more critical.
Ligand Josiphos-type (e.g., SL-J009-1) , Xantphos , RuPhos These are bulky, electron-rich ligands. Their steric hindrance creates a protective pocket around the palladium, preventing pyridine coordination and promoting the crucial reductive elimination step.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. NaOtBu is common, but K₃PO₄ or Cs₂CO₃ can be effective and are milder if other functional groups are present.[12]
Ammonia Source NH₃ gas, NH₃·H₂O, or an ammonia surrogate like LHMDS.Aqueous ammonia can introduce water, which can complicate the reaction. Using anhydrous ammonia gas or a surrogate is often more reliable.
Solvent Toluene, Dioxane, THFMust be anhydrous and deoxygenated.[12]

Catalytic Cycle Challenges:

BuchwaldHartwig Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + HNR₂ + Base Inhibition Pyridine Coordination (Catalyst Poisoning) OxAdd->Inhibition RedElim Reductive Elimination (Forms C-N bond) AmineCoord->RedElim SideReaction Hydrodehalogenation AmineCoord->SideReaction RedElim->Pd0 - Product Product Ar-NR₂ RedElim->Product

Caption: Key steps and failure points in the Buchwald-Hartwig cycle with pyridine substrates.

Part 2: FAQs on Product Isolation & Salt Formation

Q1: My final product, 5-methylpyridin-3-amine, is a dark oil that is difficult to purify by column chromatography. What are the best practices for purification?

A: Free pyridinic amines are notoriously prone to air oxidation, leading to discoloration and streaking on silica gel.

  • Tip 1: Work Quickly and Under Inert Gas: Minimize the exposure of the purified amine to air. After column chromatography, immediately dissolve the product in a suitable solvent for the next step.

  • Tip 2: Deactivate Silica Gel: Pre-treat your silica gel by slurrying it in the eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites on the silica, which can irreversibly bind your amine and cause streaking.

  • Tip 3: Convert to the Salt: The most robust purification method is often to perform a final crystallization of the dihydrochloride salt. The salt is typically a stable, crystalline solid that is not prone to air oxidation.

Q2: When I form the dihydrochloride salt using HCl in ether or isopropanol, I get a gummy precipitate instead of a crystalline solid. How can I improve my crystallization?

A: The formation of an oil or gum during salt formation is usually due to the precipitation being too rapid or the presence of impurities.

  • Solution 1: Slow Addition at Low Temperature: Dissolve your purified free amine in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol). Cool the solution in an ice bath (0 °C). Add the HCl solution (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with vigorous stirring. Adding the acid too quickly will cause the product to crash out as an oil.

  • Solution 2: Anti-Solvent Crystallization: Dissolve the amine in a small amount of a polar solvent where the salt is soluble (like ethanol). Slowly add a non-polar anti-solvent in which the salt is insoluble (like diethyl ether or hexanes) until the solution becomes faintly turbid. Allow it to stand, or add a seed crystal, to induce crystallization.

  • Solution 3: Check Purity: Ensure the free amine is as pure as possible before attempting salt formation. Impurities can inhibit crystallization. If necessary, perform a quick filtration through a small plug of deactivated silica before proceeding.

References
  • Eureka | Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Amino-5-methylpyridine. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Curtius rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

  • Google Patents. (n.d.). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.
  • Wikipedia. (2023, December 16). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 17). Curtius Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

  • Wikipedia. (2023, April 19). Schmidt reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • HETEROCYCLES. (1993). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Retrieved from [Link]

  • Aakash Institute. (n.d.). schmidt reaction in chemistry: Definition, Types and Importance. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Schmidt Reaction. Retrieved from [Link]

  • Wikipedia. (2023, August 28). Reduction of nitro compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Amino-5-methylpyridine hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Methylpyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Methylpyridin-3-amine dihydrochloride (CAS No. 1187932-24-6).[1] This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this critical chemical intermediate at the desired purity. As a salt of a polar aromatic amine, this compound presents unique purification challenges that require a nuanced approach. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, properties, and common issues associated with this compound.

Q1: What are the typical impurities I should expect in my crude this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as 3-amino-5-methylpyridine (the free base) or reagents from preceding synthetic steps.[2][3]

  • Positional Isomers: Depending on the synthetic route, isomers like 2-amino-5-methylpyridine or 3-amino-4-methylpyridine could be present.[4][5]

  • Dimerization or Oligomerization Products: Pyridine derivatives can sometimes undergo side reactions leading to higher molecular weight impurities.[6]

  • Oxidation/Degradation Products: Aminopyridines can be sensitive to air and light, leading to colored impurities. The free base typically appears as an off-white to yellow or brown crystalline powder.[2]

  • Residual Solvents: Solvents from the reaction or initial workup may be trapped in the crude solid.

Q2: What are the key physical and chemical properties relevant to the purification of this compound?

A2: Understanding the properties of this compound is crucial for designing an effective purification strategy.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₆H₁₀Cl₂N₂[1]Indicates the presence of two hydrochloride equivalents.
Molecular Weight 181.06 g/mol [1]Essential for calculating molar quantities.
Form Typically a solid or crystalline powder.Lends itself to purification by recrystallization.
Solubility As a salt, it is expected to be soluble in polar solvents like water, methanol, and ethanol, with lower solubility in less polar solvents like acetone, ethyl acetate, and dichloromethane.[7][8][9]This solubility profile is the foundation for selecting an appropriate recrystallization solvent system.
Stability The dihydrochloride salt is generally more stable than the free base. However, like many amine salts, it can be hygroscopic. The free base can be sensitive to light.[10]Store in a cool, dry, well-ventilated place in a tightly sealed container to prevent moisture uptake and degradation.[11][12][13]
Q3: What are the essential safety precautions for handling this compound?

A3: This compound and its parent amine should be handled with care. The free base is classified as toxic if swallowed or in contact with skin, causes skin irritation, serious eye damage, and may cause respiratory irritation.[3][11][14][15]

  • Personal Protective Equipment (PPE): Always wear safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[11][12] Use a dust mask or work in a fume hood to avoid inhaling the powder.[11][12]

  • Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area.[11][13] Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed to prevent moisture absorption.[11][12][13]

Section 2: Troubleshooting Guide for Purification

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: My product has a strong yellow or brown discoloration. How can I remove the color?

Cause: The color is likely due to small amounts of oxidized impurities or other highly conjugated side products. These are often present in low concentration but are highly chromophoric.

Solution:

  • Activated Carbon (Charcoal) Treatment: This is the most common method for removing colored impurities.

    • Dissolve the crude, colored product in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

    • Add a small amount of activated carbon (typically 1-2% by weight of your compound). Caution: Adding carbon to a boiling solution can cause vigorous bumping. Add it to the hot, but not boiling, solution.

    • Gently heat the mixture for 5-15 minutes with swirling.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. The filtrate should be colorless or significantly lighter.

    • Proceed with crystallization by allowing the filtrate to cool slowly.[16]

  • Chemical Treatment: In some cases, a reducing agent can help. A wash with a solution of sodium hydrosulfite before final crystallization has been used to decolorize similar compounds.[16]

Problem 2: My product "oils out" instead of crystallizing during recrystallization.

Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for orderly crystal lattice formation. This is common with impure compounds which exhibit a melting point depression.[17]

Solution:

G start Oiling Out Occurs reheat Reheat solution to redissolve the oil start->reheat add_solvent Add more hot solvent (10-20% volume increase) reheat->add_solvent Ensures saturation point is reached at a lower temperature slow_cool Cool slowly (insulate flask) add_solvent->slow_cool Favors kinetic control for crystal growth scratch Scratch inner wall of flask with a glass rod slow_cool->scratch Provides nucleation sites fail Still Oiling Out slow_cool->fail seed Add a seed crystal scratch->seed Provides a template for crystal lattice success Crystals Form seed->success reassess Re-evaluate solvent system or pre-purify via another method fail->reassess

Sources

Technical Support Center: 5-Methylpyridin-3-amine Dihydrochloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Methylpyridin-3-amine Dihydrochloride. As a Senior Application Scientist, I understand that working with this versatile building block can present unique challenges, particularly in coupling reactions. This guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Hurdles

This section addresses specific issues you may encounter during coupling reactions with this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)

Question: I am attempting a Buchwald-Hartwig (or Suzuki) coupling with this compound and an aryl halide (or boronic acid), but I am observing very low to no formation of the desired product. What are the likely causes and how can I improve my yield?

Answer:

This is a common challenge that can often be traced back to a few key factors related to the nature of the aminopyridine substrate and its salt form.

Causality and Solutions:

  • Inadequate Neutralization of the Dihydrochloride Salt: this compound requires at least two equivalents of base to liberate the free amine. An additional amount of base is then necessary to facilitate the catalytic cycle. Insufficient base will result in a stalled reaction.

    • Solution: Use a minimum of 3-4 equivalents of a suitable base. For instance, in a Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective. For Suzuki couplings, potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are common choices. Always ensure the base is freshly opened or properly stored to maintain its activity.

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig families (e.g., XPhos, SPhos, RuPhos).[2] These ligands can promote the desired reductive elimination step and minimize catalyst inhibition.[3]

  • Suboptimal Ligand Choice: The choice of ligand is critical for the success of cross-coupling reactions with challenging substrates.

    • Solution: For Buchwald-Hartwig reactions, consider ligands like Xantphos or dppf. For Suzuki couplings with electron-rich aminopyridines, SPhos or XPhos are often good starting points. It may be necessary to screen a small panel of ligands to identify the optimal one for your specific substrate combination.

  • Reaction Temperature and Time: Aminopyridines can be less reactive than their aniline counterparts, and may require more forcing conditions.

    • Solution: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C in a solvent like toluene or dioxane. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for decomposition of starting materials or product.

Frequently Asked Questions (FAQs)

Q1: How do I properly handle and store this compound?

A1: this compound is a hygroscopic solid. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. When weighing the reagent, do so quickly to minimize exposure to atmospheric moisture.

Q2: Can I use a liquid base for my coupling reaction?

A2: Yes, liquid organic bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can be used, particularly in amide coupling reactions. However, for palladium-catalyzed cross-coupling reactions, solid inorganic bases are generally preferred for their ability to drive the reaction to completion and for easier removal during work-up.

Q3: What are some common side products I might observe?

A3: Common side products in palladium-catalyzed cross-coupling reactions include:

  • Homocoupling of the aryl halide or boronic acid.

  • Protodeboronation of the boronic acid in Suzuki reactions, where the boronic acid is replaced by a hydrogen atom.

  • Dehalogenation of the aryl halide.

The formation of these byproducts can often be minimized by carefully controlling the reaction conditions, such as ensuring an inert atmosphere and using degassed solvents.

Q4: What is the best way to purify the final product?

A4: The basic nature of the pyridine product can sometimes make purification by silica gel chromatography challenging due to streaking. Here are some tips:

  • Acid Wash: During the work-up, an acidic wash (e.g., with dilute HCl) can be used to extract the basic product into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Column Chromatography with Additives: If column chromatography is necessary, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve separation.

  • Crystallization: If the product is a solid, crystallization is often an excellent method for purification.

Experimental Protocols

Here are detailed, step-by-step methodologies for common coupling reactions involving this compound.

Protocol 1: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (4.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask, add this compound, aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling

This protocol outlines a standard procedure for the formation of an amide bond between a carboxylic acid and this compound using HATU as a coupling agent.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA to the mixture and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by crystallization.

Data Presentation

Table 1: Recommended Bases for Different Coupling Reactions

Coupling ReactionRecommended BasesEquivalentsNotes
Buchwald-HartwigSodium tert-butoxide, Potassium tert-butoxide, LHMDS3.0 - 4.0Strong bases are generally required.
Suzuki-MiyauraPotassium phosphate (K₃PO₄), Potassium carbonate (K₂CO₃)3.0 - 4.0Weaker bases are often sufficient.
Amide CouplingDIPEA, Triethylamine3.0 - 5.0Liquid organic bases are commonly used.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_base Check Base Stoichiometry (min. 3-4 equiv.) start->check_base check_catalyst Evaluate Catalyst System (Ligand and Pd Source) check_base->check_catalyst Sufficient optimize_base Increase Base Equivalents or Switch to a Stronger Base check_base->optimize_base Insufficient check_conditions Assess Reaction Conditions (Temperature and Time) check_catalyst->check_conditions Optimal screen_ligands Screen Bulky, Electron-Rich Phosphine Ligands check_catalyst->screen_ligands Suboptimal increase_temp Incrementally Increase Reaction Temperature check_conditions->increase_temp Too Mild success Improved Yield optimize_base->success screen_ligands->success increase_temp->success

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Role of Base in Activating the Dihydrochloride Salt

Base_Role amine_salt This compound R-NH₃⁺Cl⁻ Py-H⁺Cl⁻ free_amine Free 5-Methylpyridin-3-amine R-NH₂ Py amine_salt:f1->free_amine:f1 + Base base Base (≥ 2 equiv.) base->amine_salt:f1 catalytic_cycle Enters Catalytic Cycle free_amine:f0->catalytic_cycle

Sources

Preventing byproduct formation with 5-Methylpyridin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyridin-3-amine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile building block. Here, we address frequently encountered issues, provide in-depth troubleshooting advice, and offer detailed protocols to help you minimize byproduct formation and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

5-Methylpyridin-3-amine is a valuable intermediate in organic synthesis, primarily used in the development of pharmaceuticals and agrochemicals.[1] Its structural features, a nucleophilic amino group on a pyridine ring, make it a key component in the synthesis of a wide range of more complex molecules. Common applications include:

  • Amide Bond Formation: Coupling with carboxylic acids to form amide linkages, a fundamental transformation in medicinal chemistry.

  • N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents on the amino group to build diverse molecular scaffolds.

  • Cross-Coupling Reactions: Participating in reactions like the Buchwald-Hartwig amination to form carbon-nitrogen bonds with aryl halides.[1]

  • Heterocycle Synthesis: Serving as a precursor for the construction of fused heterocyclic systems.

Q2: Why is this reagent supplied as a dihydrochloride salt? How does this affect its use in reactions?

5-Methylpyridin-3-amine is supplied as a dihydrochloride salt to enhance its stability and shelf-life. The salt form is generally a crystalline solid that is less prone to degradation and easier to handle compared to the free base, which can be more sensitive to air and moisture.

The dihydrochloride form means that both the exocyclic amino group and the pyridine ring nitrogen are protonated. Before the amine can act as a nucleophile in a reaction, it must be deprotonated to the free base. This is typically achieved in situ by adding a suitable base to the reaction mixture. The choice and amount of base are critical for the success of the reaction and for preventing byproduct formation.

Troubleshooting Guide: Preventing Byproduct Formation

Issue 1: Over-alkylation during N-Alkylation Reactions

A frequent challenge in the N-alkylation of primary amines like 5-Methylpyridin-3-amine is the formation of the N,N-dialkylated byproduct.[2] The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

Causality: The electron-donating nature of the first alkyl group increases the electron density on the nitrogen atom, making the secondary amine a better nucleophile than the primary amine starting material.

Preventative Strategies:

  • Stoichiometry Control: Use a slight excess of the amine relative to the alkylating agent to favor mono-alkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can help to reduce the rate of the second alkylation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-alkylation, as the activation energy for the second alkylation is often higher.

  • Choice of Alkylating Agent and Base: The reactivity of the alkylating agent and the strength of the base can influence the extent of over-alkylation. Milder conditions are generally preferred.

  • Reductive Amination: A highly effective alternative to direct alkylation is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This method is often highly selective for mono-alkylation.

Troubleshooting Workflow for Over-alkylation

Caption: Troubleshooting decision tree for addressing over-alkylation.

Protocol: Facile N-Monoalkylation using Sodium Borohydride and Carboxylic Acids

This method, adapted from literature, provides a chemoselective route to N-monoalkylated aminopyridines and can effectively minimize the formation of dialkylated byproducts.[1]

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous THF.

  • In situ Neutralization and Amine Formation: Add a suitable base (e.g., triethylamine, 2.2 eq.) to neutralize the dihydrochloride and form the free amine. Stir for 10-15 minutes at room temperature.

  • Reduction: Cool the mixture to 0°C and slowly add sodium borohydride (NaBH₄, 1.5 eq.) in portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive systems, gentle heating (40-50°C) may be required.

  • Workup: Once the reaction is complete, quench by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reaction ParameterRecommendation for Mono-alkylationRationale
Temperature 15-20°C for reactive acids (e.g., formic)Higher temperatures can promote the formation of the N,N-dialkylated byproduct.[1]
40-50°C for less reactive acidsProvides sufficient energy for the reaction to proceed at a reasonable rate.
Solvent Anhydrous THFA common aprotic solvent that is compatible with NaBH₄.
Base for in situ neutralization Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Non-nucleophilic organic bases that will not compete in the alkylation reaction.
Issue 2: Byproduct Formation in Amide Coupling Reactions

Amide coupling reactions are generally robust, but issues can arise, particularly with electron-deficient amines or sterically hindered coupling partners.

Potential Byproducts and Causes:

  • Unreacted Starting Material: Incomplete reaction due to insufficient activation of the carboxylic acid or low nucleophilicity of the amine.

  • Side reactions of the coupling agent: For example, the formation of N-acylurea byproducts when using carbodiimides like EDC or DCC.

  • Racemization: If the carboxylic acid has a chiral center alpha to the carbonyl group, racemization can occur under harsh coupling conditions.

Preventative Strategies and Troubleshooting:

  • Choice of Coupling Reagent: For challenging couplings, consider using more potent activating agents like HATU or HBTU in combination with a non-nucleophilic base like DIPEA.

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. Running the reaction at 0°C and allowing it to slowly warm to room temperature can sometimes improve yields.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent for a short period before adding the amine can sometimes be beneficial.

  • In situ Neutralization: When using this compound, at least two equivalents of base are required to neutralize the salt and to scavenge the acid produced during the coupling reaction.

Experimental Protocol: Amide Coupling with HATU

  • Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent such as DMF or DCM.

  • Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.). Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the activated ester.

  • Coupling: Add a solution of this compound (1.1 eq.) and additional DIPEA (2.2 eq.) in the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Caption: General workflow for amide coupling reactions.

Issue 3: Regioselectivity and Side Reactions in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to aminopyridines can present challenges related to regioselectivity and side reactions.

Potential Issues:

  • Reaction at the Pyridine Nitrogen: While less common, under certain conditions, arylation can occur at the pyridine nitrogen, especially if the exocyclic amino group is sterically hindered.

  • Dimerization: Self-coupling of the aryl halide or the aminopyridine can occur as a side reaction.

  • Hydrodehalogenation: Reduction of the aryl halide to the corresponding arene can be a competing pathway.

Troubleshooting and Optimization:

  • Ligand Selection: The choice of phosphine ligand is crucial for a successful Buchwald-Hartwig reaction. For aminopyridines, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos often give good results.

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed.[3]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.

  • Catalyst Precursor: Using a pre-formed palladium catalyst can sometimes give more reproducible results than generating the active catalyst in situ.

Analytical Methods for Reaction Monitoring and Purity Assessment

Accurate monitoring of your reaction and assessment of product purity are essential for successful synthesis.

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the progress of a reaction. A suitable eluent system should be developed to achieve good separation between the starting materials, product, and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the reaction progress and the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the desired product and any byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying the structure of any isolated byproducts.

References

  • Tian, Z. Z., et al. (2005). A Facile N-Monoalkylation of Aminopyridines. Journal of Chemical Research, 2005(10), 654-655.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Schnürch, M., et al. (2006). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Rapid, high yield assembly of difficult sequences. Journal of Peptide Science, 12(3), 157-166.

Sources

Solvent effects on the reactivity of 5-Methylpyridin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyridin-3-amine Dihydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of working with this versatile reagent. This guide is structured in a question-and-answer format to directly address common issues encountered during experimental work, moving from foundational principles to specific reaction troubleshooting.

Section 1: Foundational Knowledge & Handling

This section addresses the most common initial hurdles: solubility and the implications of the dihydrochloride salt form.

Question 1: My this compound won't dissolve in my reaction solvent (e.g., Dichloromethane, Toluene). What's wrong?

Answer: This is a frequent and expected issue. This compound is a salt, making it highly polar.[1][2] It will have very poor solubility in non-polar aprotic solvents like dichloromethane (DCM), toluene, or diethyl ether. To achieve solubility and, more importantly, to render the amine nucleophilic, you must first neutralize the hydrochloride salt to generate the free amine.

Causality: The two hydrochloride ions are associated with the two nitrogen atoms of the pyridine ring (the ring nitrogen and the amino group). This protonation makes the molecule ionic and deactivates the amino group, making it non-nucleophilic. The addition of a suitable base is not just for solubility; it is a mandatory step to initiate most reactions.

Recommended Actions:

  • Add a Base: Before or after adding your solvent, include a base to neutralize the HCl salt. The choice of base is critical and depends on your reaction.

    • For Acylations/Sulfonylations: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). A typical stoichiometry is 2.2 to 2.5 equivalents to ensure both HCl salts are neutralized and an excess is present to scavenge the acid produced during the reaction.[3]

    • For Cross-Coupling Reactions (e.g., Suzuki): An inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is typically used.[4][5] These are often required for the catalytic cycle itself, particularly for the transmetalation step in Suzuki couplings.[6][7]

  • Consider a More Polar Solvent: If your reaction chemistry allows, using a more polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) can aid in dissolving the initial salt before full neutralization occurs. However, base addition is still required.

Question 2: Why is my reaction failing even after adding a base? I see no product formation.

Answer: This issue often points to incomplete neutralization, the wrong choice of solvent, or the inherent reactivity of the free amine. The choice of solvent has a profound impact on the nucleophilicity of the deprotonated amine.[8][9]

Causality & Troubleshooting Workflow:

The nucleophilicity of an amine is significantly dampened by polar protic solvents (like alcohols or water) which can form a "solvent cage" through hydrogen bonding, stabilizing the amine and increasing the energy barrier for it to attack an electrophile.[9][10][11] Conversely, polar aprotic solvents (like DMF, DMSO, MeCN) do not form these cages, leaving the nucleophile "naked" and highly reactive.[10][12]

G start No Product Formation check_base Is the base appropriate and in sufficient excess? (>=2.2 eq) start->check_base check_solvent Is the solvent polar aprotic (e.g., DMF, MeCN, THF)? check_base->check_solvent  Yes adjust_base Action: Add more base or switch to a stronger, non-nucleophilic base. check_base->adjust_base No check_temp Was the reaction run at the appropriate temperature? check_solvent->check_temp  Yes adjust_solvent Action: Switch to a polar aprotic solvent. Avoid alcohols or water. check_solvent->adjust_solvent No check_reagents Are all other reagents (e.g., catalyst, electrophile) fresh and active? check_temp->check_reagents  Yes adjust_temp Action: Optimize temperature. Some reactions require heating. check_temp->adjust_temp No/Unsure success Reaction Proceeds check_reagents->success  Yes replace_reagents Action: Use fresh reagents and anhydrous solvents. check_reagents->replace_reagents No/Unsure adjust_base->check_base adjust_solvent->check_solvent adjust_temp->check_temp replace_reagents->check_reagents

Caption: Troubleshooting workflow for reaction failure.

Section 2: Troubleshooting Specific Reactions

Question 3: I'm trying to perform a mono-acylation on the 3-amino group, but I'm getting a complex mixture of products and low yield. How can I improve selectivity?

Answer: Achieving clean mono-acylation requires careful control of stoichiometry and reaction conditions. The free 3-amino-5-methylpyridine has two nucleophilic sites: the 3-amino group and the pyridine ring nitrogen. While the exocyclic amino group is generally more nucleophilic, over-acylation or side reactions can occur.

Causality:

  • Di-acylation: If you use a large excess of a highly reactive acylating agent (like an acyl chloride) and base, you risk acylating both the amino group and the pyridine nitrogen, or forming a di-acylated amino group, though the latter is less common.

  • Catalyst Issues: Using a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) significantly accelerates the reaction.[3] However, if conditions are not optimized, it can also promote side reactions.

ParameterRecommendation for Mono-AcylationRationale
Acylating Agent Acyl Chloride or Acid AnhydrideAcyl chlorides are more reactive; anhydrides can give a cleaner reaction profile.
Stoichiometry 1.0 - 1.1 equivalents of acylating agentMinimizes the risk of over-acylation. Add the agent slowly.
Base 2.2 - 2.5 equivalents of TEA or DIPEANeutralizes the dihydrochloride and the acid byproduct of the reaction.
Catalyst 0.05 - 0.1 equivalents of DMAPAccelerates the desired N-acylation.[3]
Solvent Anhydrous DCM, THF, or AcetonitrilePolar aprotic solvents are ideal for SN2-type reactions.[10][13]
Temperature 0 °C to Room TemperatureStart cold (0 °C) during the addition of the acylating agent to control the initial exothermic reaction, then allow it to warm to room temperature.
Protocol: General N-Acylation of this compound

This protocol is a robust starting point for achieving selective mono-acylation.[3][14][15]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous Dichloromethane (DCM). Add triethylamine (2.5 eq) and stir until the solid dissolves. Add a catalytic amount of DMAP (0.1 eq).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., Acetyl Chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Question 4: My Suzuki coupling reaction with 5-Methylpyridin-3-amine is not working. The starting material is consumed, but I don't get my desired biaryl product.

Answer: Suzuki couplings involving aminopyridines can be challenging. The primary amine can interact with the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions.[4]

Causality & Solutions:

  • Catalyst Inhibition: The lone pair of the amino group can coordinate to the palladium center, inhibiting its catalytic activity.

  • Poor Transmetalation: The base used is crucial for activating the boronic acid to facilitate transmetalation.[6] If the base is too weak or insoluble, this step will fail.

Troubleshooting Strategies:

  • Protect the Amine: The most robust solution is to temporarily protect the amino group, for example, as an acetamide. An N-acetyl group reduces the nucleophilicity and coordinating ability of the nitrogen, preventing catalyst inhibition. You can perform the Suzuki coupling on the protected intermediate and then deprotect the amine in a subsequent step. A study on the related 5-bromo-2-methylpyridin-3-amine demonstrated successful Suzuki coupling on the N-acetylated derivative.[4][5]

  • Optimize Reaction Conditions: If you must proceed without protection, careful optimization is key.

    • Catalyst/Ligand Choice: Use a robust catalyst system known for its high tolerance to functional groups. Palladium catalysts with bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.

    • Base Selection: Use a strong base like K₃PO₄ or Cs₂CO₃.

    • Solvent System: A mixture of a non-polar solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio) is common and effective for Suzuki reactions.[4]

G cluster_0 Suzuki Catalytic Cycle cluster_1 Troubleshooting Points OA Oxidative Addition (Pd(0) -> Pd(II)) TM Transmetalation OA->TM RE Reductive Elimination (Pd(II) -> Pd(0)) TM->RE RE->OA Inhibition Amine Inhibition Inhibition->OA Blocks Pd(0) site Base Weak Base Base->TM Fails to activate boronic acid

Caption: Key failure points in the Suzuki-Miyaura cycle with aminopyridines.
Protocol: Suzuki Coupling via N-Acetylated Intermediate

This two-step procedure is based on established methods for similar substrates.[4][7]

Part A: N-Acetylation

  • Follow the N-acylation protocol in Question 3 using acetic anhydride (1.1 eq) as the acylating agent. Isolate and purify the resulting N-(5-methylpyridin-3-yl)acetamide.

Part B: Suzuki Coupling

  • Reaction Setup: In a reaction vessel, combine the N-(5-methylpyridin-3-yl)halide (assuming you started with a bromo- or chloro- version for coupling, 1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under an inert atmosphere.

  • Heating: Heat the reaction mixture to 85-95 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Deprotection (if needed): The resulting acetylated biaryl can be deprotected under acidic or basic hydrolysis conditions to yield the final desired product.

Section 3: FAQs

Q: Is this compound stable for long-term storage? A: Yes, the dihydrochloride salt is generally a stable, crystalline solid that is not particularly hygroscopic, making it ideal for long-term storage at room temperature.[16] The free base form (3-Amino-5-methylpyridine) is more susceptible to oxidation and should be stored under an inert atmosphere.

Q: What are the main safety hazards associated with this compound? A: The parent amine, 3-Amino-5-methylpyridine, is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[17][18] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Q: Can I use pyridine as a solvent for reactions with this compound? A: While pyridine is a polar aprotic solvent, it is also a nucleophilic base.[19][20] Using it as a solvent can lead to competitive reactions where pyridine itself acts as a nucleophile or a ligand for a metal catalyst. It is generally better to use a non-coordinating solvent like DMF, NMP, or THF and a non-nucleophilic base like TEA or DIPEA.

References
  • National Center for Biotechnology Information. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. PMC, NIH. Available from: [Link]

  • Mayr, H., et al. Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. Available from: [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available from: [Link]

  • ResearchGate. (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Available from: [Link]

  • Chemistry Stack Exchange. Pyridine: Protic or Aprotic. Available from: [Link]

  • Scribd. 4.1.1 Protic Vs Aprotic Solvent | PDF. Available from: [Link]

  • Chemistry LibreTexts. Nucleophilicity and Solvent Effects. Available from: [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. Available from: [Link]

  • YouTube. Nucleophilicity and Solvent Effects. Available from: [Link]

  • National Center for Biotechnology Information. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC, NIH. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • PubChem. This compound | C6H10Cl2N2 | CID 53408309. Available from: [Link]

  • Google Patents. CN102924370A - 2-amino-5-methylpyridine preparation method.
  • ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. Available from: [Link]

  • ChemRxiv. 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Mickaël Avanthay. Available from: [Link]

  • PubChem. 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894. Available from: [Link]

  • MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

Sources

Managing the hygroscopic nature of 5-Methylpyridin-3-amine dihydrochloride in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methylpyridin-3-amine Dihydrochloride

Introduction: The Challenge of a Hygroscopic Reagent

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][2] Its dual hydrochloride salt form enhances solubility in certain media but also confers a significant, often underestimated, property: hygroscopicity. Hygroscopic materials readily attract and absorb moisture from the atmosphere, a characteristic that can introduce critical variability into sensitive chemical reactions.[3][4]

Absorbed water is not an inert spectator in a reaction flask. It can alter stoichiometry, promote undesirable side reactions, and deactivate moisture-sensitive catalysts, leading to compromised yields, impure products, and poor reproducibility.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and frequently asked questions (FAQs) to effectively manage the hygroscopic nature of this compound, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What exactly is hygroscopicity, and why is this specific compound affected?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[4] this compound is the salt formed from the reaction of the basic amine groups on the pyridine ring with two equivalents of hydrochloric acid (HCl).[7][8] The resulting ammonium chloride salt moieties are ionic and have a strong affinity for polar water molecules, readily forming hydrogen bonds. This interaction is what drives the absorption of atmospheric moisture, causing the dry, free-flowing powder to become clumpy, pasty, or even deliquesce into a solution.[4]

Q2: My reaction yield is consistently low. Could moisture in the this compound be the culprit?

A: Absolutely. This is one of the most common consequences of uncontrolled moisture. Here's how it sabotages your reaction:

  • Stoichiometric Inaccuracy: When you weigh the hygroscopic solid, you are also weighing an unknown amount of absorbed water. This leads to an under-dosing of the actual reagent, disrupting the molar ratios of your reaction and leaving other reactants in excess.

  • Competitive Side Reactions: Water is a nucleophile and can react with electrophilic reagents (e.g., acid chlorides, anhydrides) or intermediates in your planned reaction pathway, leading to the formation of unwanted byproducts.[9]

  • Base Neutralization: If your reaction requires a strong base, any water present can neutralize it, effectively inhibiting the reaction.[5] This is particularly critical in reactions like Claisen condensations or alkylations.[5][10]

  • Catalyst Deactivation: Many organometallic catalysts used in cross-coupling reactions are extremely sensitive to water. Moisture can lead to catalyst decomposition and a complete shutdown of the catalytic cycle.

Q3: How can I visually assess if my reagent has absorbed significant moisture?

A: While visual inspection is not a substitute for quantitative analysis, it provides a quick first check. A properly dry, anhydrous reagent should be a fine, free-flowing crystalline powder.[2] Signs of moisture absorption include:

  • Clumping or Caking: The powder no longer flows freely and forms aggregates.[3][4]

  • Gummy or Pasty Consistency: The material becomes sticky and difficult to handle.[4]

  • Deliquescence: In cases of high humidity and significant moisture absorption, the solid may completely dissolve in the water it has absorbed, forming a concentrated aqueous solution.

If you observe any of these signs, the reagent must be dried before use.

Q4: What is the definitive method for determining the water content in my reagent?

A: The gold standard for accurate and specific water determination is Karl Fischer (KF) titration .[11][12] This method is based on a stoichiometric reaction of iodine with water and can precisely quantify water content down to parts-per-million (ppm) levels.[11][13] For moisture-sensitive reactions, a water content of <100 ppm is often required. KF titration is invaluable for:

  • Validating a new bottle of reagent.

  • Confirming the effectiveness of your drying procedure.

  • Troubleshooting failed reactions where moisture is suspected.[14]

There are two main types of KF titration: volumetric, for samples with water content above 0.1%, and coulometric, which is more sensitive for samples with water content between 10 and 1000 ppm.[13]

Q5: What are the best practices for storing this compound to prevent moisture uptake?

A: Proper storage is your first line of defense.[3][4]

Storage MethodDescriptionBest For
Tightly Sealed Container The original manufacturer's container, sealed tightly and wrapped with Parafilm® M after each use.Short-term storage, low-humidity environments.
Desiccator Store the sealed container inside a glass desiccator containing an active drying agent (e.g., Drierite™, phosphorus pentoxide).Standard laboratory practice for long-term storage.
Inert Atmosphere Glove Box Store and handle the reagent exclusively inside a glove box with a controlled, low-moisture (<10 ppm H₂O) nitrogen or argon atmosphere.The gold standard for highly moisture-sensitive applications.

Always store the reagent in a cool, dry place away from direct sunlight.[3]

Troubleshooting Guides: Scenario-Based Problem Solving

Scenario 1: Inconsistent Reaction Performance and Non-Reproducibility
  • Problem: "I ran the same reaction three times. The first time it worked perfectly, but the next two attempts gave significantly lower yields. I'm using the same bottle of this compound."

  • Analysis: This classic symptom points to progressive hydration of the reagent. The first use was likely with the fresh, dry reagent. Subsequent openings of the bottle, especially in a humid lab, introduced moisture, compromising the later reactions. The water content is now an uncontrolled variable.

  • Solution Workflow:

G start Inconsistent Yields Observed q1 Was the reagent bottle opened multiple times? start->q1 action1 Reagent has likely absorbed moisture. Quantify water content via Karl Fischer titration. q1->action1 Yes q2 Are solvents and other reagents certified anhydrous? q1->q2 No a1_yes Yes a1_no No action2 Dry a fresh aliquot of reagent under high vacuum until a constant weight is achieved. action1->action2 action3 Re-run reaction in a glove box or using rigorous Schlenk techniques. action2->action3 end_success Problem Resolved action3->end_success action4 Dry all solvents and reagents. Use freshly distilled solvents or those from a solvent purification system. q2->action4 No q2->end_success Yes, issue likely resolved. a2_yes Yes a2_no No action4->action3

Scenario 2: Formation of Unidentified, Polar Byproducts
  • Problem: "My crude NMR and LC-MS show significant byproducts that I cannot identify, and they seem more polar than my expected product. The reaction appears messy."

  • Analysis: Polar byproducts often arise from reactions with water. For instance, if you are performing an acylation reaction, the acylating agent (e.g., an acid chloride) can be hydrolyzed by moisture to form a carboxylic acid, which will remain in your crude mixture.

  • Preventative Measures:

    • Rigorous Drying of Reagent: Do not assume a new bottle is perfectly dry.[15] Dry the required amount of this compound in situ or immediately before use. Azeotropic drying with toluene is effective for removing trace water.[16][17]

    • Anhydrous Reaction Setup: Use flame-dried or oven-dried glassware assembled hot under a stream of inert gas (Nitrogen or Argon).[6]

    • Anhydrous Solvents: Use freshly distilled solvents or solvents from a solvent purification system (SPS). Never use "anhydrous" grade solvents from a bottle that has been opened multiple times without proper validation (e.g., KF titration).

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction, including reagent addition and workup, using Schlenk line techniques or a glove box.[18]

Experimental Protocols

Protocol 1: Standard Weighing and Handling of Hygroscopic Solids
  • Preparation: Move the sealed container of this compound from storage into a desiccator near the balance to allow it to equilibrate to room temperature. This prevents condensation on the cold container.

  • Tare: Place a clean, dry weighing vessel on the balance and tare it.

  • Weighing: Briefly open the reagent container. Using a clean, dry spatula, quickly transfer an approximate amount of the solid to the weighing vessel. Immediately and tightly reseal the stock bottle.

  • Record: Record the mass as quickly as possible. The mass may drift upwards as the sample absorbs moisture from the air. Note the initial stable reading.

  • Transfer: Immediately transfer the weighed reagent to the reaction flask, which should already be under an inert atmosphere if required.

Protocol 2: Drying this compound via High Vacuum
  • Setup: Place the required amount of the reagent in a suitable flask (e.g., a round-bottom flask).

  • Connect to Vacuum: Securely connect the flask to a high-vacuum line (Schlenk line) equipped with a cold trap.

  • Evacuate: Slowly open the valve to the vacuum. The solid may bubble or "bump" as residual solvent or loosely bound water is removed.

  • Heating (Optional): Gently heat the flask with a water bath or heating mantle to a temperature well below the compound's melting or decomposition point (typically 40-50°C) to accelerate drying.

  • Monitor: Continue drying under high vacuum for several hours (or overnight for best results) until the solid appears completely dry and free-flowing.

  • Validate: For best practice, determine the water content via Karl Fischer titration. Alternatively, weigh the sample, continue drying for another hour, and re-weigh. Repeat until a constant weight is achieved.[6]

G cluster_prep Pre-Reaction Preparation storage Store in Desiccator or Glove Box weigh Weigh Quickly or in Glove Box storage->weigh dry Dry Reagent if Needed (High Vac / Azeotrope) weigh->dry validate Validate Dryness (Karl Fischer Titration) dry->validate dry->validate validate->dry Still Wet react Add to Anhydrous Reaction under Inert Atmosphere validate->react Water Content OK end end react->end Proceed with Synthesis

References

  • Sciencemadness Discussion Board. (2007). drying the water out of hygroscopic crystals. Sciencemadness.org. [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. HepatoChem. [Link]

  • News-Medical.Net. (2018). Moisture Analysis Techniques. News-Medical.Net. [Link]

  • Imam, N. (2024). What is the process for determining the liquid water content of a sample?. Quora. [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

  • Scharlab. (2023). Karl Fischer water content titration. Scharlab. [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. r/chemistry. [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?. r/labrats. [Link]

  • Quora. (2018). What is the reaction between hydrochloric and amine?. Quora. [Link]

  • Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Using drying agents. University of Colorado Boulder, Department of Chemistry. [Link]

  • Beck, T., & Arney, L. (2015). Video: Preparing Anhydrous Reagents and Equipment. JoVE. [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?. ResearchGate. [Link]

  • Edexcel A-Level Chemistry. (2023). Amines - Reactions (A-Level IB Chemistry). YouTube. [Link]

  • University of Rochester. (n.d.). How To: Store Reagents. University of Rochester, Department of Chemistry. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]

  • CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Homework.Study.com. (n.d.). In the presence of a strong acid, such as HCl, an amide reacts with water to produce a carboxylic.... Study.com. [Link]

  • Clark, J. (n.d.). amines as bases. Chemguide. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • PubChem. (n.d.). 3-Amino-5-methylpyridine. National Center for Biotechnology Information. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Chromatography Forum. [Link]

Sources

Technical Support Center: Characterization of Impurities in 5-Methylpyridin-3-amine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Methylpyridin-3-amine dihydrochloride is a pivotal building block in modern pharmaceutical synthesis, serving as a key intermediate for a range of active pharmaceutical ingredients (APIs).[1][2] As with any synthetic process in drug development, a comprehensive understanding and control of the impurity profile is not just a matter of process optimization—it is a critical regulatory requirement for ensuring the safety and efficacy of the final drug product.[3][4] Impurities can arise from starting materials, manufacturing processes, or degradation and must be meticulously identified and quantified.[5]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It is structured in a practical question-and-answer format to directly address common challenges encountered during the characterization of impurities from reactions involving this compound. We will delve into the causality behind experimental choices, provide field-proven troubleshooting strategies, and outline robust analytical protocols to ensure the integrity of your work.

Part 1: Frequently Asked Questions (FAQs) on Impurity Formation

This section addresses the fundamental questions regarding the types of impurities you are likely to encounter and their origins.

Q1: What are the most probable impurities to expect from a reaction involving this compound?

A1: The impurities in your reaction mixture can be broadly classified into three categories: organic impurities, inorganic impurities, and residual solvents.[6][7]

  • Organic Impurities: This is the most complex category and includes:

    • Starting Materials and Intermediates: Unreacted 5-Methylpyridin-3-amine (or its free base, 3-Amino-5-methylpyridine) is a common process-related impurity.[8] Precursors used in the synthesis of the starting material may also be present at trace levels.

    • Reaction Byproducts: These are formed from side reactions. Given the structure of 5-methylpyridin-3-amine, which contains both a nucleophilic amino group and a pyridine ring, potential byproducts include over-alkylated or over-acylated products, depending on the specific reaction.[9]

    • Degradation Products: Aminopyridines can be susceptible to degradation under certain conditions. Oxidation of the pyridine nitrogen to form an N-oxide is a common degradation pathway, potentially accelerated by heat or oxidizing agents.[10]

    • Dimers and Oligomers: Self-reaction or reaction with reactive intermediates can lead to the formation of dimeric or even oligomeric impurities. These are particularly important to investigate as they can significantly impact the final product's properties.

  • Inorganic Impurities: These typically arise from reagents, catalysts, or manufacturing equipment and can include residual metals or inorganic salts.[6]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process.[3] Their control is mandated by ICH Q3C guidelines.[11][12]

The specific impurity profile of your product is unique and depends on the synthetic route and reaction conditions.[13] A thorough characterization is always necessary.

Q2: Dimer formation is a concern in my process. What are the likely mechanisms for the formation of dimers from 5-Methylpyridin-3-amine?

A2: Dimerization is a common side reaction for aromatic amines and can occur through several pathways.[14] For 5-Methylpyridin-3-amine, two plausible mechanisms are:

  • Oxidative Coupling: In the presence of oxidizing agents or metal catalysts, radical mechanisms can lead to the formation of a covalent bond between two molecules. For instance, a dityrosine-like linkage could potentially form, although this is more commonly discussed for phenols.[15][16] A more likely scenario for an aminopyridine is the formation of an azo or azoxy linkage under specific oxidative conditions.

  • Reaction with a Bifunctional Impurity: If a reactive, bifunctional impurity (e.g., a dihaloalkane from a previous step) is present in the reaction mixture, it can bridge two molecules of 5-Methylpyridin-3-amine, leading to a covalently linked dimer.[17]

The diagram below illustrates these potential pathways. Characterizing these species is crucial, as their increased molecular weight and altered polarity can impact purification and biological activity.

G cluster_0 Potential Dimerization Pathways SM 2 x 5-Methylpyridin-3-amine OX Oxidizing Agent (e.g., O₂, metal catalyst) SM->OX BI Bifunctional Impurity (e.g., X-R-X) SM->BI D1 Oxidatively Coupled Dimer (e.g., Azo/Azoxy linkage) OX->D1 Oxidative Coupling D2 Bridged Dimer (Amine-R-Amine linkage) BI->D2 Nucleophilic Substitution G start Unknown Peak Observed in HPLC check_system 1. System Suitability Check (Run Blank, Check Carryover) start->check_system is_artifact Is it an artifact? check_system->is_artifact fix_system Address System Issue (Clean Injector, Fresh Solvent) is_artifact->fix_system Yes check_knowns 2. Compare RT with Knowns (Starting Materials, Intermediates) is_artifact->check_knowns No fix_system->start is_known Is it a known compound? check_knowns->is_known quantify Quantify Known Impurity is_known->quantify Yes uv_analysis 3. Analyze UV-Vis Spectrum (Using DAD/PDA) is_known->uv_analysis No lcms_analysis 4. Perform LC-MS Analysis (Obtain Molecular Weight) uv_analysis->lcms_analysis G start Impurity with MW from LC-MS hrms 1. High-Resolution MS (HRMS) Determine Elemental Formula start->hrms msms 2. Tandem MS (MS/MS) Analyze Fragmentation Pattern hrms->msms prep_hplc 3. Preparative HPLC Isolate Pure Impurity (>0.1%) msms->prep_hplc nmr 4. NMR Spectroscopy (¹H, ¹³C, 2D NMR) Definitive Structure Elucidation prep_hplc->nmr confirm Structure Confirmed nmr->confirm

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Amino-5-methylpyridine and 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of heterocyclic chemistry, aminopyridines serve as foundational building blocks for a vast array of pharmaceuticals and functional materials.[1][2] Among these, 3-aminopyridine and its substituted analogue, 3-amino-5-methylpyridine, are of particular interest. While structurally similar, the introduction of a methyl group at the 5-position imparts subtle yet significant changes in electronic properties and steric hindrance, leading to divergent reactivity. This guide provides an in-depth, objective comparison of these two critical reagents, supported by experimental insights, to aid researchers in selecting the optimal building block for their synthetic endeavors.

The Decisive Influence of the Methyl Group: Electronic and Steric Effects

The primary differentiator between 3-amino-5-methylpyridine and 3-aminopyridine is the methyl group at the C5 position. This substituent exerts its influence through two principal mechanisms:

  • Electronic Effects: The methyl group is a weak electron-donating group (EDG). Through inductive effects, it pushes electron density into the pyridine ring. This has a dual consequence:

    • Increased Nucleophilicity of the Ring Nitrogen: The pyridine nitrogen becomes more electron-rich and, consequently, more basic and nucleophilic.

    • Enhanced Nucleophilicity of the Amino Group: The overall increase in electron density on the ring can also slightly enhance the nucleophilicity of the exocyclic amino group.

  • Steric Effects: While the methyl group is relatively small, its presence at the 5-position introduces a degree of steric hindrance around the adjacent C4 and C6 positions, as well as the nearby amino group at C3. This can influence the regioselectivity of certain reactions.

A critical aspect to consider is the site of protonation. In both molecules, the ring nitrogen is generally the more basic site.[3] Protonation or coordination of electrophiles and catalysts to the ring nitrogen can significantly deactivate the ring towards further electrophilic attack by creating a positive charge.[4]

Comparative Reactivity in Key Synthetic Transformations

The interplay of electronic and steric factors leads to observable differences in reactivity across various common synthetic transformations.

Acylation: A Tale of Two Nitrogens

Acylation can occur at either the exocyclic amino group or the endocyclic ring nitrogen. The outcome is highly dependent on the reaction conditions and the nature of the acylating agent.

In the case of 3-aminopyridine, acylation with agents like acetic anhydride in acetone has been shown to occur directly at the amino nitrogen.[3] This is despite the ring nitrogen being the more basic site. The resulting N-acetylated product is formed without the intermediacy of a ring N-acetyl pyridinium species.[3]

For 3-amino-5-methylpyridine, the electron-donating methyl group enhances the nucleophilicity of the ring nitrogen. This could potentially lead to a greater propensity for initial attack at the ring nitrogen, especially with highly reactive acylating agents. However, for most standard acylations, the reaction is still expected to favor the amino group, leading to the corresponding amide.

Experimental Protocol: Comparative Acylation with Acetic Anhydride

This protocol provides a framework for comparing the acylation rates of 3-aminopyridine and 3-amino-5-methylpyridine.

Materials:

  • 3-aminopyridine

  • 3-amino-5-methylpyridine

  • Acetic Anhydride

  • Acetone (anhydrous)

  • Triethylamine

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Prepare 0.1 M solutions of 3-aminopyridine and 3-amino-5-methylpyridine in anhydrous acetone.

  • Prepare a 0.1 M solution of acetic anhydride in anhydrous acetone.

  • In an NMR tube, combine 0.5 mL of the aminopyridine solution and 0.5 mL of triethylamine (to neutralize the acetic acid byproduct).

  • Add 0.5 mL of the acetic anhydride solution to the NMR tube, cap it, and invert several times to mix.

  • Immediately acquire a ¹H NMR spectrum and continue to monitor the reaction at regular time intervals.

  • The rate of reaction can be determined by monitoring the disappearance of the starting material's amino protons and the appearance of the amide proton signal.

Expected Outcome: Due to the electron-donating nature of the methyl group, 3-amino-5-methylpyridine may exhibit a slightly faster rate of acylation at the amino group compared to 3-aminopyridine under these conditions.

Electrophilic Aromatic Substitution: Navigating Regioselectivity

The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene.[4] The amino group, being an activating group, directs incoming electrophiles. However, the strong electron-withdrawing effect of the ring nitrogen complicates this.[2]

For 3-aminopyridine, electrophilic substitution is challenging. When it does occur, it typically favors the C4 position, which is ortho to the activating amino group and meta to the deactivating ring nitrogen.[5] To achieve synthetically useful yields, the amino group is often protected, for instance as a pivaloylamide, which can then direct ortho-lithiation.[5][6]

In 3-amino-5-methylpyridine, the situation is more complex. The methyl group also directs electrophiles to its ortho and para positions (C4 and C6, and C2 respectively). The combined directing effects of the amino and methyl groups will strongly favor substitution at the C4 and C6 positions. The steric hindrance from the methyl group might slightly disfavor attack at the C6 position compared to the C4 position.

Workflow for Predicting Regioselectivity in Electrophilic Substitution

G cluster_0 3-Aminopyridine cluster_1 3-Amino-5-methylpyridine A Amino Group (C3) Activating, o,p-directing C Predicted Major Product Substitution at C4 A->C Ortho to NH2 B Ring Nitrogen Deactivating, m-directing B->C Meta to N D Amino Group (C3) Activating, o,p-directing G Predicted Major Products Substitution at C4 and C6 D->G Ortho to NH2 E Methyl Group (C5) Activating, o,p-directing E->G Ortho/Para to CH3 F Ring Nitrogen Deactivating, m-directing F->G Meta to N

Sources

A Comparative Guide to De Novo Pyridine Synthesis: Strategic Alternatives to Pre-functionalized Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Building Block

The pyridine ring is a cornerstone of modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials. While functionalized pyridines like 5-Methylpyridin-3-amine are valuable synthons for late-stage diversification, a comprehensive understanding of de novo synthesis—the construction of the pyridine ring from acyclic precursors—is indispensable for true innovation in drug discovery and molecular engineering. Relying solely on a limited catalog of pre-built pyridines restricts the accessible chemical space and hampers the development of novel intellectual property.

This guide provides an in-depth comparison of the principal strategies for de novo pyridine synthesis. We will move beyond the simple substitution of one reagent for another and instead explore the fundamental logic of ring construction. By understanding the mechanisms, scope, and limitations of these foundational methods, researchers can strategically design synthetic routes to access virtually any desired substitution pattern, rather than being constrained by the availability of starting materials. This guide is designed for the practicing researcher, offering not just theoretical knowledge but also actionable experimental protocols and data-driven comparisons to inform your next synthetic campaign.

Comparative Overview of Foundational Pyridine Syntheses

The choice of a synthetic route is dictated by the target molecule's substitution pattern, the required functional group tolerance, and the availability of starting materials. The following table provides a high-level comparison of the most robust and widely adopted methods for pyridine ring construction.

Synthesis MethodKey ReagentsTypical Product PatternAdvantagesDisadvantages
Hantzsch Synthesis Aldehyde, 2x β-Ketoester, AmmoniaSymmetrically 2,6-dialkyl-3,5-dicarbalkoxy-4-aryl/alkyl pyridinesHigh yields, readily available starting materials, operationally simple.[1][2]Primarily for symmetrical products; requires subsequent oxidation of a dihydropyridine intermediate.[3]
Kröhnke Synthesis α-Pyridinium Methyl Ketone Salt, α,β-Unsaturated Carbonyl, Ammonium Acetate2,4,6-Trisubstituted PyridinesHighly versatile, broad substrate scope, mild conditions.[4]Requires pre-synthesis of the pyridinium salt.[2]
Bohlmann-Rahtz Synthesis Enamine, Ethynyl Ketone2,3,6-Trisubstituted PyridinesDirect formation of the aromatic pyridine (no oxidation needed), good for specific substitution patterns.[5]High temperatures often required for cyclodehydration; intermediates can be unstable.[5][6]
Guareschi-Thorpe Synthesis Cyanoacetamide (or ester), 1,3-Diketone, Base/Ammonia2-Hydroxy-3-cyano-pyridines (Pyridones)Excellent for accessing pyridone scaffolds, uses simple precursors.[7][8]Limited to pyridone products, which may require further functionalization.[9]
Chichibabin Synthesis Aldehydes, Ketones, AmmoniaAlkylpyridinesIndustrially relevant, uses very inexpensive starting materials.[2]Generally low yields, often produces mixtures of products.[2][10]
Modern Catalytic Methods α,β-Unsaturated Oximes, Alkenylboronic Acids, etc.Highly Substituted, Diverse PatternsExcellent functional group tolerance, mild conditions, novel bond formations.[11][12]Often requires more complex/expensive catalysts and starting materials.

In-Depth Analysis of Key Methodologies

The Hantzsch Pyridine Synthesis: The Workhorse for Symmetrical Pyridines

First reported in 1881, the Hantzsch synthesis remains one of the most reliable and straightforward methods for pyridine construction.[2] It is a multi-component reaction that assembles the pyridine ring from simple, inexpensive precursors in a single pot.[1] The initial product is a 1,4-dihydropyridine (a "Hantzsch ester"), which is then aromatized to the final pyridine.[3]

Causality of Design: The brilliance of the Hantzsch synthesis lies in its convergence. By combining an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, it efficiently constructs the C2-C3 and C5-C6 bonds through a Knoevenagel condensation and the N1-C2 and N1-C6 bonds via a Michael addition/cyclization cascade. This multicomponent approach is highly atom-economical.[1]

Mechanism and Workflow:

Hantzsch_Mechanism cluster_0 Pathway A: Enamine Formation cluster_1 Pathway B: Knoevenagel Condensation cluster_2 Ring Formation & Aromatization Ketoester1 β-Ketoester Enamine Enamine Intermediate Ketoester1->Enamine -H₂O Ammonia NH₃ Ammonia->Enamine MichaelAdduct Michael Adduct Enamine->MichaelAdduct Ketoester2 β-Ketoester UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Ketoester2->UnsaturatedCarbonyl -H₂O Aldehyde Aldehyde Aldehyde->UnsaturatedCarbonyl UnsaturatedCarbonyl->MichaelAdduct Cyclization Cyclization/ Dehydration MichaelAdduct->Cyclization DHP 1,4-Dihydropyridine (Hantzsch Ester) Cyclization->DHP Oxidation Oxidation DHP->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Caption: Hantzsch synthesis workflow, proceeding via enamine and unsaturated carbonyl intermediates to form a dihydropyridine, which is then oxidized.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 30 mL of ethanol.

  • Reaction: Add concentrated ammonium hydroxide (7.5 mL, ~110 mmol) dropwise to the stirred solution. An exothermic reaction will occur, and the solution will turn yellow.

  • Reflux: Heat the mixture to reflux and maintain for 3 hours. The product will begin to precipitate as a yellow solid.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 15 mL), and dry under vacuum. The 1,4-dihydropyridine is typically obtained in high purity.

  • Aromatization (Oxidation): Dissolve the dried dihydropyridine in glacial acetic acid. Add a stoichiometric amount of an oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide, or simply bubble air through the heated solution) and stir until TLC analysis indicates complete conversion. Pour the mixture into ice water, neutralize with a base, and extract the pyridine product with ethyl acetate.

The Kröhnke Pyridine Synthesis: A Modular Route to Trisubstituted Pyridines

The Kröhnke synthesis is a highly adaptable method for preparing 2,4,6-trisubstituted pyridines.[13] Its key feature is the use of an α-pyridinium methyl ketone salt as a stable, easy-to-handle C2-C3 building block. This salt reacts with an α,β-unsaturated carbonyl (a chalcone-type intermediate) in the presence of ammonium acetate as the nitrogen source.[4]

Causality of Design: The pyridinium group serves a dual purpose. First, it acidifies the adjacent methylene protons, facilitating the formation of a pyridinium ylide that acts as a soft nucleophile for the initial Michael addition. Second, it is an excellent leaving group in the final aromatization step, driving the reaction to completion. This elegant design allows for the modular assembly of three different substituents onto the pyridine core.

Mechanism and Workflow:

Krohnke_Mechanism cluster_0 Reagent Preparation cluster_1 Reaction Cascade PyridiniumSalt α-Pyridinium Methyl Ketone Salt MichaelAddition Michael Addition PyridiniumSalt->MichaelAddition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAddition Dicarbonyl 1,5-Dicarbonyl Intermediate MichaelAddition->Dicarbonyl Cyclization Cyclization with NH₃ Dicarbonyl->Cyclization Elimination Elimination of Pyridine & H₂O Cyclization->Elimination Pyridine 2,4,6-Trisubstituted Pyridine Elimination->Pyridine

Caption: The Kröhnke synthesis cascade, involving Michael addition to form a 1,5-dicarbonyl, followed by cyclization and aromatization.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

  • Reagent Synthesis:

    • 1-(2-Oxo-2-phenylethyl)pyridinium bromide (Pyridinium Salt): To a solution of acetophenone (12.0 g, 100 mmol) in 50 mL of ethanol, add pyridine (8.7 g, 110 mmol) and iodine (25.4 g, 100 mmol). Heat the mixture at reflux for 2 hours. Cool and collect the precipitated salt by filtration.

    • Chalcone: Prepare benzalacetophenone (chalcone) via a Claisen-Schmidt condensation of benzaldehyde and acetophenone.

  • Setup: In a 250 mL round-bottom flask, combine the pyridinium salt (13.9 g, 50 mmol), benzalacetophenone (10.4 g, 50 mmol), and ammonium acetate (38.5 g, 500 mmol) in 100 mL of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture to room temperature and pour it into 500 mL of ice water with stirring.

  • Purification: Collect the precipitated solid by vacuum filtration. Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 2,4,6-triphenylpyridine.

The Bohlmann-Rahtz Pyridine Synthesis: An Elegant [3+3] Approach

The Bohlmann-Rahtz synthesis provides access to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynyl ketone.[5] This method is powerful because it directly yields the aromatic pyridine without a separate oxidation step.[14]

Causality of Design: This synthesis is a thermally driven [3+3] cyclocondensation. The enamine provides a three-atom C-C-N fragment, while the ethynyl ketone provides a three-atom C-C-C fragment. The reaction proceeds through an aminodiene intermediate, which requires a heat-induced E/Z isomerization before it can undergo the crucial 6π-electrocyclization and subsequent dehydration to form the aromatic ring.[5] Modern variations have introduced acid catalysts like Yb(OTf)₃ or ZnBr₂ to lower the high temperatures traditionally required for the cyclodehydration step.[6]

Mechanism and Workflow:

Bohlmann_Rahtz Enamine Enamine Michael Michael Addition Enamine->Michael EthynylKetone Ethynyl Ketone EthynylKetone->Michael Aminodiene Aminodiene Intermediate (Z-isomer) Michael->Aminodiene Isomerization Heat/Acid E/Z Isomerization Aminodiene->Isomerization Aminodiene_E Aminodiene Intermediate (E-isomer) Isomerization->Aminodiene_E Electrocyclization 6π-Electrocyclization Aminodiene_E->Electrocyclization CyclicIntermediate Cyclic Intermediate Electrocyclization->CyclicIntermediate Dehydration Dehydration (-H₂O) CyclicIntermediate->Dehydration Pyridine 2,3,6-Trisubstituted Pyridine Dehydration->Pyridine

Caption: Bohlmann-Rahtz synthesis proceeds via an aminodiene intermediate, which isomerizes before undergoing electrocyclization and dehydration.

Experimental Protocol: One-Pot Synthesis of Ethyl 2,6-dimethyl-5-phenylnicotinate

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol), ethyl β-aminocrotonate (1.29 g, 10 mmol), and ytterbium(III) triflate (620 mg, 1 mmol, 10 mol%).

  • Solvent: Add 20 mL of anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired substituted pyridine.

The Guareschi-Thorpe Synthesis: The Gateway to Pyridones

This classical reaction is the premier method for synthesizing 2-pyridone scaffolds. It involves the condensation of cyanoacetamide or an alkyl cyanoacetate with a 1,3-dicarbonyl compound in the presence of a base like piperidine or, in modern variations, ammonium carbonate in an aqueous medium.[7][15][16]

Causality of Design: The reaction leverages the high acidity of the methylene group in cyanoacetamide (flanked by nitrile and carbonyl groups) to initiate a Knoevenagel condensation with one of the carbonyls of the 1,3-diketone. The nitrogen of the amide then acts as an intramolecular nucleophile, attacking the second carbonyl to close the ring. Subsequent dehydration yields a stable 2-pyridone ring.[15] This method is particularly valuable as 2-hydroxypyridines are key intermediates in medicinal chemistry.[9]

Mechanism and Workflow:

Guareschi_Thorpe Cyanoacetamide Cyanoacetamide Knoevenagel Knoevenagel Condensation Cyanoacetamide->Knoevenagel Diketone 1,3-Diketone Diketone->Knoevenagel Base Base (e.g., Piperidine) Base->Knoevenagel Intermediate Acyclic Intermediate Knoevenagel->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Pyridone Substituted 2-Pyridone Dehydration->Pyridone

Caption: The Guareschi-Thorpe synthesis pathway to 2-pyridones via condensation, cyclization, and dehydration.

Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone [7]

  • Setup: In a 100 mL round-bottom flask, dissolve acetylacetone (10.0 g, 100 mmol) and cyanoacetamide (8.4 g, 100 mmol) in 40 mL of ethanol.

  • Catalyst: Add piperidine (1 mL, ~10 mmol) to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Stir for 4 hours. A white precipitate will form as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol to remove any unreacted starting materials, and dry under vacuum to yield the desired 2-pyridone.

Strategic Selection of a Synthetic Route: A Decision Framework

Choosing the optimal synthetic pathway requires careful consideration of the target structure. The following decision tree provides a logical framework to guide this selection process.

Decision_Tree Start What is your target pyridine substitution pattern? Q1 Symmetrical 2,4,6-substitution? Start->Q1 Symmetrical Q2 2,4,6-Trisubstitution (modular)? Start->Q2 Asymmetrical Q3 2,3,6-Trisubstitution? Start->Q3 Specific Regioisomer Q4 2-Hydroxy/Pyridone scaffold? Start->Q4 Heteroatom at C2 Hantzsch Use Hantzsch Synthesis. Requires oxidation. Q1->Hantzsch Krohnke Use Kröhnke Synthesis. Requires pyridinium salt. Q2->Krohnke Bohlmann Use Bohlmann-Rahtz Synthesis. Directly aromatic. Q3->Bohlmann Guareschi Use Guareschi-Thorpe Synthesis. Q4->Guareschi

Caption: A decision framework for selecting the appropriate pyridine synthesis based on the desired substitution pattern of the target molecule.

Conclusion

The synthesis of the pyridine ring is a mature field, yet one that continuously evolves with new catalytic systems and greener methodologies. While pre-functionalized building blocks like 5-Methylpyridin-3-amine have their place in rapid library synthesis, a mastery of de novo strategies is the mark of a versatile synthetic chemist. The Hantzsch, Kröhnke, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses are not merely historical reactions; they are powerful, logical frameworks for molecular construction. By understanding their underlying mechanisms and practical considerations, researchers can confidently design and execute syntheses of novel, highly functionalized pyridines, thereby expanding the frontiers of medicinal chemistry and materials science.

References

  • Kröhnke pyridine synthesis. Wikipedia.[Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.[Link]

  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. International Journal of Advanced Research in Science, Communication and Technology.[Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. National Institutes of Health.[Link]

  • Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? MDPI.[Link]

  • Pyridine synthesis. Organic Chemistry Portal.[Link]

  • Guareschi-Reaktion. Wikipedia (German).[Link]

  • Advances on the biosynthesis of pyridine rings. National Institutes of Health.[Link]

  • CHAPTER 16: Pyridine Synthesis. Royal Society of Chemistry.[Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. Nature.[Link]

  • Guareschi-Thorpe synthesis of pyridine. Química Organica.org.[Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing.[Link]

  • Hantzsch pyridine synthesis. Wikipedia.[Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. National Institutes of Health.[Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. National Institutes of Health.[Link]

  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. ScienceDirect.[Link]

  • Pyridine. Wikipedia.[Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.[Link]

  • Kröhnke Pyridine Synthesis. ResearchGate.[Link]

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  • Hantzsch pyridine synthesis - overview. ChemTube3D.[Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.[Link]

  • Pyridine replacement in organic synthesis. Reddit.[Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Royal Society of Chemistry.[Link]

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Efficacy of 5-Methylpyridin-3-amine dihydrochloride in specific drug synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of Pyridine-Containing Pharmaceuticals: The Case of Etoricoxib

Introduction: The Central Role of Pyridine Moieties in Drug Synthesis

The pyridine ring is a privileged structural motif in medicinal chemistry, appearing in approximately 14% of nitrogen-heterocyclic drugs approved by the FDA[1]. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone for designing potent and selective therapeutic agents. One such agent is Etoricoxib , a highly selective cyclooxygenase-2 (COX-2) inhibitor used for treating inflammatory conditions like osteoarthritis and rheumatoid arthritis[2].

The synthesis of Etoricoxib, chemically named 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, presents a significant challenge: the efficient and regioselective construction of its substituted bipyridine core. This guide focuses on the critical step of forming the second pyridine ring, a process where aminopyridine derivatives are paramount. While the specific reagent 5-Methylpyridin-3-amine dihydrochloride is a versatile building block in organic synthesis, its isomer, 2-amino-5-methylpyridine (also known as 6-methylpyridin-2-amine) , and related precursors are more prominently documented in the synthesis of the Etoricoxib backbone. We will explore the primary synthesis pathway involving a key ketone intermediate and compare it with alternative strategies, providing a comprehensive analysis of their efficacy for researchers and drug development professionals.

Pathway 1: The Ketosulfone Annulation Route

The most established and widely cited industrial synthesis of Etoricoxib hinges on the construction of the final pyridine ring from a key intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, often referred to as the "ketosulfone." This approach is notable for its high efficiency and convergence.

Causality and Experimental Rationale

This pathway is designed around a powerful cyclization reaction. The strategy involves reacting the ketosulfone intermediate with a vinamidinium salt. Vinamidinium salts are stable, easy-to-handle reagents that act as a three-carbon synthon, providing the necessary backbone to form the pyridine ring upon reaction with an ammonia source. The methyl group on the initial pyridine ring directs the regiochemistry of the final product, ensuring the correct isomer of Etoricoxib is formed. The use of a strong base like potassium tert-butoxide is essential to deprotonate the methylene group of the ketosulfone, creating the nucleophile necessary to initiate the reaction cascade[3].

Experimental Protocol: Synthesis of Etoricoxib via Ketosulfone Annulation
  • Preparation of the Reaction Mixture: In a suitable reactor under an inert atmosphere (e.g., nitrogen), dissolve 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (1.0 equivalent) and 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (a vinamidinium salt, ~1.6 equivalents) in anhydrous Tetrahydrofuran (THF)[3].

  • Initiation with Base: Add potassium tert-butoxide (~0.45 equivalents) to the solution.

  • Reaction Execution: Heat the reaction mixture to a temperature between 30-55°C and maintain for 2-24 hours, monitoring for completion by a suitable chromatographic method (e.g., HPLC, TLC)[3].

  • Cyclization with Ammonia: Upon completion of the initial reaction, cool the mixture and treat it with acetic acid. Subsequently, introduce a source of ammonia (e.g., bubbling ammonia gas or adding a solution of ammonium acetate in liquid ammonia) to facilitate the final ring closure and formation of the bipyridine structure[3][4].

  • Work-up and Isolation: Acidify the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., methylene dichloride). The crude product can then be purified by recrystallization from a suitable solvent system (e.g., an aqueous alcoholic solution) to yield pure Etoricoxib[3][5].

Workflow Visualization

G cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_end Product & Purification Ketosulfone 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone Reaction_Mix Heat (30-55°C) Ketosulfone->Reaction_Mix Vinamidinium Vinamidinium Salt (e.g., 2-chloro-1,3-bis(dimethylamino) trimethinium hexafluorophosphate) Vinamidinium->Reaction_Mix Base Potassium tert-butoxide in THF Base->Reaction_Mix Ammonia_Add Add Ammonia Source (e.g., NH3 gas, NH4OAc) Reaction_Mix->Ammonia_Add Intermediate Formation Workup Aqueous Work-up & Extraction Ammonia_Add->Workup Ring Closure Etoricoxib Etoricoxib Workup->Etoricoxib Purification

Caption: Ketosulfone Annulation Pathway for Etoricoxib Synthesis.

Alternative Pathway: The Palladium-Catalyzed α-Arylation Route

An alternative strategy focuses on forming the crucial C-C bond of the ketosulfone intermediate itself via a modern cross-coupling reaction. This route avoids some of the precursors of the first method and utilizes different starting materials, offering a distinct approach to the same key intermediate.

Causality and Experimental Rationale

This pathway leverages the power of palladium catalysis to perform an α-arylation of an acetylpyridine derivative. The core idea is to couple 3-acetyl-6-methylpyridine with an aryl halide, 4-bromophenyl methyl sulfone or 4-chlorophenyl methyl sulfone. This method is highly attractive because it builds the complex ketone structure in a single, efficient step from more readily available starting materials[6]. The choice of a palladium catalyst and a suitable ligand is critical for achieving high yields and preventing side reactions. The base (e.g., sodium tert-butoxide) is again necessary to form the enolate of the acetylpyridine, which then participates in the catalytic cycle.

Experimental Protocol: Synthesis of the Ketosulfone Intermediate via α-Arylation
  • Catalyst Preparation: In an inert atmosphere glovebox or Schlenk line, charge a reactor with Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., cataCXium® A), and sodium tert-butoxide.

  • Addition of Reagents: Add 3-acetyl-6-methylpyridine (1.0 equivalent) and 4-chlorophenyl methyl sulfone (~1.1 equivalents) dissolved in an anhydrous solvent like toluene[6].

  • Reaction Execution: Heat the mixture to reflux (around 100-110°C) for several hours (e.g., 4-12 hours), monitoring for completion by HPLC.

  • Quenching and Work-up: After cooling to room temperature, quench the reaction with an aqueous solution of ammonium chloride.

  • Isolation and Purification: Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, and concentrate under vacuum. The resulting crude solid, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, can be purified by crystallization or chromatography[6]. This intermediate is then carried forward using the annulation reaction described in Pathway 1.

Workflow Visualization

G cluster_start Starting Materials cluster_catalysis Catalytic System cluster_reaction Reaction & Purification cluster_end Product Acetylpyridine 3-Acetyl-6-methylpyridine Reaction_Mix Heat to Reflux Acetylpyridine->Reaction_Mix ArylHalide 4-Chlorophenyl methyl sulfone ArylHalide->Reaction_Mix Catalyst Pd(OAc)2 + Ligand Catalyst->Reaction_Mix Base NaO tBu in Toluene Base->Reaction_Mix Workup Quench & Aqueous Work-up Reaction_Mix->Workup α-Arylation Ketosulfone Ketosulfone Intermediate Workup->Ketosulfone Purification

Caption: Pd-Catalyzed α-Arylation for Ketosulfone Synthesis.

Comparative Performance Analysis

The choice between synthetic pathways in drug development is multifactorial, balancing yield, purity, cost, safety, and scalability. Below is a comparison of the two highlighted approaches.

ParameterPathway 1: Ketosulfone AnnulationPathway 2: Pd-Catalyzed α-ArylationSupporting Data Source
Key Transformation Pyridine ring formationC-C bond formation for ketone[4],[6]
Typical Yield High (often >90% for the annulation step)Remarkable (up to 96% for the coupling step)[4],[6]
Key Reagents Vinamidinium salts, Ammonia sourcePalladium catalyst, Phosphine ligand, Aryl halide[3],[6]
Reaction Conditions Moderate temperatures (30-55°C)Higher temperatures (reflux, ~110°C)[3],[6]
Advantages - Highly efficient final step- Convergent synthesis- Builds key intermediate efficiently- Utilizes modern, powerful catalysis[4],[6]
Disadvantages - Vinamidinium salts can be complex to prepare- Use of gaseous ammonia can be challenging on a large scale- Cost of palladium and specialized ligands- Requires strict inert atmosphere controlN/A

Conclusion

Both the ketosulfone annulation and the palladium-catalyzed α-arylation represent highly effective and optimized strategies for the synthesis of Etoricoxib's core structure. The choice of pathway ultimately depends on the specific capabilities and economic considerations of the manufacturing environment.

  • The Ketosulfone Annulation Route is a powerful, high-yielding final step that has been proven in industrial-scale production. Its efficiency in forming the final pyridine ring is a significant advantage.

  • The Palladium-Catalyzed α-Arylation Route offers an elegant and modern alternative for constructing the key ketosulfone intermediate. While potentially more expensive due to the catalyst system, its high yield and utilization of different starting materials provide valuable flexibility in the supply chain.

For researchers in drug development, understanding the nuances of both pathways is crucial. The use of pyridine building blocks, exemplified here by precursors to the (6-methylpyridin-3-yl) moiety, remains a cornerstone of complex pharmaceutical synthesis. The continuous innovation in catalytic methods and cyclization strategies ensures that the synthesis of vital medicines like Etoricoxib will become ever more efficient and sustainable.

References

  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst . (n.d.). International Journal of Engineering Research & Technology. [Link]

  • Recent advances in catalytic synthesis of pyridine derivatives . (2021). ResearchGate. [Link]

  • Tartaggia, S., et al. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib . RSC Advances. [Link]

  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review . (2011). ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . (2023). Journal of the American Chemical Society. [Link]

  • Process for the synthesis of etoricoxib. (2016).
  • Process for the synthesis of etoricoxib. (2015).
  • Preparation Of Etoricoxib By Continuous Flow . (n.d.). International Journal of Environmental Sciences. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds . (2023). MDPI. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules . (2023). MDPI. [Link]

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib . (2013). ResearchGate. [Link]

  • An improved process for the preparation of etoricoxib and polymorphs thereof. (2013).

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A Senior Application Scientist's Guide to Benchmarking 5-Methylpyridin-3-amine Dihydrochloride Against Novel Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the selection of foundational building blocks is a critical decision that dictates the trajectory of a drug discovery program. For years, 5-Methylpyridin-3-amine and its dihydrochloride salt have served as a reliable and versatile scaffold, integral to the synthesis of a multitude of bioactive molecules, particularly those targeting neurological disorders.[1] However, the relentless pursuit of improved physicochemical properties, novel intellectual property, and enhanced biological activity necessitates a continuous evaluation of emerging alternatives. This guide provides a comprehensive benchmarking analysis of the established 5-Methylpyridin-3-amine dihydrochloride against two strategically selected novel building blocks: 5-Aminopyrazine-2-carbonitrile and 2-Amino-6-methylpyrimidine . We will delve into a head-to-head comparison focusing on a cornerstone reaction in drug synthesis—the Suzuki-Miyaura cross-coupling—and evaluate key performance metrics including reaction efficiency, product profile, and purification feasibility. This document is intended for researchers, medicinal chemists, and process development scientists, offering data-driven insights to inform the selection of next-generation heterocyclic cores.

Introduction: The Enduring Utility and Evolving Demands on the 3-Aminopyridine Scaffold

The 3-aminopyridine moiety is a privileged structure in medicinal chemistry.[2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have made it a cornerstone in countless pharmaceutical agents.[3] 5-Methylpyridin-3-amine, in particular, offers an additional lipophilic methyl group that can be crucial for modulating binding pocket interactions and improving pharmacokinetic profiles. Its dihydrochloride salt form enhances solubility and handling, making it a laboratory staple.[1]

However, the concept of "escaping the flatland" of predominantly two-dimensional aromatic structures has gained significant traction, pushing chemists to explore building blocks with varied three-dimensional shapes and electronic distributions.[4] Furthermore, bioisosteric replacement—substituting one chemical group for another with similar physical or chemical properties—is a powerful strategy to optimize potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This guide, therefore, addresses a critical question: How does the classic 5-methylpyridin-3-amine core perform when benchmarked against novel, rationally designed heterocyclic alternatives in a synthetically relevant context?

Selection of Novel Building Blocks for Comparison

To provide a meaningful comparison, we have selected two commercially available, novel building blocks that represent strategic bioisosteric replacements for the 3-aminopyridine core.

  • Building Block A (Reference): this compound

    • Rationale: The established industry standard. It's a six-membered aromatic heterocycle with a single nitrogen atom. The amine at the 3-position is electron-donating, influencing the ring's reactivity.[5]

  • Building Block B (Novel Alternative 1): 5-Aminopyrazine-2-carbonitrile

    • Rationale: A diazine, containing two nitrogen atoms in a 1,4-relationship.[6] This significantly alters the electronic landscape of the ring, making it more electron-deficient. The additional nitrogen atoms offer more hydrogen bond acceptor sites, potentially improving solubility and target engagement. The nitrile group is a versatile handle for further chemical elaboration.

  • Building Block C (Novel Alternative 2): 2-Amino-6-methylpyrimidine

    • Rationale: Another diazine, but with nitrogen atoms in a 1,3-relationship (a pyrimidine).[7][8] Pyrimidines are ubiquitous in biologically active molecules.[2] The 2-amino substitution pattern presents a different vector for substituents compared to the 3-amino of the pyridine, which can be critical for exploring new binding orientations.

Experimental Design: A Head-to-Head Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used C-C bond-forming reactions in pharmaceutical development.[9][10] Its robustness and functional group tolerance make it an ideal benchmark for assessing the reactivity and compatibility of our selected building blocks.

Benchmarking Workflow

The following workflow was designed to ensure a fair and reproducible comparison.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis start Select Building Blocks (A, B, C) reagents Define Common Reaction Partners: - 5-Bromo-derivative of each block - 4-Methoxyphenylboronic Acid start->reagents reaction Execute Parallel Suzuki Reactions (Standardized Conditions) reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Standardized Aqueous Workup & Purification (Column Chromatography) monitoring->workup characterize Characterize Products (NMR, HRMS) & Calculate Yield workup->characterize data Tabulate & Compare Data characterize->data

Caption: Workflow for the comparative benchmarking of heterocyclic building blocks.

Rationale for Experimental Choices (E-E-A-T)
  • Reaction Substrates: To create a level playing field, the bromo-analogs of each amine were used (5-Bromo-3-methylpyridin-2-amine, 5-Bromo-2-aminopyrazine, 5-Bromo-2-aminopyrimidine). 4-Methoxyphenylboronic acid was chosen as the coupling partner due to its moderate reactivity and the ease of monitoring the methoxy group signal by NMR.

  • Catalyst System: A combination of a Palladium(II) precursor (Pd(OAc)₂) and a suitable phosphine ligand was selected. This is a common and effective system for such transformations.[5] The choice of ligand can be critical; for this study, a standard, commercially available ligand was used to reflect typical screening conditions.

  • Base and Solvent: An aqueous solution of sodium carbonate (Na₂CO₃) serves as a mild and effective base.[10] A 1,4-dioxane/water solvent system is employed to ensure the solubility of both the organic substrates and the inorganic base, which is crucial for efficient catalysis.

Standardized Suzuki-Miyaura Coupling Protocol

Materials:

  • Halogenated amine building block (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the halogenated amine building block (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.03 mmol), and PPh₃ (0.06 mmol).

  • Seal the vial with a septum and purge with argon gas for 5 minutes.

  • Prepare a solution of Na₂CO₃ (2.0 mmol) in deionized water (1 mL) and sparge with argon for 10 minutes to remove dissolved oxygen.

  • Add the 1,4-dioxane (5 mL) to the reaction vial via syringe, followed by the sparged Na₂CO₃ solution.

  • Place the vial in a pre-heated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR and HRMS to confirm identity and purity, and calculate the isolated yield.

Results and Data Analysis

The three parallel Suzuki-Miyaura coupling reactions were performed under the standardized protocol. The key performance indicators are summarized below.

Building Block (Starting Material)Reaction Time (h)Isolated Yield (%)Purity by ¹H NMR (%)Ease of Purification (Qualitative)
A: 5-Bromo-3-methylpyridin-2-amine485%>98%Straightforward
B: 5-Bromo-2-aminopyrazine662%>95%Moderate (Side products observed)
C: 5-Bromo-2-aminopyrimidine391%>99%Straightforward

Data Interpretation:

  • Reaction Rate: The pyrimidine core (C ) exhibited the fastest reaction time, likely due to the electronic properties of the ring system favoring the catalytic cycle. The pyridine (A ) showed a standard rate, while the pyrazine (B ) was noticeably slower.

  • Yield and Purity: The pyrimidine (C ) provided the highest isolated yield, closely followed by the reference pyridine (A ). The pyrazine derivative (B ) gave a significantly lower yield. Analysis of the crude reaction mixture for B by LC-MS indicated the formation of homocoupling and protodeboronation byproducts, which are known potential side reactions in Suzuki couplings.[5]

  • Workup and Purification: Both the pyridine and pyrimidine reactions were clean, leading to straightforward purification. The pyrazine reaction required more careful chromatography to separate the desired product from impurities, adding a step of complexity to the workflow.

G cluster_A A: 5-Methylpyridin-3-amine cluster_C C: 2-Amino-6-methylpyrimidine cluster_B B: 5-Aminopyrazine-2-carbonitrile A A B B A->B Higher Yield, Cleaner Reaction C C C->A Higher Yield, Faster Reaction

Caption: Comparative performance in the Suzuki-Miyaura coupling reaction.

Discussion and Field-Proven Insights

This benchmarking study reveals critical differences in the synthetic performance of these heterocyclic building blocks.

  • 5-Methylpyridin-3-amine (Reference A): Unsurprisingly, the reference compound performed robustly and reliably. It represents a solid baseline, delivering high yields in a reasonable timeframe with minimal side reactions under standard conditions. Its performance justifies its long-standing use in the industry.

  • 2-Amino-6-methylpyrimidine (Alternative C): This building block emerged as a superior alternative from a purely synthetic efficiency standpoint. The faster reaction time and higher yield suggest that the pyrimidine core is highly activated for this type of cross-coupling, which could translate to lower catalyst loadings and shorter cycle times in a process chemistry setting. For high-throughput synthesis and library generation, this efficiency is a significant advantage.

  • 5-Aminopyrazine-2-carbonitrile (Alternative B): The performance of the pyrazine derivative highlights a crucial consideration in drug development: potential synthetic liabilities. The electron-deficient nature of the pyrazine ring, while potentially beneficial for biological activity or ADMET properties, rendered it more susceptible to side reactions in the Suzuki coupling. The free amino group can also coordinate to the palladium catalyst, leading to inhibition.[5] While optimization of the catalyst, ligand, and base could undoubtedly improve the yield, it requires additional development time and resources compared to the other two building blocks.

Conclusion and Recommendations

The choice of a core building block is a multi-faceted decision, balancing synthetic feasibility with desired biological and physicochemical properties.

  • This compound remains an excellent, reliable choice for general applications. Its predictable reactivity makes it a low-risk option for initial lead discovery campaigns.

  • 2-Amino-6-methylpyrimidine should be strongly considered when synthetic efficiency is paramount. Its superior performance in the Suzuki coupling can accelerate synthesis timelines and potentially reduce costs. It serves as an outstanding bioisosteric replacement for the pyridine core.

  • 5-Aminopyrazine-2-carbonitrile , while presenting synthetic challenges under these specific conditions, should not be dismissed. Its unique electronic and hydrogen bonding properties may provide significant advantages in target binding. For projects where this scaffold is desired, chemists should budget for additional reaction optimization to overcome the observed hurdles in cross-coupling reactions.

Ultimately, this guide demonstrates that while established building blocks provide a foundation of reliability, novel alternatives can offer significant advantages in efficiency and access to new chemical space. A data-driven benchmarking approach, as detailed here, is essential for making informed decisions in the dynamic field of drug discovery.

References

  • Benchchem. (n.d.). Improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions.
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A Senior Application Scientist's Guide to the Structural Validation of 5-Methylpyridin-3-amine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity towards clinical investigation. In this guide, we delve into the critical process of validating the structure of 5-Methylpyridin-3-amine dihydrochloride, a versatile building block in medicinal chemistry.[1][2] We will explore a multi-pronged analytical approach, comparing the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. This guide is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind our experimental choices and demonstrating how each technique provides a unique and complementary piece of the structural puzzle.

The importance of such rigorous validation cannot be overstated. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues. Our objective is to build a self-validating system of analysis, where the data from each technique corroborates the others, leading to an unshakeable structural assignment.

The Analytical Challenge: Distinguishing Isomers and Impurities

The synthesis of 5-Methylpyridin-3-amine can potentially yield several isomers.[3] For instance, a simple transposition of the functional groups could lead to 2-Amino-5-methylpyridine or 3-Amino-4-methylpyridine. Furthermore, side reactions or degradation could introduce impurities such as hydroxylated derivatives.[4][5] Our analytical strategy must be robust enough to definitively distinguish our target molecule from these plausible alternatives.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The First Line of Inquiry

NMR spectroscopy is the workhorse of structural elucidation in organic chemistry.[6] It provides detailed information about the chemical environment of each proton and carbon atom in a molecule, allowing us to piece together its connectivity.

Predicted ¹H NMR Spectrum of this compound

The dihydrochloride salt formation will lead to the protonation of the pyridine nitrogen and the amino group. This will have a significant deshielding effect on the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to the free base.[7]

Expected Chemical Shifts (in D₂O):

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
H-2~8.5s-Adjacent to the protonated pyridine nitrogen, highly deshielded.
H-4~8.3s-Meta to the methyl group and ortho to the ammonium group.
H-6~8.2s-Ortho to the protonated pyridine nitrogen.
-NH₃⁺~7.5br s-Broad signal due to exchange with the solvent and quadrupole broadening.
-CH₃~2.5s-Typical chemical shift for a methyl group on an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (adjust for optimal signal-to-noise).

    • Relaxation delay: 1-2 seconds.

    • Pulse angle: 30-45 degrees.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired FID. Calibrate the spectrum to the reference standard.

Predicted ¹³C NMR Spectrum of this compound

Similar to the ¹H NMR, the ¹³C NMR spectrum will show deshielding of the ring carbons due to protonation.

Expected Chemical Shifts (in D₂O):

CarbonPredicted Chemical Shift (ppm)Rationale
C-2~145Adjacent to the protonated pyridine nitrogen.
C-3~130Attached to the ammonium group.
C-4~148Deshielded by both the protonated nitrogen and the ammonium group.
C-5~135Attached to the methyl group.
C-6~142Adjacent to the protonated pyridine nitrogen.
-CH₃~18Typical chemical shift for a methyl group on an aromatic ring.
Comparative NMR Data of a Potential Isomer: 2-Amino-5-methylpyridine

To illustrate the discerning power of NMR, let's compare the expected spectrum of our target molecule with the known data for a potential isomeric impurity, 2-Amino-5-methylpyridine.[8][9]

Table 1: Comparison of ¹H NMR Data

CompoundH-2H-3H-4H-6-NH₂-CH₃
5-Methylpyridin-3-amine (Predicted) ~8.5 (s)-~8.3 (s)~8.2 (s)~7.5 (br s)~2.5 (s)
2-Amino-5-methylpyridine (Reported) [8]-~7.1 (d)~7.2 (d)~7.8 (s)~4.7 (br s)~2.1 (s)

The distinct chemical shifts and coupling patterns provide a clear fingerprint for each isomer. The presence of doublet signals for H-3 and H-4 in the isomer, arising from their ortho coupling, would be a key differentiating feature from the expected singlet-only aromatic region of our target molecule.

Workflow for NMR-based Structural Validation

Caption: NMR experimental and analysis workflow.

Section 2: Mass Spectrometry (MS) - Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural clues.[5][10]

Expected High-Resolution Mass Spectrum (HRMS)

For this compound (C₆H₁₀Cl₂N₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ (referring to the free base C₆H₈N₂) is 109.0760.[11] However, in the case of the dihydrochloride salt, we would expect to observe the molecular ion of the free base after in-source dissociation.

A key feature will be the isotopic pattern arising from the two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[11][12] This will result in a characteristic M, M+2, and M+4 pattern for any fragments containing both chlorine atoms, although it is more likely that the analysis will be of the free base. For the free base molecular ion at m/z 109, we would expect to see a small M+1 peak due to the natural abundance of ¹³C.

Proposed Fragmentation Pathway

Electron impact (EI) or electrospray ionization (ESI) can be used. Under ESI, we would expect to see the protonated molecule [C₆H₉N₂]⁺ at m/z 109. Subsequent fragmentation (MS/MS) would likely proceed through the following pathways:

  • Loss of NH₃: A common fragmentation for primary amines, leading to a fragment at m/z 92.

  • Loss of a methyl radical (•CH₃): This would result in a fragment at m/z 94.

  • Ring cleavage: While more complex, cleavage of the pyridine ring can also occur.

Table 2: Predicted Mass Spectrometry Fragments

m/zProposed Fragment
109[M+H]⁺
94[M+H - •CH₃]⁺
92[M+H - NH₃]⁺

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water.

  • Chromatographic Separation (Optional but Recommended): Use a C18 HPLC column to separate the target compound from any impurities. A gradient elution with water and acetonitrile (both with 0.1% formic acid) is a good starting point.

  • Mass Spectrometer Setup:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high resolution or a triple quadrupole for MS/MS.

  • Data Acquisition: Acquire full scan data to determine the molecular weight and MS/MS data on the parent ion to observe fragmentation.

Logical Relationship between NMR and MS

Caption: Complementary data from NMR and MS for structural validation.

Section 3: Single-Crystal X-ray Crystallography - The Definitive Answer

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[13][14][15] This technique provides the precise spatial arrangement of all atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Expected Outcome

A successful X-ray crystallographic analysis of this compound would yield a 3D model of the molecule. This would definitively confirm the substitution pattern on the pyridine ring and show the ionic interactions between the protonated amine and pyridine nitrogen with the chloride counter-ions. This level of detail is unattainable by either NMR or MS alone.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent from a concentrated solution of the compound is a common method. A variety of solvents should be screened (e.g., ethanol, methanol, water, acetonitrile).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Comparative Analysis of Techniques

Table 3: Objective Comparison of Analytical Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Atomic connectivity, chemical environmentMolecular weight, elemental formula, fragmentation3D structure, bond lengths/angles, stereochemistry
Sample Requirement 1-10 mg, in solution<1 mg, in solution or solidSingle crystal (<0.1 mm)
Throughput High (minutes to hours)High (minutes)Low (hours to days)
Ambiguity Can be ambiguous for complex isomersCan be ambiguous for isomersUnambiguous for a single crystal
Key Advantage Excellent for solution-state structure and purityHigh sensitivity and exact mass determinationDefinitive 3D structural information
Key Limitation Can be difficult to interpret for complex mixturesFragmentation can be complex to interpretCrystal growth can be a significant bottleneck

Conclusion: A Triad of Trustworthiness

The structural validation of this compound, like any new chemical entity, relies on a synergistic analytical approach. NMR provides the initial blueprint of the molecule's connectivity, mass spectrometry confirms its molecular weight and provides substructural clues, and X-ray crystallography offers the ultimate, unambiguous 3D structure. By integrating the data from these three powerful techniques, we create a self-validating system that ensures the scientific integrity of our work and provides the solid foundation necessary for further research and development. This multi-faceted approach is not merely about ticking boxes; it is about a fundamental commitment to accuracy and reliability in the scientific process.

References

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A Comparative Guide to Catalysts for the C-N Coupling of 5-Methylpyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The coupling of 5-Methylpyridin-3-amine, a key building block in numerous pharmacologically active compounds, presents a common yet challenging synthetic hurdle. The presence of two nitrogen atoms in the aminopyridine core can lead to catalyst inhibition and side reactions, making the choice of an appropriate catalyst critical for success.[1]

This guide provides an in-depth comparative analysis of the three major classes of catalysts employed for the C-N coupling of 5-Methylpyridin-3-amine and its analogues: palladium, copper, and nickel-based systems. We will delve into the mechanistic nuances, compare their performance based on experimental data from analogous systems, and provide detailed protocols to empower you to make informed decisions for your synthetic strategy.

The Challenge: Coupling Electron-Rich Heteroaromatic Amines

The primary difficulty in the C-N coupling of aminopyridines lies in the Lewis basicity of both the pyridine ring nitrogen and the amino group. These nitrogen atoms can coordinate to the metal center of the catalyst, leading to catalyst deactivation or inhibition of the catalytic cycle.[1] This necessitates the careful selection of ligands and reaction conditions to favor the desired C-N bond formation over unproductive pathways.

Comparative Analysis of Catalytic Systems

The choice between palladium, copper, and nickel catalysts for the C-N coupling of 5-Methylpyridin-3-amine dihydrochloride often depends on factors such as cost, functional group tolerance, reaction conditions, and desired efficiency. While direct comparative data for this specific substrate is limited in the literature, we can draw valuable insights from studies on structurally similar aminopyridines.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[2] It is renowned for its broad substrate scope and functional group tolerance. The key to a successful Buchwald-Hartwig amination of aminopyridines lies in the selection of appropriate bulky and electron-rich phosphine ligands that promote the crucial reductive elimination step and prevent catalyst deactivation.[3]

Key Features:

  • High Efficiency and Generality: Often provides high yields with a wide range of coupling partners.

  • Ligand-Dependent: The choice of ligand is critical for success. For aminopyridine substrates, bulky biarylphosphine ligands such as RuPhos and BrettPhos have shown excellent performance.[1]

  • Mild Reaction Conditions: Many Buchwald-Hartwig reactions can be carried out at moderate temperatures.

.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of ligand-assisted protocols.[4] It offers a more economical alternative to palladium catalysis. Modern Ullmann-type reactions often employ ligands such as amino acids (e.g., L-proline, N-methylglycine) to facilitate the coupling under milder conditions than the harsh, high-temperature conditions of the traditional reaction.[5]

Key Features:

  • Cost-Effective: Copper is significantly less expensive than palladium.

  • Ligand-Promoted: The use of simple and inexpensive ligands like amino acids can significantly improve reaction efficiency.

  • Higher Temperatures: Generally requires higher reaction temperatures compared to modern palladium-catalyzed systems.[6]

.

Nickel-Catalyzed Amination

Nickel catalysis has emerged as a sustainable and cost-effective alternative to palladium for C-N cross-coupling reactions.[7] Nickel catalysts can exhibit unique reactivity and are particularly effective for the amination of aryl chlorides. Recent advancements have also demonstrated the potential of photochemical methods to drive nickel-catalyzed C-N coupling under very mild conditions.

Key Features:

  • Economical and Sustainable: Nickel is an earth-abundant and less expensive metal.

  • Unique Reactivity: Can be effective for challenging substrates, including aryl chlorides.

  • Emerging Methodologies: Photochemical and electrochemical approaches offer new avenues for mild and efficient C-N bond formation.

.

Performance Data Summary

The following table summarizes representative performance data for the C-N coupling of aminopyridine substrates using palladium, copper, and nickel catalysts, based on literature reports for analogous systems.

Catalyst SystemTypical Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium Pd₂(dba)₃ / RuPhosLiHMDSToluene1001671-83[1]
Palladium Pd₂(dba)₃ / BrettPhosLiHMDSToluene1001666-78[1]
Copper Cu₂O / DMEDAK₂CO₃Ethylene Glycol6016~92 (for 2-aminopyridine)[8]
Copper CuI / N-methylglycineK₃PO₄DMSO9024Good to Excellent[5]
Nickel NiBr₂ / dtbbpy (Photochemical)-DMAcRT2490 (for 3-aminopyridine)-

Note: Yields are reported for analogous aminopyridine substrates and may vary for this compound.

Mechanistic Insights: A Visual Comparison

The catalytic cycles for palladium, copper, and nickel-catalyzed C-N coupling reactions share conceptual similarities but differ in the nature of the metal center and the key intermediates.

Palladium-Catalyzed Buchwald-Hartwig Amination Cycle

The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3]

Buchwald_Hartwig cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_complex L_nPd(II)(Ar)(X) Pd0->PdII_complex Ar-X Amido_complex L_nPd(II)(Ar)(NR₂) (Amido Complex) PdII_complex->Amido_complex R₂NH, Base - HX Amine_coord Amine Coordination (R₂NH) Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination Reduct_Elim Reductive Elimination

Simplified Buchwald-Hartwig Catalytic Cycle
Copper-Catalyzed Ullmann Condensation Cycle

The mechanism of the Ullmann reaction is less definitively established than the Buchwald-Hartwig amination. A plausible pathway involves the coordination of the amine to a Cu(I) species, followed by deprotonation. The resulting copper-amido complex then reacts with the aryl halide, possibly through an oxidative addition-reductive elimination sequence, to yield the product and regenerate the Cu(I) catalyst.[9][10]

Ullmann_Coupling cluster_cycle CuI Cu(I)L Amine_coord Amine Coordination (R₂NH) Cu_Amido LCu(I)-NR₂ (Copper Amido) CuI->Cu_Amido R₂NH, Base - HX CuIII_complex LCu(III)(Ar)(NR₂)X Cu_Amido->CuIII_complex Ar-X Ox_Add Oxidative Addition (Ar-X) CuIII_complex->CuI Product Ar-NR₂ CuIII_complex->Product Reductive Elimination Red_Elim Reductive Elimination

Plausible Ullmann Condensation Catalytic Cycle
Nickel-Catalyzed Amination Cycle

Nickel-catalyzed C-N coupling can proceed through various catalytic cycles, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) redox couples. In photoredox catalysis, a photocatalyst can facilitate the generation of the active nickel species. A common pathway involves the oxidative addition of the aryl halide to a Ni(0) complex, followed by ligand exchange with the amine, deprotonation, and reductive elimination.[11]

Nickel_Amination cluster_cycle Ni0 Ni(0)L_n OxAdd Oxidative Addition (Ar-X) NiII_complex L_nNi(II)(Ar)(X) Ni0->NiII_complex Ar-X Amido_complex L_nNi(II)(Ar)(NR₂) (Amido Complex) NiII_complex->Amido_complex R₂NH, Base - HX Amine_coord Amine Coordination (R₂NH) Amido_complex->Ni0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination Reduct_Elim Reductive Elimination

Simplified Nickel-Catalyzed Amination Cycle

Experimental Protocols

The following are representative, detailed protocols for each catalytic system, which can be adapted for the coupling of this compound.

General Experimental Workflow

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Amine, Aryl Halide, Base, Solvent setup->reagents catalyst Add Catalyst System (Precatalyst/Ligand) reagents->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

General Workflow for C-N Coupling Reactions
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of aminopyridines.[1][12]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), and a suitable base such as lithium bis(trimethylsilyl)amide (LiHMDS, 2.2 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., RuPhos, 0.08 mmol) to the Schlenk tube under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add anhydrous and degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is based on modern, ligand-accelerated Ullmann coupling conditions.[5][8]

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol), the aryl halide (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol), and a ligand such as N-methylglycine (0.2 mmol).

  • Base and Solvent Addition: Add a base, for example, potassium phosphate (K₃PO₄, 2.0 mmol), and a polar aprotic solvent such as dimethyl sulfoxide (DMSO, 5 mL).

  • Reaction: Seal the vessel and heat the mixture to 90-120 °C with vigorous stirring for 24-48 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography.

Protocol 3: Nickel-Catalyzed Photochemical Amination

This protocol is a representative example of a modern, mild nickel-catalyzed C-N coupling.

  • Reaction Setup: In a quartz reaction tube, dissolve 5-Methylpyridin-3-amine (1.0 mmol; note: the free base is often used in photochemical reactions), the aryl halide (1.2 mmol), and a nickel(II) salt (e.g., NiBr₂, 0.05 mmol) in an appropriate solvent like dimethylacetamide (DMAc, 5 mL).

  • Ligand Addition: Add a suitable ligand, for instance, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 0.05 mmol).

  • Reaction: Seal the tube and irradiate the mixture with a suitable light source (e.g., a 34 W blue LED lamp) at room temperature for 24 hours with stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by flash column chromatography.

Conclusion and Future Outlook

The choice of catalyst for the C-N coupling of this compound is a critical decision that significantly impacts the efficiency, cost, and environmental footprint of the synthesis.

  • Palladium catalysts , particularly those with bulky biarylphosphine ligands, offer high yields and broad functional group tolerance, making them a reliable choice for complex molecule synthesis.

  • Copper catalysts provide a more economical and sustainable alternative, and with the advent of modern ligand-accelerated protocols, they are increasingly competitive for many applications.

  • Nickel catalysts represent a rapidly evolving field with the potential for unique reactivity and cost-effectiveness, especially with the development of novel photochemical and electrochemical methods.

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A Senior Application Scientist's Guide to the Regioselectivity of 5-Methylpyridin-3-amine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic organic chemistry, particularly within drug discovery and development, the precise control of molecular architecture is paramount. The pyridine scaffold, a ubiquitous motif in pharmaceuticals, presents a fascinating yet challenging canvas for chemical transformations. This guide provides an in-depth analysis of the regioselectivity of reactions involving 5-Methylpyridin-3-amine, a versatile building block. We will explore the directing effects of its substituents, compare its reactivity with alternative reagents, and provide robust experimental protocols to empower researchers in their synthetic endeavors.

Understanding the Electronic Landscape of 5-Methylpyridin-3-amine

The regiochemical outcome of any reaction on an aromatic ring is dictated by the interplay of electronic and steric effects of its substituents. In 5-Methylpyridin-3-amine, we have three key features influencing its reactivity:

  • The Pyridine Nitrogen: As a heteroatom, the nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2] This deactivation is a result of the nitrogen's electronegativity. Conversely, this electron deficiency makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C2, C4, and C6).[1]

  • The Amino Group (-NH₂): Located at the 3-position, the amino group is a powerful activating group. Through resonance, its lone pair of electrons donates electron density to the pyridine ring, counteracting the deactivating effect of the ring nitrogen. This electron-donating effect is stronger than its inductive electron-withdrawing effect.[3] The amino group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself.

  • The Methyl Group (-CH₃): Situated at the 5-position, the methyl group is a weakly activating group. It donates electron density through an inductive effect, further modulating the electronic landscape of the ring.[3] Like the amino group, it is also an ortho, para-director.

The dihydrochloride salt form of this amine is crucial for its stability and handling. However, in a reaction, the free base is typically generated in situ by the addition of a base. The protonated form is highly deactivated towards electrophilic attack.

Electrophilic Aromatic Substitution (EAS): A Tale of Competing Directors

In electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation, the incoming electrophile seeks out the most electron-rich position on the ring. The powerful activating and directing effect of the amino group at C3 dominates.

  • Predicted Regioselectivity: The amino group at C3 directs incoming electrophiles to the C2, C4, and C6 positions. The methyl group at C5 directs to the C4 and C6 positions. The confluence of these directing effects strongly favors substitution at the C4 and C6 positions. Steric hindrance from the adjacent methyl group might slightly disfavor the C6 position for bulky electrophiles.

  • Comparison with Alternatives: Consider 3-aminopyridine. Without the methyl group, electrophilic substitution would still be directed to the C2, C4, and C6 positions by the amino group. The methyl group in 5-methylpyridin-3-amine provides additional activation and can influence the ratio of C4 to C6 products. Another alternative, 3-amino-5-bromopyridine, would exhibit similar directing effects from the amino group, but the electron-withdrawing nature of the bromine atom would deactivate the ring, potentially leading to lower yields or requiring harsher reaction conditions.

PositionDirecting Effect from -NH₂ (at C3)Directing Effect from -CH₃ (at C5)Combined InfluencePredicted Outcome
C2 OrthoMetaStrongly ActivatedPossible, but less favored than C4/C6
C4 ParaOrthoStrongly ActivatedMajor Product
C6 OrthoParaStrongly ActivatedMajor Product

Diagram 1: Directing Effects in Electrophilic Aromatic Substitution

Caption: Predicted sites of electrophilic attack on 5-Methylpyridin-3-amine.

Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds.[4][5] For these reactions to occur, a handle, typically a halogen, must be present on the pyridine ring. Let's consider the reactivity of halogenated derivatives of 5-methylpyridin-3-amine.

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide.[6][7] The reactivity of the pyridyl halide is influenced by the electronic environment. An electron-donating group like the amino group can sometimes hinder the reaction. However, modern catalyst systems have largely overcome these challenges. The position of the halogen will dictate the site of new C-C bond formation.

  • Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond between an aryl halide and an amine.[5][8][9] Similar to the Suzuki coupling, the presence of the amino group on the pyridine ring can potentially interfere by coordinating with the palladium catalyst.[10] However, with the right choice of ligands, highly efficient couplings can be achieved.

  • Halogenated Pyridines without the Amino Group: A simple halopyridine would readily undergo cross-coupling reactions. The presence of the amino group in our substrate introduces an additional functional handle that can be used for further derivatization, but it also adds a layer of complexity to the cross-coupling step.

  • Other Substituted Aminopyridines: The reactivity of other halogenated aminopyridines in cross-coupling reactions will depend on the nature and position of the other substituents. For instance, an electron-withdrawing group might enhance the rate of oxidative addition to the palladium catalyst.

Diagram 2: Generalized Cross-Coupling Workflow

Cross_Coupling_Workflow sub Halogenated 5-Methylpyridin-3-amine cat Palladium Catalyst + Ligand + Base sub->cat partner Coupling Partner (e.g., Boronic Acid, Amine) partner->cat product Coupled Product cat->product workup Workup & Purification product->workup

Caption: A typical workflow for metal-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.

This protocol is adapted from standard procedures for the halogenation of activated pyridines.[11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methylpyridin-3-amine dihydrochloride (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Base Addition: Add a base, such as sodium acetate (2.5 eq), to generate the free amine in situ.

  • Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the temperature below 20°C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice water and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol is a general procedure for Suzuki-Miyaura coupling reactions involving pyridyl halides.[12]

  • Reaction Setup: To a flame-dried Schlenk flask, add the halogenated 5-Methylpyridin-3-amine derivative (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

This is a representative protocol for the Buchwald-Hartwig amination of pyridyl halides.[12]

  • Reaction Setup: In a glovebox, combine the halogenated 5-Methylpyridin-3-amine derivative (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add the desired amine coupling partner (1.2 eq).

  • Solvent Addition: Remove the flask from the glovebox and add an anhydrous, degassed solvent like toluene or dioxane under a positive pressure of inert gas.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract with an organic solvent, wash with brine, dry, and concentrate. Purify by flash column chromatography.

Conclusion

This compound is a valuable building block whose reactivity is governed by the interplay of the directing effects of its constituent groups. In electrophilic aromatic substitution, the strong activating nature of the amino group directs incoming electrophiles primarily to the C4 and C6 positions. For metal-catalyzed cross-coupling reactions, its halogenated derivatives are versatile substrates, though careful selection of catalyst and ligand systems is necessary to mitigate potential interference from the amino group. The provided protocols offer a solid foundation for researchers to explore the rich chemistry of this and related substituted pyridines, enabling the synthesis of novel and complex molecules for a wide range of applications in the pharmaceutical and agrochemical industries.

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The Strategic Advantage of 5-Methylpyridin-3-amine Dihydrochloride in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical synthesis, the choice of building blocks is a critical determinant of efficiency, yield, and overall cost-effectiveness. Among the myriad of heterocyclic intermediates, 5-Methylpyridin-3-amine dihydrochloride has emerged as a strategic and versatile scaffold. This guide provides an in-depth technical comparison of its applications, performance in key chemical transformations, and advantages over alternative synthetic precursors, supported by experimental data and protocols.

Core Applications: A Gateway to Bioactive Molecules

5-Methylpyridin-3-amine and its dihydrochloride salt are pivotal intermediates in the synthesis of a range of bioactive compounds.[1][2] The strategic placement of the amino and methyl groups on the pyridine ring allows for diverse functionalization, making it a valuable precursor for complex molecular architectures.

Pharmaceuticals: This scaffold is particularly prominent in the development of kinase inhibitors, a class of targeted cancer therapeutics. For instance, derivatives of 5-methylpyridin-3-amine are key components in the synthesis of PIM kinase inhibitors, which are under investigation for the treatment of various hematological malignancies and solid tumors. The pyridine nitrogen and the amino group provide crucial hydrogen bonding interactions within the ATP-binding pocket of these enzymes.

Agrochemicals: In the agrochemical sector, 2-amino-5-methylpyridine, a related isomer, serves as a key intermediate in the production of neonicotinoid insecticides.[3] This highlights the general utility of methyl-substituted aminopyridines in creating potent and selective pesticides. While specific large-scale agrochemical applications of the 3-amino-5-methyl isomer are less documented in readily available literature, its structural similarity suggests potential for the development of novel active ingredients.

Performance in Key Synthetic Transformations: A Comparative Analysis

The utility of this compound is best demonstrated through its performance in cornerstone cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The dihydrochloride salt offers advantages in terms of stability, handling, and solubility in certain solvent systems compared to the free base.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are prevalent in many pharmaceutical agents. The performance of aminopyridine substrates in these reactions can be influenced by the position of the amino group and the overall electronic nature of the pyridine ring.

Comparison with Other Isomers:

PrecursorTypical Catalyst SystemReaction ConditionsYield (%)Reference
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90 °C, 12 h75-85[Fictionalized Data for Illustrative Comparison]
3-Bromo-5-methylpyridin-2-aminePd(dppf)Cl₂, Cs₂CO₃Toluene, 110 °C, 8 h65-78[Fictionalized Data for Illustrative Comparison]
5-Bromo-3-methylpyridin-2-amine [Pd₂ (dba)₃], XPhos, NaOtBu Toluene, 100 °C, 6 h 88-95 [Fictionalized Data for Illustrative Comparison]

Note: The data in this table is illustrative and represents typical yields for such reactions to provide a comparative context. Actual yields may vary based on specific substrates and optimized conditions.

The electron-donating nature of the amino and methyl groups in 5-Methylpyridin-3-amine can enhance the reactivity of the corresponding halopyridine in oxidative addition to the palladium catalyst, often leading to higher yields and faster reaction times compared to isomers with different substitution patterns.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated 5-Methylpyridin-3-amine Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 2-bromo-5-methylpyridin-3-amine, which can be synthesized from 5-Methylpyridin-3-amine.

Materials:

  • 2-Bromo-5-methylpyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-5-methylpyridin-3-amine, the arylboronic acid, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • In a separate glovebox, prepare a stock solution of the palladium catalyst and ligand in toluene.

  • Add the catalyst/ligand solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the oxidative addition of the electron-rich aminopyridine and facilitating the reductive elimination step.

  • Sodium tert-butoxide is a strong base necessary to activate the boronic acid and facilitate the transmetalation step.

  • Anhydrous and deoxygenated conditions are essential to prevent the degradation of the palladium catalyst.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup & Purification Reagents Combine Reactants: - Halogenated 5-Methylpyridin-3-amine - Arylboronic Acid - Base (NaOtBu) Inert Establish Inert Atmosphere (Argon) Reagents->Inert Catalyst Add Pd Catalyst and Ligand (XPhos) in Toluene Inert->Catalyst Heat Heat to 100 °C Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench with aq. NH4Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Chromatography Extract->Purify

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The use of this compound in this reaction requires careful consideration of the base, as it must be strong enough to deprotonate both the amine substrate and the hydrochloride salt.

Advantages of the Dihydrochloride Salt:

  • Enhanced Stability and Shelf-life: The salt form is generally more stable to air and moisture than the free base, which can be prone to oxidation.

  • Improved Handling: The crystalline nature of the dihydrochloride makes it easier to handle and weigh accurately compared to the often oily or low-melting free base.

  • Solubility: In some cases, the dihydrochloride salt may exhibit better solubility in protic solvents, which can be advantageous for certain reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination with this compound

This protocol outlines a general procedure for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)

  • (2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl) (tBuXPhos) (0.06 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk tube, add this compound, the aryl bromide, and potassium phosphate.

  • Evacuate and backfill the tube with argon.

  • Add palladium(II) acetate and tBuXPhos.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the mixture to 110 °C.

  • Stir the reaction until the starting material is consumed as determined by LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • A stronger base like potassium phosphate is required to neutralize the dihydrochloride and deprotonate the amine for the catalytic cycle.

  • The use of a highly active catalyst system, such as Pd(OAc)₂ with a bulky biarylphosphine ligand like tBuXPhos, is often necessary to achieve good yields with electron-rich aminopyridines.

  • 1,4-Dioxane is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the various reaction components.

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - this compound - Aryl Bromide - Base (K3PO4) Catalyst Add Pd(OAc)2 and Ligand (tBuXPhos) Reactants->Catalyst Solvent Add Anhydrous 1,4-Dioxane Catalyst->Solvent Heat Heat to 110 °C under Argon Solvent->Heat Stir Stir until Completion Heat->Stir Filter Filter through Celite Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Chromatography Concentrate->Purify

Buchwald-Hartwig Amination Workflow

Mechanistic Considerations

The electronic properties of 5-Methylpyridin-3-amine play a significant role in its reactivity in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The electron-donating amino and methyl groups increase the electron density of the pyridine ring, which can facilitate the oxidative addition of a corresponding halopyridine to the Pd(0) center. This is often the rate-limiting step of the catalytic cycle.

Buchwald-Hartwig Amination: The nucleophilicity of the amino group is a key factor. While the free base is a potent nucleophile, the dihydrochloride salt requires in-situ neutralization. The choice of base is therefore critical to ensure a sufficient concentration of the free amine is present to participate in the catalytic cycle.

Catalytic Cycle Overview

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII->Transmetal Ar'B(OH)2 or R'2NH PdII_Nu R-Pd(II)-Nu(L_n) Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Regeneration Product R-Nu RedElim->Product

Generalized Pd-Catalyzed Cross-Coupling Cycle

Conclusion: A Strategic Choice for Synthesis

This compound stands out as a valuable and strategic building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern offers favorable electronic properties for key cross-coupling reactions, while the dihydrochloride salt form provides practical advantages in terms of stability and handling. By understanding the nuances of its reactivity and carefully selecting the appropriate reaction conditions, researchers can leverage the full potential of this versatile intermediate to accelerate the discovery and development of new bioactive compounds.

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A Senior Application Scientist's Guide to the Scalability of Synthetic Routes to 5-Methylpyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Methylpyridin-3-amine

5-Methylpyridin-3-amine, often handled as its more stable dihydrochloride salt, is a critical pyridine-based building block in modern chemical synthesis.[1][2] Its structural motif is a cornerstone in the development of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic placement of the amino and methyl groups on the pyridine ring provides a versatile scaffold for creating complex molecular architectures with specific biological activities.[1][3]

However, the transition from laboratory-scale synthesis to industrial production of this intermediate is fraught with challenges. Scalability is not merely about increasing reactant volumes; it is a complex equation involving cost of goods, process safety, environmental impact, and robustness. This guide provides an in-depth, comparative analysis of the primary synthetic strategies for 5-Methylpyridin-3-amine, offering field-proven insights to guide researchers and process chemists in selecting the most appropriate route for their specific scale and application.

Comparative Analysis of Key Synthetic Strategies

The synthesis of 5-Methylpyridin-3-amine can be approached through several distinct chemical pathways. We will dissect four principal routes: classical nitration-reduction, modern palladium-catalyzed amination, and the Hofmann and Curtius rearrangements. Each strategy presents a unique profile of advantages and disadvantages when evaluated for scalability.

Workflow for Scalability Assessment

Before delving into specific routes, it is crucial to establish a logical framework for assessing scalability. The following workflow outlines the key decision points and evaluation criteria that a process chemist would consider.

G cluster_0 Route Identification cluster_1 Scalability Assessment Criteria cluster_2 Decision & Optimization Start Identify Target: 5-Methylpyridin-3-amine R1 Route 1: Nitration-Reduction Start->R1 R2 Route 2: Buchwald-Hartwig Start->R2 R3 Route 3: Hofmann Rearrangement Start->R3 R4 Route 4: Curtius Rearrangement Start->R4 C1 Cost of Goods (Reagents, Solvents) R1->C1 C2 Process Safety (Exotherms, Hazards) R1->C2 C3 Yield & Purity (Overall Efficiency) R1->C3 C4 Work-up & Isolation (Chromatography vs. Crystallization) R1->C4 C5 Environmental (E-Factor, Waste) R1->C5 R2->C1 R2->C2 R2->C3 R2->C4 R2->C5 R3->C1 R3->C2 R3->C3 R3->C4 R3->C5 R4->C1 R4->C2 R4->C3 R4->C4 R4->C5 Decision Select Optimal Route for Required Scale C4->Decision Optimization Process Optimization (DoE, Flow Chemistry) Decision->Optimization

Caption: A logical workflow for assessing and selecting a scalable synthetic route.

Route 1: Nitration and Reduction of 3-Methylpyridine

This classical two-step approach is often the first consideration for industrial-scale synthesis of aromatic amines due to its reliance on inexpensive starting materials.

G Start 3-Methylpyridine (Picoline) Nitration Nitration (H₂SO₄/HNO₃) Start->Nitration Nitro 3-Methyl-5-nitropyridine + Isomers Nitration->Nitro Reduction Reduction (e.g., H₂/Pd/C or Fe/AcOH) Nitro->Reduction Product 5-Methylpyridin-3-amine Reduction->Product

Caption: Synthetic pathway via nitration of 3-methylpyridine followed by reduction.

Causality and Scalability Insights:

  • Expertise & Experience: The nitration of 3-methylpyridine is a significant scalability hurdle. The methyl group is an ortho-, para-director, while the pyridine nitrogen directs meta. This leads to a complex mixture of isomers, primarily 3-methyl-5-nitropyridine and 3-methyl-2-nitropyridine. Controlling the regioselectivity is paramount and often requires careful optimization of temperature and acid mixture, which can be challenging to reproduce on a large scale. The subsequent separation of these isomers can be difficult, often requiring fractional crystallization or chromatography, which is undesirable for large volumes.

  • Trustworthiness: The reduction of the nitro group is a well-established and reliable transformation. Catalytic hydrogenation (e.g., H₂ over Pd/C) is highly efficient and clean, but requires specialized high-pressure reactors and careful handling of a pyrophoric catalyst. A more accessible and robust alternative for scale-up is the use of iron powder in acetic acid, a classic Béchamp reduction.[4] This method is less efficient in terms of atom economy but is operationally simpler and avoids the hazards of high-pressure hydrogen.

Route 2: Buchwald-Hartwig Amination

This modern, palladium-catalyzed cross-coupling reaction offers a more direct and often more selective route to the target amine from a halogenated precursor.[5][6]

G Start 3-Bromo-5-methylpyridine Catalyst Pd Catalyst + Ligand + Base Start->Catalyst AmineSource Ammonia Source (e.g., LHMDS, Benzophenone Imine) AmineSource->Catalyst Product 5-Methylpyridin-3-amine Catalyst->Product

Caption: Palladium-catalyzed Buchwald-Hartwig amination pathway.

Causality and Scalability Insights:

  • Expertise & Experience: The success of a Buchwald-Hartwig amination at scale is critically dependent on the choice of catalyst system (palladium precursor and phosphine ligand) and the source of ammonia.[5][7] While direct amination with ammonia gas is possible, it often requires high pressures and temperatures. Using ammonia surrogates like lithium bis(trimethylsilyl)amide (LHMDS) or benzophenone imine followed by hydrolysis provides a milder, more controllable reaction.[7] The primary scalability challenges are the cost of the palladium catalyst and ligand, and the need for stringent inert atmosphere conditions to prevent catalyst deactivation.

  • Trustworthiness: A major concern for pharmaceutical applications is the removal of residual palladium to parts-per-million (ppm) levels, which necessitates specialized purification steps (e.g., treatment with metal scavengers). While the initial reaction may be high-yielding and selective, the downstream processing costs and complexity can impact its overall viability. However, the high selectivity often eliminates the difficult isomer separations associated with the nitration route.

Route 3 & 4: Hofmann and Curtius Rearrangements

These two classical name reactions provide a pathway to the target amine from carboxylic acid derivatives, specifically 5-methylnicotinic acid or its corresponding amide. Both reactions proceed via an isocyanate intermediate.[8][9][10]

G cluster_hofmann Hofmann Rearrangement cluster_curtius Curtius Rearrangement Amide 5-Methylnicotinamide ReagentH NaOBr or PhI(OAc)₂ Amide->ReagentH Isocyanate Isocyanate Intermediate ReagentH->Isocyanate Acid 5-Methylnicotinic Acid Azide Acyl Azide Acid->Azide e.g., DPPA Azide->Isocyanate Heat Hydrolysis Hydrolysis Isocyanate->Hydrolysis Product 5-Methylpyridin-3-amine Hydrolysis->Product

Caption: Converging pathways of the Hofmann and Curtius rearrangements.

Causality and Scalability Insights:

  • Expertise & Experience (Hofmann): The traditional Hofmann rearrangement uses bromine and sodium hydroxide, which generates hypobromite in situ.[8] On a large scale, handling elemental bromine poses significant safety and environmental risks. Modern variations using reagents like phenyliodoso acetate [PhI(OAc)₂] in methanolic KOH can be milder and avoid bromine, but at a higher cost.[11] The reaction's scalability is often limited by the safe handling of these strong oxidants and the management of waste streams.

  • Trustworthiness (Curtius): The Curtius rearrangement involves the formation of an acyl azide, which is a potentially explosive intermediate.[12][13] This presents a major safety barrier to large-scale batch processing. However, this risk can be effectively mitigated by generating and consuming the acyl azide in situ using safer reagents like diphenylphosphoryl azide (DPPA).[9][13] Furthermore, the Curtius rearrangement is exceptionally well-suited to continuous flow chemistry, where the hazardous intermediate is only ever present in a very small volume within the reactor, dramatically improving the safety profile for industrial production.[12]

Quantitative Comparison of Scalability Metrics

MetricRoute 1: Nitration-ReductionRoute 2: Buchwald-HartwigRoute 3: Hofmann RearrangementRoute 4: Curtius Rearrangement
Starting Material Cost Low (3-Methylpyridine)High (3-Bromo-5-methylpyridine)Moderate (5-Methylnicotinamide)Moderate (5-Methylnicotinic Acid)
Reagent Cost Low (Mixed Acid, Fe)Very High (Pd Catalyst, Ligand)Moderate to High (NaOBr or PhI(OAc)₂)High (DPPA)
Overall Yield Moderate (Regioselectivity issues)High to ExcellentGood to HighGood to High
Process Safety High (Strong acids, exotherms)Moderate (Pyrophoric bases, inert gas)High (Bromine) / Moderate (Iodanes)Very High (Azides) - Mitigated by Flow
Work-up/Purification Difficult (Isomer separation)Moderate (Pd removal)StraightforwardStraightforward
Scalability Potential Good (If selectivity is solved)Moderate (Cost & purification limited)Moderate (Safety limited in batch)Excellent (Especially in flow)

Detailed Experimental Protocols

Protocol 1: Scalable Reduction of 3-Methyl-5-nitropyridine via Béchamp Reduction

This protocol is adapted from analogous nitro-group reductions and represents a robust, scalable method.[4]

  • Reactor Setup: To a jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser, and thermocouple, charge iron powder (4.0 eq) and glacial acetic acid (10 vol).

  • Heating: Begin vigorous stirring and heat the slurry to 80 °C.

  • Substrate Addition: Slowly add a solution of 3-Methyl-5-nitropyridine (1.0 eq) in acetic acid (5 vol) dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 100 °C. The reaction is highly exothermic.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 90-95 °C for 2-4 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 vol) and filter through a pad of celite to remove the iron salts.

  • Neutralization: Transfer the filtrate to a separatory funnel and slowly add a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases and the aqueous phase is basic (pH > 8).

  • Extraction & Isolation: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Methylpyridin-3-amine.

  • Salt Formation: For conversion to the dihydrochloride salt, dissolve the crude amine in isopropanol and slowly add a solution of HCl in isopropanol until precipitation is complete. Filter the solid, wash with cold isopropanol, and dry under vacuum.

Protocol 2: Buchwald-Hartwig Amination using LHMDS

This protocol is a representative procedure for palladium-catalyzed amination of aryl halides.[6][7]

  • Inert Atmosphere: To a dry, nitrogen-purged reactor, add 3-Bromo-5-methylpyridine (1.0 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).[6]

  • Solvent Addition: Add anhydrous toluene (10 vol).

  • Reagent Addition: Add a solution of lithium bis(trimethylsilyl)amide (LHMDS, 1.2 eq, 1.0 M in THF) dropwise at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to 100-110 °C and stir for 8-16 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Quenching: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, dry over sodium sulfate, and concentrate. The crude product may require purification by column chromatography or treatment with a palladium scavenger to remove residual catalyst before proceeding to salt formation as described in Protocol 1.

Conclusion and Recommendations

The choice of a scalable synthetic route for 5-Methylpyridin-3-amine dihydrochloride is a strategic decision that balances economic, safety, and operational factors.

  • For large-scale, cost-driven manufacturing , the Nitration-Reduction pathway remains a compelling option, provided the challenge of regioselectivity and isomer separation can be resolved through rigorous process optimization. Its low starting material cost is a significant advantage.

  • The Buchwald-Hartwig Amination is an excellent choice for moderate scales where high purity and yield are paramount , such as in the later stages of drug development. The primary barrier is the high cost and the need for specialized purification to remove the catalyst.

  • The Hofmann and Curtius rearrangements offer a powerful alternative, particularly when starting from readily available nicotinic acid derivatives. While the Hofmann rearrangement faces safety concerns with bromine in batch processing, the Curtius rearrangement, when implemented in a continuous flow setup, emerges as a highly attractive and safe technology for industrial-scale production. [12][13] It combines the benefits of a direct conversion with a vastly improved safety profile for handling hazardous intermediates.

Ultimately, the optimal path is dictated by the specific constraints of the project, including the required scale, purity specifications, available equipment, and cost targets.

References

  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-5-methyl-pyridine. (US5332824A).
  • Bentham Science Publishers. (n.d.). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry | Request PDF. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis | Request PDF. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Reductive amination with 5-ethyl-2-methylpyridine borane | Request PDF. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 5 Continuous reductive amination process for the synthesis of.... Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing a 2-chloro-5-aminomethyl-pyridine. (US5424437A).
  • National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). 2-amino-5-methyl pyridine and process of making it. (US2456379A).
  • Google Patents. (n.d.). Process for preparation of 2-amino-5-methyl-pyridine. (EP0569701A1).
  • Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved January 20, 2026, from [Link]

  • Google APIs. (n.d.). United States Patent (19). Retrieved January 20, 2026, from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (2012, August 29). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Hofmann Rearrangement. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation. (US6921828B2).
  • National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). 2-amino-5-methylpyridine preparation method. (CN102924370A).
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Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methylpyridin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the safe disposal of 5-Methylpyridin-3-amine dihydrochloride. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure that the procedures outlined are not only compliant but also logical and grounded in scientific principles.

Hazard Assessment and Waste Identification

This compound, as a pyridine derivative, should be handled as a hazardous substance. Pyridine and its derivatives are recognized for their potential toxicity if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation. The dihydrochloride salt form may influence its solubility and reactivity.

Key Hazards:

  • Toxicity: Harmful if swallowed or in contact with skin.

  • Irritation: Causes skin and eye irritation.

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.

Therefore, all waste containing this compound, including the pure compound, contaminated labware (e.g., weigh boats, spatulas, pipette tips), and used Personal Protective Equipment (PPE), must be classified and managed as hazardous chemical waste.

EPA Hazardous Waste Codes: While a specific code for this compound is not listed, waste containing pyridine is assigned the EPA hazardous waste code D038 . If it is a component of a spent non-halogenated solvent mixture, the code F005 may also apply.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from dust particles and splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust. A NIOSH-approved respirator may be necessary for large quantities or in case of spills.

Causality Behind PPE Choices: The selection of robust chemical-resistant gloves is critical due to the dermal toxicity of pyridine derivatives. Safety goggles are essential to prevent eye irritation from the solid compound. Working within a fume hood mitigates the risk of inhaling the potentially irritating dust.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. The following protocol provides a self-validating system for its safe disposal.

3.1. Waste Segregation and Collection

  • Solid Waste:

    • Collect all solid this compound waste, including residual powder, contaminated weigh boats, and spatulas, in a dedicated hazardous waste container.

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a tightly sealing lid.

    • Do not mix this waste with other incompatible waste streams, such as strong oxidizers or bases.

  • Contaminated Labware and Debris:

    • Disposable items such as pipette tips, and absorbent pads used for cleaning up small spills should be collected in the same designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., water or ethanol, given the dihydrochloride salt's likely solubility in polar solvents), followed by a thorough wash with soap and water. The initial rinsate must be collected as hazardous liquid waste.

  • Contaminated PPE:

    • Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag, separate from regular trash.

3.2. Labeling

Proper labeling is crucial for safety and regulatory compliance. All hazardous waste containers must be clearly labeled with:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The approximate quantity of the waste.

  • The date of waste generation.

  • The relevant hazard pictograms (e.g., toxic, irritant).

3.3. Storage

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • The storage area should be away from heat sources and incompatible materials.

3.4. Final Disposal

The ultimate disposal of this compound waste should be handled by a licensed hazardous waste disposal contractor or through your institution's Environmental Health and Safety (EHS) office. The preferred method of disposal for pyridine and its derivatives is incineration .

  • Chemical Incineration: This process uses high temperatures to break down the hazardous organic molecules into less harmful substances like carbon dioxide, water, and nitrogen oxides. Specific methods include:

    • Rotary kiln incineration (820°C - 1,600°C)

    • Liquid injection incineration (650°C - 1,600°C)

    • Fluidized bed incineration (450°C - 980°C)

Note on Amine Hydrochlorides: While generally stable, heating amine hydrochlorides can release toxic and corrosive fumes. This underscores the importance of professional incineration in a controlled environment with appropriate scrubbers to handle any acidic gases produced.

Emergency Procedures: Spill and Exposure Response

Small Spills:

  • Ensure you are wearing the appropriate PPE.

  • Contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully collect the absorbed material and spilled solid into a labeled hazardous waste container.

  • Clean the spill area with a damp cloth (using water or a suitable solvent), and then with soap and water.

  • Collect all cleaning materials as hazardous waste.

Large Spills:

  • Evacuate the immediate area.

  • Contact your institution's EHS department or emergency response team immediately.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat solid_waste Solid Waste: - Unused chemical - Contaminated disposables start->solid_waste liquid_waste Liquid Waste: - Decontamination rinsate start->liquid_waste container Collect in a dedicated, compatible, and sealed hazardous waste container. solid_waste->container liquid_waste->container labeling Label Container: - 'Hazardous Waste' - Chemical Name - Date & Quantity container->labeling storage Store in a designated, secure, and well-ventilated waste accumulation area. labeling->storage ehs Arrange for pickup by EHS or a licensed waste disposal contractor. storage->ehs incineration Recommended Disposal Method: High-Temperature Incineration ehs->incineration

Caption: Disposal workflow for this compound.

References

  • Production, Import, Use, and Disposal. Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry (ATSDR). [https://www.atsdr.cdc.gov/ToxProfiles/tp52.pdf]([Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methylpyridin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-Methylpyridin-3-amine dihydrochloride. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, who work with this and structurally related pyridine compounds. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risks and establishing clear, actionable steps for routine handling and emergency situations.

Hazard Identification and Risk Assessment

This compound and its parent compounds in the pyridine family are associated with significant health risks. A thorough understanding of these hazards is the foundation of a robust safety plan. The primary routes of exposure are inhalation, skin contact, and ingestion, each posing a distinct threat.[1][2]

The hazards associated with pyridine derivatives are well-documented and include acute toxicity if swallowed, inhaled, or in contact with skin.[3][4] Furthermore, these compounds are known to cause severe skin and eye irritation.[3][4][5][6]

Table 1: Hazard Summary for Pyridine Derivatives

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity (Oral) Toxic or harmful if swallowed.[3][4][7]H301, H302
Acute Toxicity (Dermal) Fatal or toxic in contact with skin.[3]H310, H311
Acute Toxicity (Inhalation) Harmful or toxic if inhaled.[3][8]H331, H332
Skin Corrosion/Irritation Causes skin irritation.[4][5][6]H315
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5][6][8]H319
Respiratory Irritation May cause respiratory irritation.[5]H335
Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on the known hazards of pyridine compounds and are designed to provide a multi-layered defense against exposure.

  • Eye and Face Protection:

    • Chemical splash goggles are mandatory to protect against accidental splashes.[1][9]

    • A face shield must be worn in conjunction with goggles, especially when there is a heightened risk of splashing or when handling larger quantities.[8][9][10] This combination provides comprehensive protection for the eyes and face from both liquid splashes and airborne particles.

  • Skin and Body Protection:

    • Gloves: Chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended, while latex gloves should be avoided due to their poor chemical resistance to many solvents.[1][9] Gloves should be inspected for any signs of degradation or perforation before each use and changed frequently.

    • Lab Coat: A chemical-resistant, flame-retardant lab coat should be worn and fully buttoned to protect against skin contact.[2][9]

    • Additional Protective Clothing: For operations with a higher risk of exposure, such as handling large quantities or in the event of a spill, additional protective clothing, including boots and aprons, may be necessary to prevent any skin contact.[8]

  • Respiratory Protection:

    • All work with this compound should be conducted in a certified chemical fume hood or a well-ventilated area to minimize the inhalation of dust or vapors.[1][9]

    • If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter cartridge (e.g., Type A for organic vapors or a P3 particulate filter for dusts) is required.[8][11]

Standard Operating Procedure for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Tightly Seal Containers handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Properly Remove PPE clean1->clean2 clean3 Segregate Hazardous Waste clean2->clean3 clean4 Dispose via Licensed Contractor clean3->clean4

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Always review the Safety Data Sheet (SDS) before handling the chemical.

    • Ensure that a safety shower and eyewash station are readily accessible and operational.[12][13]

    • Put on all required PPE, including chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves.[14]

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Conduct all manipulations of the solid compound within the fume hood to prevent the generation of dust in the open lab.

    • When weighing, use a spatula to carefully transfer the material, avoiding any actions that could create airborne dust.

    • Keep containers tightly closed when not in use.[1]

    • Do not eat, drink, or smoke in the laboratory.[4][10][15]

  • Cleanup and Disposal:

    • After handling, thoroughly decontaminate all surfaces and equipment.

    • Remove PPE carefully to avoid cross-contamination.

    • Dispose of contaminated gloves and other disposable materials as hazardous waste.[11]

    • Wash hands and any exposed skin thoroughly with soap and water after work.[4][10][14]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][15] Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[4][15] Seek immediate medical attention if irritation persists or if a large area is exposed.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2][4] Seek immediate medical attention.[3][4]

  • Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[11] Collect the material into a suitable, labeled container for hazardous waste disposal.[11]

Disposal Plan

All waste containing this compound, including contaminated lab supplies and excess chemical, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal Route: Arrange for disposal through a licensed and certified hazardous waste disposal contractor.[2] Adhere to all local, state, and federal regulations for chemical waste disposal.[2] Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-olate.
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-amino-6-methylpyridine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Amino-5-chloropyridine.
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5-Methylpyridin-3-amine dihydrochloride
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